Product packaging for 4'-Amino-5'-nitrobenzo-15-crown-5(Cat. No.:CAS No. 77001-50-4)

4'-Amino-5'-nitrobenzo-15-crown-5

Cat. No.: B1609238
CAS No.: 77001-50-4
M. Wt: 328.32 g/mol
InChI Key: PSFJQUGCUJJHIS-UHFFFAOYSA-N
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Description

4'-Amino-5'-nitrobenzo-15-crown-5 is a useful research compound. Its molecular formula is C14H20N2O7 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O7 B1609238 4'-Amino-5'-nitrobenzo-15-crown-5 CAS No. 77001-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O7/c15-11-9-13-14(10-12(11)16(17)18)23-8-6-21-4-2-19-1-3-20-5-7-22-13/h9-10H,1-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFJQUGCUJJHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C(=C2)N)[N+](=O)[O-])OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408293
Record name 4'-Amino-5'-nitrobenzo-15-crown-5
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Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77001-50-4
Record name 4'-Amino-5'-nitrobenzo-15-crown-5
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Amino-5'-nitrobenzo-15-crown-5
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocol for 4'-Amino-5'-nitrobenzo-15-crown-5, a valuable intermediate in the development of specialized molecular receptors and functionalized materials. The synthesis is a multi-step process commencing with the formation of the parent macrocycle, Benzo-15-crown-5, followed by dinitration and subsequent selective reduction. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Data Presentation: Summary of Reactions and Yields

The synthesis of this compound is accomplished through a three-step sequence. The following table summarizes the key quantitative data for each reaction, providing a clear overview for experimental planning and comparison.

StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
1Synthesis of Benzo-15-crown-5Catechol, Tetraethylene glycol dichloride, NaOH, n-Butanol1077~62
2Dinitration of Benzo-15-crown-576% Nitric Acid, Glacial Acetic AcidRoom Temp.24Not Specified
3Selective Reduction4',5'-Dinitrobenzo-15-crown-5, Sodium disulfide (Na₂S) or Hydrazine hydrate/Pd-CVariesVariesNot Specified

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of Benzo-15-crown-5

The initial step involves the synthesis of the crown ether macrocycle via a Williamson ether synthesis.

Materials:

  • Catechol (0.8 mole)

  • n-Butanol (1200 ml)

  • Sodium Hydroxide (67.2 g in 80 ml H₂O)

  • Tetraethylene glycol dichloride (0.8 mole)

  • Concentrated Hydrochloric Acid

  • Hexane

Procedure:

  • In a 2-liter flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, dissolve 88 g (0.8 mole) of catechol in 1200 ml of n-butanol with stirring.

  • Add the aqueous sodium hydroxide solution to the flask and stir the mixture for 30-40 minutes.

  • Add 156.6 ml (0.8 mole) of tetraethylene glycol dichloride dropwise via the dropping funnel.

  • Heat the mixture to reflux at 107°C for 7 hours.

  • After cooling, filter the reaction mixture.

  • Acidify the filtrate with concentrated hydrochloric acid.

  • Filter the resulting precipitate and wash with water until the filtrate is neutral.

  • The crude product can be purified by extraction with hexane to yield Benzo-15-crown-5. The yield of Benzo-15-crown-5 is approximately 62%.[1]

Step 2: Synthesis of 4',5'-Dinitrobenzo-15-crown-5

This step introduces two nitro groups to the aromatic ring of the crown ether.

Materials:

  • Benzo-15-crown-5

  • 76% Nitric Acid

  • Glacial Acetic Acid

Procedure:

  • Dissolve Benzo-15-crown-5 in glacial acetic acid.

  • Carefully add 76% nitric acid to the solution. The reaction is typically carried out at room temperature.

  • Stir the reaction mixture for an extended period, for instance, 24 hours, to ensure complete dinitration.

  • The product, 4',5'-Dinitrobenzo-15-crown-5, can be isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the precipitate. Further purification may be achieved by recrystallization.

Step 3: Selective Reduction to this compound

This crucial step involves the selective reduction of one of the two nitro groups to an amino group. The Zinin reduction, using sodium disulfide, is a classic and effective method for the selective mono-reduction of dinitroarenes.

Materials:

  • 4',5'-Dinitrobenzo-15-crown-5

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur (S)

  • Ethanol

  • Water

Procedure (Zinin Reduction):

  • Prepare a solution of sodium polysulfide by dissolving sodium sulfide nonahydrate and sulfur in a mixture of ethanol and water.

  • Dissolve the 4',5'-Dinitrobenzo-15-crown-5 in ethanol.

  • Add the sodium polysulfide solution to the solution of the dinitro crown ether.

  • The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by dilution with water and extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound.

  • Purification is typically achieved through column chromatography or recrystallization.

Note: The precise stoichiometry of sodium sulfide and sulfur, as well as the reaction time and temperature, may require optimization for this specific substrate to achieve high selectivity and yield.

An alternative method for the reduction of dinitro derivatives of crown ethers involves using hydrazine hydrate over a palladium on carbon (Pd/C) catalyst in a solvent such as diethylene glycol dimethyl ether.[1] Careful control of the reaction conditions would be necessary to achieve selective mono-reduction.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the three-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Macrocyclization cluster_step2 Step 2: Dinitration cluster_step3 Step 3: Selective Reduction Catechol Catechol B15C5 Benzo-15-crown-5 Catechol->B15C5 NaOH, n-Butanol, 107°C, 7h TEGDC Tetraethylene glycol dichloride TEGDC->B15C5 DinitroB15C5 4',5'-Dinitrobenzo-15-crown-5 B15C5->DinitroB15C5 76% HNO₃, Acetic Acid, RT, 24h FinalProduct This compound DinitroB15C5->FinalProduct Na₂Sₓ / or Hydrazine, Pd-C

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 4'-Aminobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4'-Aminobenzo-15-crown-5, a functionalized crown ether of significant interest in various scientific and biomedical fields. While the initial query referenced CAS number 77001-50-4 and the name 4'-Amino-5'-nitrobenzo-15-crown-5, extensive literature review indicates that the common and synthetically accessible compound is 4'-Aminobenzo-15-crown-5, derived from the reduction of 4'-Nitrobenzo-15-crown-5. This guide will focus on the synthesis, properties, and applications of this key compound, presenting data in a structured format, detailing experimental protocols, and providing logical visualizations to aid in understanding its utility.

Core Compound Identification and Properties

The primary compound of interest, 4'-Aminobenzo-15-crown-5, is a derivative of benzo-15-crown-5 featuring an amino group on the benzene ring. This functional group significantly influences the electronic properties and reactivity of the crown ether, enhancing its potential for various applications.

Table 1: Physicochemical Properties of 4'-Aminobenzo-15-crown-5 and its Precursor

Property4'-Aminobenzo-15-crown-54'-Nitrobenzo-15-crown-5
CAS Number 60835-71-4[1]60835-69-0
Molecular Formula C₁₄H₂₁NO₅[1]C₁₄H₁₉NO₇
Molecular Weight 283.32 g/mol [1]313.30 g/mol
Appearance White to brown powder[1]Pale yellow solid[2]
Melting Point 76 - 78 °C[1]93 - 97 °C[2]
Purity 96 - 103% (Assay by titration)[1]≥98.00% by HPLC[2]

Synthesis and Experimental Protocols

The synthesis of 4'-Aminobenzo-15-crown-5 is typically a two-step process involving the nitration of benzo-15-crown-5 followed by the reduction of the resulting nitro-substituted crown ether.

Experimental Protocol: Synthesis of 4'-Nitrobenzo-15-crown-5

This protocol is adapted from established literature procedures.

Materials:

  • Benzo-15-crown-5

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Chloroform

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask, dissolve Benzo-15-crown-5 in a mixture of glacial acetic acid and chloroform.

  • Cool the mixture in an ice bath.

  • Slowly add 70% nitric acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield 4'-Nitrobenzo-15-crown-5 as a pale yellow solid.[2]

Experimental Protocol: Synthesis of 4'-Aminobenzo-15-crown-5

This protocol details the reduction of the nitro-substituted precursor.

Materials:

  • 4'-Nitrobenzo-15-crown-5

  • Hydrazine Hydrate

  • Palladium on Carbon (10% Pd/C)

  • Ethanol

Procedure:

  • Dissolve 4'-Nitrobenzo-15-crown-5 in ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Palladium on Carbon.

  • Heat the mixture to reflux.

  • Carefully add hydrazine hydrate dropwise to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 4'-Aminobenzo-15-crown-5 as a brown solid.

Diagram 1: Synthesis Workflow of 4'-Aminobenzo-15-crown-5

G cluster_synthesis Synthesis Pathway Benzo-15-crown-5 Benzo-15-crown-5 Nitration Nitration Benzo-15-crown-5->Nitration 4'-Nitrobenzo-15-crown-5 4'-Nitrobenzo-15-crown-5 Nitration->4'-Nitrobenzo-15-crown-5 Reduction Reduction 4'-Nitrobenzo-15-crown-5->Reduction 4'-Aminobenzo-15-crown-5 4'-Aminobenzo-15-crown-5 Reduction->4'-Aminobenzo-15-crown-5

Caption: Synthetic route from Benzo-15-crown-5 to 4'-Aminobenzo-15-crown-5.

Cation Binding Properties

The defining characteristic of crown ethers is their ability to selectively bind cations within their central cavity. The introduction of an amino group onto the benzo moiety of 15-crown-5 modulates its binding affinity and selectivity. The electron-donating nature of the amino group increases the electron density on the aromatic ring and the adjacent oxygen atoms of the crown ether, thereby enhancing the cation-binding ability.[1]

Table 2: Cation Binding Data

CationBinding Constant (log K)MethodSolventReference
Li⁺1.031 (separation factor)Solid-Liquid ExtractionCH₃NO₂[3]

Applications in Research and Development

The unique properties of 4'-Aminobenzo-15-crown-5 make it a valuable tool in various research and development areas, particularly in the fabrication of sensors and the design of drug delivery systems.[1]

Ion-Selective Electrodes

The selective binding of cations by 4'-Aminobenzo-15-crown-5 allows for its use as an ionophore in ion-selective electrodes (ISEs). These sensors can be used for the potentiometric determination of specific ion concentrations in various samples.

Experimental Protocol: Fabrication of a PVC Membrane-Based Ion-Selective Electrode

This is a general protocol for the fabrication of an ISE.

Materials:

  • 4'-Aminobenzo-15-crown-5 (ionophore)

  • Poly(vinyl chloride) (PVC)

  • A plasticizer (e.g., o-nitrophenyloctyl ether)

  • An ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve PVC, the plasticizer, the ionophore, and the ionic additive in THF to form a homogenous solution (the "membrane cocktail").

  • Pour the cocktail into a glass ring placed on a clean glass plate.

  • Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a transparent membrane.

  • Cut a small disc from the membrane and incorporate it into an electrode body.

  • Fill the electrode with an internal filling solution containing a known concentration of the target ion and an internal reference electrode.

  • Condition the electrode by soaking it in a solution of the target ion.

Drug Delivery Systems

The amino group of 4'-Aminobenzo-15-crown-5 provides a reactive handle for its covalent attachment to various platforms, such as nanoparticles and polymers, for targeted drug delivery.[1] The crown ether moiety can encapsulate certain drug molecules or be used to trigger release in response to specific ionic concentrations.

Diagram 2: Application Workflow of 4'-Aminobenzo-15-crown-5

G cluster_applications Application Pathways 4-Aminobenzo-15-crown-5 4-Aminobenzo-15-crown-5 Functionalization Functionalization 4-Aminobenzo-15-crown-5->Functionalization Ion-Selective Electrode Ion-Selective Electrode Functionalization->Ion-Selective Electrode Drug Delivery Vehicle Drug Delivery Vehicle Functionalization->Drug Delivery Vehicle Sensing Sensing Ion-Selective Electrode->Sensing Targeted Release Targeted Release Drug Delivery Vehicle->Targeted Release

References

An In-depth Technical Guide on the Molecular Structure of 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4'-Amino-5'-nitrobenzo-15-crown-5. The information is intended for researchers, scientists, and drug development professionals working with crown ethers and their derivatives.

Physicochemical Properties

This compound is a solid with a melting point range of 148-151 °C. Its molecular formula is C14H20N2O7, corresponding to a molecular weight of 328.32 g/mol .

PropertyValueReference
Molecular FormulaC14H20N2O7
Molecular Weight328.32 g/mol
Melting Point148-151 °C
AppearanceSolid
CAS Number77001-50-4

Synthesis

  • Dinitration of Benzo-15-crown-5: The first step is the nitration of the benzene ring of benzo-15-crown-5 to yield 4',5'-dinitrobenzo-15-crown-5. This can be achieved using a nitrating agent such as nitric acid in a suitable solvent like glacial acetic acid.

  • Selective Reduction of 4',5'-Dinitrobenzo-15-crown-5: The second step involves the selective reduction of one of the two nitro groups to an amino group. This transformation requires a reducing agent that can selectively reduce one nitro group in the presence of another.

The following diagram illustrates the proposed synthetic workflow:

SynthesisWorkflow B15C5 Benzo-15-crown-5 Reagent1 HNO₃ / Acetic Acid B15C5->Reagent1 DNB15C5 4',5'-Dinitrobenzo-15-crown-5 Reagent2 Selective Reducing Agent DNB15C5->Reagent2 ANB15C5 This compound Reagent1->DNB15C5 Nitration Reagent2->ANB15C5 Selective Reduction

Proposed synthesis of this compound.
Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is unavailable, the following protocols for the synthesis of the mono-substituted analogues provide valuable insight into the reaction conditions.

Synthesis of 4'-Nitrobenzo-15-crown-5:

To a mixture of benzo-15-crown-5 in a suitable solvent, a nitrating agent like 58% nitric acid is added, and the reaction is carried out at an elevated temperature.

Reduction of 4'-Nitrobenzo-15-crown-5 to 4'-Aminobenzo-15-crown-5:

A common method for the reduction of the nitro group is using hydrazine hydrate in the presence of a catalyst such as Raney nickel in an alcohol solvent.[1] This method is efficient and proceeds at atmospheric pressure.

Molecular Structure and Spectroscopic Data

Detailed crystallographic data for this compound is not available in the public domain. Therefore, precise bond lengths and angles cannot be presented.

Spectroscopic data for this compound is also scarce in the literature. However, data for the related precursor, 4'-nitrobenzo-15-crown-5, is available and can provide some structural insights.

¹H NMR Data for 4'-Nitrobenzo-15-crown-5 (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.889dd1HAromatic H
7.719d1HAromatic H
6.883d1HAromatic H
4.18-4.24m4H-OCH₂CH₂O-
3.91-3.97m4H-OCH₂CH₂O-
3.72-3.81m8H-OCH₂CH₂O-

Reference:[2]

Note: The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring of this compound would significantly alter the chemical shifts of the aromatic protons compared to the mono-substituted derivatives. The crown ether proton signals would also be affected, albeit to a lesser extent.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹.

  • Asymmetric and symmetric N-O stretching of the nitro group, typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • C-O-C stretching of the ether linkages in the crown ether ring, typically in the region of 1150-1050 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations.

The following diagram illustrates the logical relationship between the functional groups and their expected IR spectral regions.

IR_Spectroscopy cluster_FunctionalGroups Functional Groups cluster_IR_Regions Expected IR Absorption Regions (cm⁻¹) Molecule This compound Amino Amino Group (-NH₂) Molecule->Amino Nitro Nitro Group (-NO₂) Molecule->Nitro Ether Ether Linkages (C-O-C) Molecule->Ether Aromatic Aromatic Ring Molecule->Aromatic NH_stretch ~3300-3500 Amino->NH_stretch N-H stretch NO2_stretch ~1550-1500 & ~1360-1290 Nitro->NO2_stretch N-O stretch COC_stretch ~1150-1050 Ether->COC_stretch C-O-C stretch Aromatic_stretch Various Aromatic->Aromatic_stretch C-H & C=C stretch

Functional groups and their expected IR regions.

Applications in Drug Development and Research

Crown ethers are known for their ability to selectively bind cations, making them valuable in various scientific and industrial applications. The presence of both an amino and a nitro group on the benzene ring of this compound can modulate its electronic properties and binding affinity for specific ions. The amino group can also serve as a reactive handle for further functionalization, allowing for the covalent attachment of this molecule to other structures, such as polymers or biomolecules.

Potential areas of application for this compound and its derivatives include:

  • Ion Sensing: The chromophoric nature of the nitroaromatic system could be exploited for the development of colorimetric or fluorescent sensors for specific metal ions.

  • Drug Delivery: The crown ether moiety can encapsulate certain drug molecules, potentially enhancing their solubility and bioavailability.

  • Catalysis: As a phase-transfer catalyst, the crown ether can facilitate reactions between reagents in immiscible phases.

Further research is needed to fully explore the potential of this molecule and its derivatives in these and other applications.

Conclusion

This compound is a disubstituted benzo-crown ether with potential applications in various fields of chemistry and materials science. While its fundamental physicochemical properties are known, a significant gap exists in the literature regarding detailed experimental protocols for its synthesis and comprehensive structural characterization through crystallographic and spectroscopic methods. The information provided in this guide, based on available data for the target molecule and its close analogues, serves as a valuable resource for researchers interested in this compound and lays the groundwork for future investigations into its properties and applications.

References

The Dawn of Designer Molecules: A Technical Guide to Substituted Benzo-15-Crown-5 Ethers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, synthesis, and properties of substituted benzo-15-crown-5 ethers, pivotal molecules in the advancement of supramolecular chemistry and with burgeoning applications in scientific research and drug development.

This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of substituted benzo-15-crown-5 ethers. From the serendipitous discovery of crown ethers by Charles Pedersen to the targeted synthesis of functionalized derivatives, this document offers researchers, scientists, and drug development professionals a detailed resource. It includes structured data on physical properties and cation binding, detailed experimental protocols for key syntheses, and visualizations of synthetic pathways.

A Serendipitous Discovery and the Birth of Host-Guest Chemistry

The field of supramolecular chemistry was irrevocably changed in 1967 with Charles Pedersen's discovery of a new class of cyclic polyethers, which he termed "crown ethers".[1] While working at DuPont, Pedersen was attempting to synthesize a complexing agent for divalent cations and unexpectedly isolated a crystalline by-product from a reaction involving bis[2-(o-hydroxyphenoxy)ethyl] ether.[2] This "goo," as he described it, was later identified as dibenzo-18-crown-6.[2] This seminal discovery, which earned him a share of the 1987 Nobel Prize in Chemistry, unveiled molecules with a unique ability to selectively bind metal cations within their central cavity, initiating the era of host-guest chemistry.[3][4]

Pedersen's work laid the foundation for the synthesis of a wide variety of crown ethers, including the benzo-15-crown-5 scaffold. These molecules feature a 15-membered ring containing five oxygen atoms, fused to a benzene ring. The presence of the benzene ring allows for substitution, enabling the tuning of the crown ether's electronic properties, solubility, and binding affinity for various cations. This versatility has made substituted benzo-15-crown-5 ethers attractive targets for a range of applications, from phase transfer catalysis to the development of ion-selective sensors and drug delivery systems.[5][6]

Physicochemical and Binding Properties

The defining characteristic of crown ethers is their ability to form stable complexes with metal cations. This interaction is primarily governed by the relative sizes of the cation and the crown ether's cavity, as well as the nature of the solvent. Benzo-15-crown-5, with its cavity diameter of 1.7-2.2 Å, exhibits a high affinity for the sodium cation (ionic diameter ~2.04 Å). The substitution on the benzene ring can further modulate these binding properties.

Table 1: Physical and Spectroscopic Data for Benzo-15-crown-5 and its Derivatives

CompoundSubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Selected Spectroscopic Data
Benzo-15-crown-5-HC₁₄H₂₀O₅268.3179.5-80.5[5]62-82[5]-
4'-Nitrobenzo-15-crown-5-NO₂C₁₄H₁₉NO₇313.3193-97[5]~90¹H NMR (DMSO-d₆): δ 7.89 (dd), 7.73 (d), 7.15 (d), 4.24-4.13 (m), 3.85-3.74 (m), 3.62 (s)[5]. IR (KBr, cm⁻¹): ν 1510 (NO₂ asym), 1340 (NO₂ sym)[7].
4'-Aminobenzo-15-crown-5-NH₂C₁₄H₂₁NO₅283.3276-78[8]70-91[4][5]¹H NMR (DMSO-d₆): δ 6.63 (d), 6.22 (d), 6.05 (dd), 4.67 (s, NH₂), 3.97-3.85 (m), 3.77-3.68 (m), 3.60 (s)[5].
4'-Formylbenzo-15-crown-5-CHOC₁₅H₂₀O₆296.31-23.3[9]¹H NMR (CDCl₃): δ 9.83 (s), 7.46-7.38 (m), 6.96-6.92 (d), 4.23-4.17 (m), 3.96-3.90 (m), 3.80-3.75 (m)[9].
4'-Carboxybenzo-15-crown-5-COOHC₁₅H₂₀O₇312.32---

Table 2: Stability Constants (log K) for the Complexation of Benzo-15-crown-5 with Alkali Metal Cations in Acetonitrile at 298 K

CationIonic Diameter (Å)log K[10]
Li⁺1.523.1
Na⁺2.044.3
K⁺2.763.6
Rb⁺2.983.2
Cs⁺3.342.9

Synthetic Pathways

The synthesis of substituted benzo-15-crown-5 ethers typically begins with the preparation of the parent benzo-15-crown-5, followed by electrophilic aromatic substitution to introduce various functional groups.

Synthesis_Workflow cluster_synthesis Synthesis of Benzo-15-crown-5 cluster_functionalization Functionalization Catechol Catechol B15C5 Benzo-15-crown-5 Catechol->B15C5 NaOH, n-Butanol TEGDC Tetraethylene glycol dichloride TEGDC->B15C5 NB15C5 4'-Nitrobenzo-15-crown-5 B15C5->NB15C5 HNO₃, Acetonitrile FB15C5 4'-Formylbenzo-15-crown-5 B15C5->FB15C5 N-methylformanilide, POCl₃ AB15C5 4'-Aminobenzo-15-crown-5 NB15C5->AB15C5 H₂NNH₂·H₂O, Raney Ni CB15C5 4'-Carboxybenzo-15-crown-5 FB15C5->CB15C5 Oxidation

Synthetic routes to substituted benzo-15-crown-5 ethers.
Experimental Protocols

This procedure is adapted from the Williamson ether synthesis.[5]

Reagents:

  • Catechol

  • Tetraethylene glycol dichloride

  • Sodium hydroxide

  • n-Butanol

  • Hexane

  • Hydrochloric acid

Procedure:

  • Dissolve catechol (0.8 mole) in n-butanol (1200 mL) in a 2-liter flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel.

  • Add an aqueous solution of NaOH (67.2 g in 80 mL H₂O) to the stirred catechol solution over 30-40 minutes.

  • Add tetraethylene glycol dichloride (0.8 mole) dropwise at a rate of 17 mL/min.

  • Heat the mixture to reflux (approximately 107 °C) and maintain for 7 hours.

  • Cool the reaction mixture and neutralize with hydrochloric acid.

  • Extract the product from the boiling reaction mass with hexane.

  • Evaporate the solvent and purify the crude product by recrystallization to yield benzo-15-crown-5.

This protocol describes the nitration of benzo-15-crown-5.[5]

Reagents:

  • Benzo-15-crown-5

  • Nitric acid (58%)

  • Acetonitrile

Procedure:

  • Dissolve benzo-15-crown-5 in acetonitrile.

  • Heat the solution to boiling.

  • Carefully add 58% nitric acid to the boiling reaction mass.

  • Continue refluxing for a specified time to ensure complete reaction.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4'-nitrobenzo-15-crown-5.

This procedure details the reduction of the nitro group.[5]

Reagents:

  • 4'-Nitrobenzo-15-crown-5

  • Hydrazine hydrate

  • Raney nickel catalyst

  • Ethyl alcohol

Procedure:

  • Suspend 4'-nitrobenzo-15-crown-5 (0.108 mole) and Raney nickel (5 g) in ethyl alcohol (200 mL).

  • Heat the mixture to 50 °C.

  • Add hydrazine hydrate (34 mL) dropwise to the heated suspension.

  • After the addition is complete, continue stirring for 1 hour.

  • Filter the hot solution to remove the Raney nickel catalyst.

  • Evaporate the solvent from the filtrate.

  • Recrystallize the residue from ethyl alcohol (30 mL) to yield 4'-aminobenzo-15-crown-5.

This method utilizes a Vilsmeier-Haack type formylation.[9][11]

Reagents:

  • Benzo-15-crown-5

  • N-methylformanilide

  • Phosphoryl chloride (POCl₃)

  • n-Heptane

Procedure:

  • React benzo-15-crown-5 with N-methylformanilide and phosphoryl chloride.

  • After the reaction is complete, quench the reaction mixture with ice-water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Evaporate the solvent to obtain the crude product.

  • Purify by recrystallization from n-heptane to yield 4'-formylbenzo-15-crown-5.

This procedure involves the oxidation of the formyl group.

Reagents:

  • 4'-Formylbenzo-15-crown-5

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Aqueous base (e.g., NaOH or KOH)

  • Hydrochloric acid

Procedure:

  • Suspend 4'-formylbenzo-15-crown-5 in an aqueous basic solution.

  • Add a solution of potassium permanganate dropwise while maintaining the temperature.

  • Stir the reaction mixture until the purple color of the permanganate disappears.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent to obtain pure 4'-carboxybenzo-15-crown-5.

Applications in Drug Development and Research

Substituted benzo-15-crown-5 ethers are emerging as valuable tools in drug development and various research fields. Their ability to encapsulate cations allows them to function as ionophores, transporting ions across biological membranes. This property is being explored for applications such as antibacterial agents and enhancers for drug permeability.[4] For instance, crown ethers can sequester Ca²⁺ ions from corneal epithelia, which leads to the loosening of cellular tight junctions and enhances the penetration of co-administered drugs.[12][13]

Drug_Delivery_Mechanism CE Crown Ether Ca Ca²⁺ CE->Ca Sequesters TJ Tight Junctions CE->TJ Loosens Ca->TJ Maintains Membrane Cell Membrane Drug Drug Molecule Drug->Membrane Low Permeability Permeability Increased Permeability Membrane->Permeability Enhanced Drug Penetration

Mechanism of crown ether-enhanced drug permeability.

Furthermore, the functional groups on the benzene ring provide handles for attaching these crown ethers to polymers, surfaces, or larger molecular architectures, creating materials with tailored ion-binding properties for applications in sensors, separation science, and catalysis.[5] The ongoing research into the synthesis and application of these versatile molecules promises to unlock new possibilities in medicine and materials science.

References

Spectroscopic and Synthetic Profile of 4'-Amino-5'-nitrobenzo-15-crown-5 and Key Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Overview of Spectroscopic Data

The following sections present the available spectroscopic data for 4'-Nitrobenzo-15-crown-5 and 4'-Aminobenzo-15-crown-5. This data is crucial for confirming the identity and purity of these compounds during synthesis and for their application in various research fields.

4'-Nitrobenzo-15-crown-5

Table 1: ¹H NMR Spectroscopic Data for 4'-Nitrobenzo-15-crown-5

Chemical Shift (δ) ppmMultiplicityAssignmentCoupling Constant (J) HzReference
7.88dAromatic H9[1]
7.71sAromatic H[1]
6.86dAromatic H9[1]
4.20m-OCH₂-[1]
3.93m-OCH₂-[1]
3.76m-OCH₂CH₂O-[1]

Table 2: IR Spectroscopic Data for 4'-Nitrobenzo-15-crown-5

Wavenumber (cm⁻¹)AssignmentReference
Not specified in detailC-O-C, NO₂, Aromatic C-H[2]

Note: Detailed peak assignments for the IR spectrum of 4'-Nitrobenzo-15-crown-5 are not provided in the search results. The presence of ether and nitro functional groups would give rise to characteristic strong absorptions.

Table 3: UV-Vis Spectroscopic Data for 4'-Nitrobenzo-15-crown-5

No specific UV-Vis absorption data for 4'-Nitrobenzo-15-crown-5 was found in the provided search results.

4'-Aminobenzo-15-crown-5

Table 4: ¹H NMR Spectroscopic Data for 4'-Aminobenzo-15-crown-5

Chemical Shift (δ) ppmMultiplicityAssignmentCoupling Constant (J) HzReference
6.73dAromatic H6[1]
6.28sAromatic H[1]
6.21dAromatic H6[1]
4.06m-OCH₂-[1]
3.89m-OCH₂-[1]
3.75m-OCH₂CH₂O-[1]

Table 5: IR Spectroscopic Data for 4'-Aminobenzo-15-crown-5

No specific IR absorption data for 4'-Aminobenzo-15-crown-5 was found in the provided search results. Characteristic peaks would be expected for the N-H stretches of the primary amine, in addition to the ether and aromatic C-H bands.

Table 6: UV-Vis Spectroscopic Data for 4'-Aminobenzo-15-crown-5

No specific UV-Vis absorption data for 4'-Aminobenzo-15-crown-5 was found in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of the discussed crown ether derivatives, based on the available literature.

Synthesis of 4'-Nitrobenzo-15-crown-5[1]
  • Nitration: To a mixture of benzo-15-crown-5, acetic acid, and chloroform, nitric acid (70%) is added dropwise over 30 minutes.

  • Reaction: The mixture is stirred at room temperature for 24 hours.

  • Neutralization and Extraction: The reaction is neutralized with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with chloroform.

  • Drying and Evaporation: The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated.

  • Recrystallization: The resulting yellow residue is recrystallized from ethanol to yield 4'-nitrobenzo-15-crown-5 as a white solid.

Synthesis of 4'-Aminobenzo-15-crown-5[1]
  • Reduction: A mixture of 4'-nitrobenzo-15-crown-5 and 10% Pd/C in 1,4-dioxane is heated to reflux.

  • Hydrazine Addition: Hydrazine hydrate (50-60%) is added dropwise, and the solution is refluxed for 3 hours.

  • Filtration and Concentration: After cooling to room temperature, the solution is passed through Celite and concentrated to dryness to give 4'-aminobenzo-15-crown-5.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: Spectra are typically recorded on a 300 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as KBr pellets.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are generally measured in a suitable solvent like ethanol or DMF using a double beam spectrophotometer.

Synthetic Workflow

The synthesis of 4'-Aminobenzo-15-crown-5 from Benzo-15-crown-5 involves a two-step process, which is a common route for introducing an amino group onto the benzene ring of a benzocrown ether.

Synthesis_Workflow Start Benzo-15-crown-5 Intermediate 4'-Nitrobenzo-15-crown-5 Start->Intermediate Nitration (HNO₃, Acetic Acid, CHCl₃) Product 4'-Aminobenzo-15-crown-5 Intermediate->Product Reduction (Hydrazine Hydrate, Pd/C)

Caption: Synthetic route to 4'-Aminobenzo-15-crown-5.

Disclaimer: The provided spectroscopic data and experimental protocols are based on publicly available scientific literature. Researchers should consult the primary sources and conduct their own characterization for verification.

References

Probing the Conformational Landscape of 4'-Amino-5'-nitrobenzo-15-crown-5: A Theoretical and Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the conformational properties of 4'-Amino-5'-nitrobenzo-15-crown-5. This macrocyclic compound, a member of the crown ether family, exhibits significant potential in molecular recognition and host-guest chemistry, making a thorough understanding of its three-dimensional structure paramount for applications in drug design and materials science. This document details the computational methodologies employed in conformational analysis, summarizes key quantitative structural data, and outlines the experimental protocols for spectroscopic validation.

Introduction

Crown ethers are a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1] The substitution of a benzo group onto the crown ether framework, and its further functionalization with amino and nitro groups, as in this compound, introduces significant electronic and steric influences that dictate its conformational preferences and binding affinities. The inherent flexibility of the polyether chain, coupled with the rigid benzene ring, results in a complex potential energy surface with multiple stable conformers. Theoretical calculations, validated by experimental data, are indispensable for navigating this conformational landscape.

Theoretical Calculations on Conformation

The conformational analysis of this compound and its analogues is predominantly carried out using quantum chemical methods. Density Functional Theory (DFT) has emerged as a robust and widely used approach for optimizing molecular geometries and calculating the relative energies of different conformers.

Computational Workflow

A typical workflow for the theoretical conformational analysis is depicted below. This process involves an initial conformational search to identify potential low-energy structures, followed by geometry optimization and frequency calculations to confirm them as true minima on the potential energy surface.

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Clustering of Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G*) C->D E Frequency Calculation D->E F Identification of True Minima (No imaginary frequencies) E->F G Single-Point Energy Calculation (Higher level of theory, e.g., MP2) F->G H Analysis of Structural Parameters (Bond lengths, angles, dihedrals) G->H I Comparison with Experimental Data H->I

Figure 1: A generalized workflow for the computational analysis of molecular conformations.

Key Computational Parameters

While specific studies on this compound are not extensively detailed in the public domain, methodologies from closely related substituted benzo-15-crown-5 ethers can be extrapolated. The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, is a common choice for geometry optimizations and frequency calculations.[2] For more accurate energy evaluations, single-point calculations using a higher level of theory, like Møller-Plesset perturbation theory (MP2), can be performed on the DFT-optimized geometries.[2]

Structural Data Summary

The following tables summarize hypothetical but representative quantitative data that would be obtained from theoretical calculations on the different conformers of this compound. This data is crucial for comparing the stability and geometry of various conformations.

Table 1: Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Conformer A0.00
Conformer B1.25
Conformer C2.80
Conformer D4.10

Table 2: Selected Geometric Parameters for the Most Stable Conformer (Conformer A)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(aromatic)-O(ether)1.37
O(ether)-C(aliphatic)1.43
C(aliphatic)-C(aliphatic)1.52
C-N (amino)1.40
C-N (nitro)1.48
C-O-C (ether)112.5
O-C-C (ether)109.8
O-C-C-O (gauche)65.2
O-C-C-O (anti)178.5

Experimental Validation Protocols

Theoretical calculations must be corroborated by experimental data to ensure their validity. Spectroscopic techniques are particularly powerful for probing molecular conformation.

Spectroscopic Methodologies

For substituted benzo-crown ethers, a combination of electronic and vibrational spectroscopy under jet-cooled conditions provides conformation-specific information.[2]

Experimental Workflow for Spectroscopic Analysis

G Experimental Workflow for Spectroscopic Analysis A Sample Preparation (Solution in suitable solvent) B Jet-Cooling (Supersonic expansion) A->B C Resonant Two-Photon Ionization (R2PI) B->C D Laser-Induced Fluorescence (LIF) B->D E UV-UV Holeburning Spectroscopy C->E F Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) C->F G Single Vibronic Level Fluorescence (SVLF) D->G H Conformer-Specific Spectra E->H F->H G->H I Comparison with Theoretical Spectra H->I

Figure 2: A workflow illustrating the experimental techniques used for conformation-specific spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule. For related nitro derivatives of benzo-15-crown-5, this technique has been used to determine bond lengths, bond angles, and torsion angles in the crystalline form.[3] The macrocyclic N atom of benzoazacrown ethers are characterized by a considerable contribution of the sp3-hybridized state and a pronounced pyramidal geometry; the crownlike conformation of the macrocycle is preorganized for cation binding, which facilitates complexation.[3]

Conclusion

The conformational landscape of this compound is rich and complex, governed by the interplay of the flexible polyether chain and the substituted benzene ring. A synergistic approach combining theoretical calculations, primarily DFT, with advanced spectroscopic techniques and X-ray crystallography is essential for a comprehensive understanding of its structural properties. The methodologies and data presented in this guide provide a framework for researchers and professionals to investigate and exploit the unique molecular recognition capabilities of this and related crown ethers in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic route to 4'-Amino-5'-nitrobenzo-15-crown-5, a valuable intermediate for researchers, scientists, and professionals in drug development. The synthesis is a multi-step process commencing with the preparation of the parent macrocycle, benzo-15-crown-5, followed by a dinitration and a subsequent selective reduction. This document details the necessary starting materials, experimental protocols, and quantitative data for each key step.

Synthesis of Benzo-15-crown-5 (Compound 1)

The foundational step in producing this compound is the synthesis of the benzo-15-crown-5 macrocycle. This is typically achieved via a Williamson ether synthesis.

Starting Materials:

ReagentMolar Mass ( g/mol )
Catechol110.11
1,10-dichloro-3,6,9-trioxadecane231.11
Sodium Hydroxide40.00
n-Butanol74.12

Experimental Protocol:

In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, catechol is dissolved in n-butanol. An aqueous solution of sodium hydroxide is then added to the stirred solution. Subsequently, 1,10-dichloro-3,6,9-trioxadecane is added dropwise to the reaction mixture. The mixture is then heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is subjected to extraction and purification, typically by recrystallization, to yield pure benzo-15-crown-5.

Quantitative Data:

ReactantAmountMoles
Catechol88.0 g0.8
1,10-dichloro-3,6,9-trioxadecane184.9 g0.8
Sodium Hydroxide64.0 g1.6
Product Yield Melting Point
Benzo-15-crown-5~62%79-81 °C
Synthesis of 4',5'-Dinitrobenzo-15-crown-5 (Compound 2)

The second step involves the dinitration of the synthesized benzo-15-crown-5. This electrophilic aromatic substitution introduces two nitro groups onto the benzene ring.

Starting Materials:

ReagentMolar Mass ( g/mol )
Benzo-15-crown-5268.31
Nitric Acid (70%)63.01
Sulfuric Acid (98%)98.08
Dichloromethane84.93

Experimental Protocol:

Benzo-15-crown-5 is dissolved in a suitable solvent such as dichloromethane. The solution is cooled in an ice bath, and a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is allowed to proceed for a specified time before being carefully quenched with ice water. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the dinitro product, which can be further purified by recrystallization.

Quantitative Data:

ReactantAmountMoles
Benzo-15-crown-510.0 g0.037
Nitric Acid (70%)10 mL-
Sulfuric Acid (98%)10 mL-
Product Yield Melting Point
4',5'-Dinitrobenzo-15-crown-5HighNot specified
Selective Reduction to this compound (Compound 3)

The final and most critical step is the selective reduction of one of the two nitro groups on the 4',5'-dinitrobenzo-15-crown-5 molecule. This transformation yields the desired this compound. Reagents such as sodium sulfide (in what is known as a Zinin reduction) or iron in acetic acid are commonly employed for such selective mono-reductions of dinitroaromatic compounds.[1][2]

Starting Materials:

ReagentMolar Mass ( g/mol )
4',5'-Dinitrobenzo-15-crown-5358.30
Sodium Sulfide Nonahydrate240.18
or Iron powder55.84
and Acetic Acid60.05
Ethanol46.07
Water18.02

Experimental Protocol (General Procedure using Sodium Sulfide):

4',5'-Dinitrobenzo-15-crown-5 is dissolved in a mixture of ethanol and water. To this solution, a solution of sodium sulfide nonahydrate in water is added portion-wise. The reaction mixture is then heated to reflux for a period of time, during which the selective reduction of one nitro group occurs. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization.

Quantitative Data:

Synthetic Workflow and Logical Relationships

The overall synthesis of this compound can be visualized as a three-step linear sequence.

Synthesis_Workflow A Catechol + 1,10-dichloro-3,6,9-trioxadecane B Benzo-15-crown-5 (1) A->B Williamson Ether Synthesis C 4',5'-Dinitrobenzo-15-crown-5 (2) B->C Dinitration (HNO3/H2SO4) D This compound (3) C->D Selective Reduction (e.g., Na2S)

Caption: Synthetic pathway for this compound.

This logical diagram illustrates the progression from commercially available starting materials to the final target compound, highlighting the key transformations involved in the synthesis.

Experimental_Workflow cluster_step1 Step 1: Benzo-15-crown-5 Synthesis cluster_step2 Step 2: Dinitration cluster_step3 Step 3: Selective Reduction A1 Reactants Mixing (Catechol, Dichloride, NaOH, n-Butanol) A2 Reflux A1->A2 A3 Workup & Purification (Extraction, Recrystallization) A2->A3 A4 Product 1 (Benzo-15-crown-5) A3->A4 B1 Dissolution & Cooling (Product 1 in DCM) B2 Nitration (Addition of HNO3/H2SO4) B1->B2 B3 Workup & Purification (Quenching, Extraction, Recrystallization) B2->B3 B4 Product 2 (4',5'-Dinitrobenzo-15-crown-5) B3->B4 C1 Dissolution (Product 2 in EtOH/H2O) C2 Reduction (Addition of Na2S) C1->C2 C3 Reflux C2->C3 C4 Workup & Purification (Isolation, Recrystallization) C3->C4 C5 Final Product (this compound) C4->C5

References

Methodological & Application

Application Notes and Protocols for Benzo-15-Crown-5 Derivatives in Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Ionophore: The compound 4'-Amino-5'-nitrobenzo-15-crown-5 is not commonly cited in the literature for use in ion-selective electrodes (ISEs). It is plausible that this naming is a typographical error. This document will focus on the well-documented applications of its parent compounds, 4'-Aminobenzo-15-crown-5 and 4'-Nitrobenzo-15-crown-5 , in the fabrication of ion-selective electrodes. These compounds are known for their ability to selectively bind with various cations.[1]

Principle of Operation

Ion-selective electrodes are analytical tools that measure the activity of a specific ion in a solution. When the electrode is immersed in a sample, the ionophore within the membrane selectively complexes with the target ion. This interaction at the membrane-solution interface generates a potential difference, which is measured against a reference electrode. The magnitude of this potential is proportional to the logarithm of the activity of the target ion, as described by the Nernst equation. Crown ethers, with their unique cavity-like structure, are excellent ionophores due to their ability to selectively bind cations that fit within their cavity. The selectivity of a benzo-15-crown-5 derivative is largely determined by the size of its 15-crown-5 ether ring, which is particularly suitable for binding sodium ions.[1]

Applications

Ion-selective electrodes based on 4'-Aminobenzo-15-crown-5 and 4'-Nitrobenzo-15-crown-5 have been developed for the detection of various cations. Key applications include:

  • Environmental Monitoring: Detection of heavy metal ions in water samples.

  • Pharmaceutical Analysis: Determination of active ingredients and ionic impurities in drug formulations.

  • Clinical Diagnostics: Measurement of electrolyte concentrations in biological fluids like blood serum and sweat.[2][3]

  • Industrial Quality Control: Monitoring ionic content in various industrial processes.

Performance Characteristics of Benzo-15-Crown-5 Derivative-Based ISEs

The performance of an ion-selective electrode is characterized by several parameters, including its linear range, detection limit, response time, and selectivity over other ions. The following tables summarize the performance of ISEs based on benzo-15-crown-5 and its derivatives for the detection of potassium and sodium ions.

Table 1: Performance Data for Potassium Ion-Selective Electrodes

IonophorePlasticizerLinear Range (M)Detection Limit (M)Slope (mV/decade)Reference
Benzo-15-crown-5o-nitrophenylphenyl ether (ONPPE)1x10⁻⁴ - 1x10⁻²1x10⁻⁶56 ± 3[4]
Bis[(benzo-15-crown-5)-15-ylmethyl] pimelate2-nitrophenyl octyl ether (NPOE)> 10⁻⁵< 10⁻⁵Near-Nernstian[3]
4,5-bis(biphenyloxymethyl)benzo-15-crown-5Not specifiedNot specified10⁻⁵·⁴Not specified[5]

Table 2: Performance Data for Sodium Ion-Selective Electrodes

IonophoreMatrixLinear Range (mM)Detection Limit (mM)ApplicationReference
4'-Aminobenzo-15-crown-5Covalently grafted on MoS₂ nanosheets0.1 - 100Not specifiedAqueous solution and artificial sweat[2]

Table 3: Selectivity Coefficients (log KpotA,B) for a Benzo-15-Crown-5 Based K⁺ ISE

Interfering Ion (B)log KpotK⁺,B
Li⁺No interference observed
Na⁺No interference observed
NH₄⁺No interference observed
Mg²⁺No interference observed
Ca²⁺No interference observed
Sr²⁺No interference observed
Ba²⁺No interference observed

Data from a study where no interference was observed for the listed ions in the presence of 1x10⁻³ M potassium.[4]

Experimental Protocols

Protocol 1: Fabrication of a PVC Membrane Ion-Selective Electrode

This protocol describes the preparation of a conventional ion-selective electrode using a PVC membrane containing a crown ether ionophore.

Materials:

  • Ionophore (e.g., 4'-Aminobenzo-15-crown-5 or 4'-Nitrobenzo-15-crown-5)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., o-nitrophenyl octyl ether - NPOE, or dioctyl phthalate - DOP)

  • Ionic additive (optional, e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF), anhydrous

  • Glass rings for casting the membrane

  • ISE body and internal filling solution

  • Ag/AgCl internal reference electrode

Procedure:

  • Preparation of the Membrane Cocktail:

    • Accurately weigh the membrane components. A typical composition is 33% PVC, 66% plasticizer, and 1% ionophore by weight. If an ionic additive is used, it is typically added at a concentration of 0.1-0.5% by weight.

    • Dissolve all components in a minimal amount of THF (e.g., 5 mL) in a small, clean beaker.

    • Stir the mixture with a magnetic stirrer until all components are fully dissolved and the solution is homogeneous.

  • Casting the Membrane:

    • Place a clean, dry glass ring on a smooth, level glass plate.

    • Carefully pour the membrane cocktail into the glass ring.

    • Cover the setup with a watch glass to allow for slow evaporation of the THF. This process should take approximately 24-48 hours. A slow evaporation rate is crucial for a uniform and mechanically robust membrane.

  • Assembly of the Ion-Selective Electrode:

    • Once the membrane is fully dried, carefully cut a small disc (e.g., 5-7 mm in diameter) from the cast film.

    • Mount the membrane disc into the tip of the ISE body.

    • Fill the ISE body with the appropriate internal filling solution. The composition of this solution depends on the target ion. For example, a 0.01 M solution of the target ion's chloride salt is often used.

    • Insert the Ag/AgCl internal reference electrode into the ISE body, ensuring no air bubbles are trapped.

    • Condition the assembled electrode by soaking it in a 0.01 M solution of the target ion for at least 2 hours before use.

experimental_workflow cluster_prep Membrane Cocktail Preparation cluster_cast Membrane Casting cluster_assembly Electrode Assembly weigh Weigh Components (PVC, Plasticizer, Ionophore) dissolve Dissolve in THF weigh->dissolve stir Stir until Homogeneous dissolve->stir pour Pour into Glass Ring stir->pour evaporate Slow Evaporation of THF (24-48 hours) pour->evaporate cut Cut Membrane Disc evaporate->cut mount Mount in ISE Body cut->mount fill Fill with Internal Solution mount->fill insert Insert Internal Electrode fill->insert condition Condition in Target Ion Solution insert->condition end Assembled ISE condition->end Ready for Measurement

Caption: Experimental workflow for the fabrication of a PVC membrane ion-selective electrode.

Protocol 2: Potentiometric Measurements

This protocol outlines the procedure for measuring ion concentrations using the fabricated ISE.

Apparatus:

  • Fabricated ion-selective electrode

  • External reference electrode (e.g., Ag/AgCl)

  • High-impedance potentiometer or ion meter

  • Magnetic stirrer and stir bars

  • Standard solutions of the target ion

  • Sample solutions

Procedure:

  • Calibration:

    • Prepare a series of standard solutions of the target ion with known concentrations, covering the expected range of the samples.

    • Place the ISE and the external reference electrode in the lowest concentration standard solution.

    • Stir the solution gently and record the potential reading once it has stabilized.

    • Rinse the electrodes with deionized water and blot dry between measurements.

    • Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

    • Plot the potential readings (in mV) against the logarithm of the ion activity (or concentration) to create a calibration curve.

  • Sample Measurement:

    • Immerse the calibrated ISE and the reference electrode in the sample solution.

    • Stir gently and record the stable potential reading.

    • Use the calibration curve to determine the concentration of the target ion in the sample.

Signaling Pathway

The signaling in a potentiometric ion-selective electrode is based on the selective binding of the target ion by the ionophore within the membrane, which creates a phase boundary potential.

signaling_pathway cluster_membrane ISE Membrane cluster_solution Sample Solution cluster_potential Potential Generation ionophore Crown Ether (Ionophore) complex Ion-Crown Ether Complex potential Phase Boundary Potential (Measured by Potentiometer) complex->potential Generates ion Target Ion (e.g., K+) ion->ionophore Selective Binding

Caption: Signaling pathway of a crown ether-based ion-selective electrode.

References

Applications of 4'-Amino-5'-nitrobenzo-15-crown-5 in Cation Sensing: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

The research in this area tends to focus on monosubstituted derivatives, primarily 4'-aminobenzo-15-crown-5 and 4'-nitrobenzo-15-crown-5 . The amino group in 4'-aminobenzo-15-crown-5 is known to enhance cation binding through its electron-donating properties and provides a convenient point of attachment for further functionalization, for example, with fluorophores.[1] Conversely, the electron-withdrawing nitro group in 4'-nitrobenzo-15-crown-5 also influences cation selectivity and is utilized in applications such as ion-selective electrodes.[2]

Given the lack of specific data for 4'-Amino-5'-nitrobenzo-15-crown-5, this document will present a detailed application note and protocol for the closely related and well-documented compound, 4'-aminobenzo-15-crown-5 , as a fluorescent chemosensor for ferric ions (Fe³⁺). This will serve as a representative example of how this class of compounds is utilized in cation sensing.

Application Note: Fluorescent Sensing of Ferric Ions (Fe³⁺) using 4'-Aminobenzo-15-crown-5

Introduction

4'-Aminobenzo-15-crown-5 (4-AB15C5) is a fluorescent chemosensor that has demonstrated high sensitivity and selectivity for the detection of ferric ions (Fe³⁺) in aqueous solutions.[3] The sensing mechanism is based on the fluorescence quenching of 4-AB15C5 upon binding to Fe³⁺. This interaction allows for the quantitative determination of Fe³⁺ concentrations and has potential applications in environmental monitoring and biological imaging.[3] The primary advantages of using 4-AB15C5 for Fe³⁺ detection are its selectivity over other common cations and its measurable response at micromolar concentrations.[3]

Signaling Pathway

The interaction between 4-AB15C5 and Fe³⁺ leads to the formation of a complex. This complexation event results in the quenching of the intrinsic fluorescence of the 4-AB15C5 molecule. The degree of fluorescence quenching is proportional to the concentration of Fe³⁺, allowing for quantitative analysis.

Fe3_Sensing_Pathway cluster_workflow Fluorescence Quenching Mechanism 4_AB15C5 4'-Aminobenzo-15-crown-5 (Fluorescent) Complex [4-AB15C5 • Fe³⁺] Complex (Non-fluorescent) 4_AB15C5->Complex Binding Fe3_ion Fe³⁺ Ion Fe3_ion->Complex

Caption: Cation Sensing Mechanism of 4-AB15C5 for Fe³⁺.

Quantitative Data

The fluorescence quenching of 4'-aminobenzo-15-crown-5 by Fe³⁺ can be quantified using the Stern-Volmer equation. The following table summarizes the key performance metrics for this sensing system.

ParameterValueReference
AnalyteFe³⁺[3]
Detection Limit50 µM[3]
Stern-Volmer Constant (Ksv)1.52 x 10⁴ M⁻¹[3]
SelectivityHigh selectivity for Fe³⁺ over Fe²⁺, Co²⁺, Mn²⁺, Mg²⁺, Zn²⁺, Ca²⁺, NH₄⁺, Na⁺, and K⁺[3]

Experimental Protocol: Fluorometric Determination of Fe³⁺

This protocol outlines the steps for the determination of Fe³⁺ concentration using 4'-aminobenzo-15-crown-5 as a fluorescent probe.

Materials and Reagents
  • 4'-Aminobenzo-15-crown-5 (4-AB15C5)

  • Ferric chloride (FeCl₃) or other soluble Fe³⁺ salt

  • Deionized water

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Volumetric flasks and pipettes

  • Fluorometer

Preparation of Stock Solutions
  • 4-AB15C5 Stock Solution (1 mM): Dissolve an appropriate amount of 4-AB15C5 in a suitable solvent (e.g., a small amount of DMSO) and then dilute with the buffer solution to the final volume in a volumetric flask.

  • Fe³⁺ Stock Solution (10 mM): Dissolve an appropriate amount of FeCl₃ in deionized water to prepare a 10 mM stock solution.

Experimental Workflow

Experimental_Workflow cluster_protocol Protocol for Fe³⁺ Detection prep Prepare 4-AB15C5 and Fe³⁺ stock solutions aliquot Aliquot 4-AB15C5 solution into cuvettes prep->aliquot add_fe Add varying concentrations of Fe³⁺ to cuvettes aliquot->add_fe incubate Incubate at room temperature add_fe->incubate measure Measure fluorescence intensity (e.g., Ex: 300 nm, Em: 340 nm) incubate->measure analyze Analyze data using Stern-Volmer plot measure->analyze

Caption: Workflow for the fluorometric detection of Fe³⁺.

Procedure
  • Prepare a series of solutions with a constant concentration of 4-AB15C5 (e.g., 10 µM) and varying concentrations of Fe³⁺ (e.g., 0-100 µM) in the buffer solution.

  • Allow the solutions to equilibrate for a set amount of time (e.g., 15 minutes) at room temperature, protected from light.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation and emission maxima for 4-AB15C5 should be determined experimentally, but literature values can be used as a starting point (e.g., excitation around 300 nm and emission around 340 nm).

  • Record the fluorescence intensity at the emission maximum for each sample.

  • Plot the ratio of the initial fluorescence intensity (I₀) to the fluorescence intensity in the presence of Fe³⁺ (I) against the concentration of Fe³⁺. This is the Stern-Volmer plot.

  • The Stern-Volmer constant (Ksv) can be determined from the slope of the linear portion of this plot. The concentration of an unknown sample can be determined by interpolating its I₀/I value on the calibration curve.

Selectivity Study

To confirm the selectivity of 4-AB15C5 for Fe³⁺, the fluorescence quenching experiment can be repeated with other metal ions at the same concentration. A comparison of the fluorescence response will demonstrate the sensor's selectivity.

References

Application Notes and Protocols: Functionalization of Polymers with 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of polymers with 4'-Amino-5'-nitrobenzo-15-crown-5 and its derivatives. The unique ion-binding properties of the benzo-15-crown-5 moiety make these functionalized polymers promising candidates for a range of applications, including selective ion separation, drug delivery, and sensing.

Introduction

Crown ethers are cyclic polyethers that can selectively bind specific cations, with the selectivity determined by the size of the crown ether's cavity. Benzo-15-crown-5 is known for its affinity for sodium (Na⁺) and other similarly sized ions. The presence of amino and nitro groups on the benzene ring of this compound provides reactive sites for covalent attachment to polymer backbones. Typically, the nitro group is reduced to a second amino group, or more commonly, the synthesis starts from 4'-aminobenzo-15-crown-5, which provides a primary amine for various conjugation chemistries. These functionalized polymers can be designed to respond to specific ionic stimuli, enabling applications in controlled drug release, ion-selective sensing, and advanced separation technologies.

Application Note 1: Synthesis of Polysulfone-graft-4'-aminobenzo-15-crown-5 for Selective Ion Separation

This application note describes the synthesis and characterization of a polysulfone (PSF) polymer functionalized with 4'-aminobenzo-15-crown-5 (AB15C5) for the selective separation of lithium isotopes. The protocol is based on the nucleophilic substitution reaction between chloromethylated polysulfone and the amino group of the crown ether.

Experimental Protocol

1. Synthesis of Chloromethylated Polysulfone (CMPSF):

  • Dissolve 10 g of polysulfone (PSF) in 100 mL of chloroform.

  • Add 20 mL of 1,4-bis(chloromethoxy)butane as the chloromethylating agent and 2 g of anhydrous zinc chloride as a catalyst.

  • Stir the reaction mixture at 50°C for 8 hours under a nitrogen atmosphere.

  • Precipitate the resulting chloromethylated polysulfone (CMPSF) by pouring the solution into 500 mL of ethanol.

  • Filter the precipitate, wash thoroughly with ethanol, and dry under vacuum at 60°C.

2. Synthesis of 4'-Aminobenzo-15-crown-5 (AB15C5):

  • This protocol assumes 4'-aminobenzo-15-crown-5 is used as the starting material. It can be synthesized by the reduction of 4'-nitrobenzo-15-crown-5.

3. Grafting of AB15C5 onto CMPSF (PSF-g-AB15C5):

  • Dissolve 5 g of CMPSF in 50 mL of N,N-dimethylformamide (DMF).

  • Add 2 g of 4'-aminobenzo-15-crown-5 and 1.5 g of potassium carbonate (to act as a base).

  • Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • Precipitate the product by pouring the solution into 300 mL of ethanol.

  • Filter the precipitate, wash with ethanol and deionized water to remove unreacted reagents, and dry under vacuum at 70°C.

Characterization

The successful synthesis of PSF-g-AB15C5 can be confirmed by various analytical techniques:

  • FT-IR Spectroscopy: Look for the appearance of characteristic peaks corresponding to the crown ether moiety, such as the C-O-C stretching vibrations of the polyether ring.

  • ¹H NMR Spectroscopy: Confirm the presence of protons from both the polysulfone backbone and the grafted crown ether.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the polymer surface to confirm the presence of nitrogen from the crown ether.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the functionalized polymer.

Quantitative Data
ParameterValueReference
Degree of Chloromethylation1.2 mmol Cl/g of PSF[1]
Immobilization of Crown Ether0.23 to 0.79 mmol/g[1]
Single-Stage Separation Factor (⁶Li/⁷Li)1.003 to 1.015[1]

Experimental Workflow

G cluster_synthesis Synthesis of PSF-g-AB15C5 cluster_application Application in Ion Separation PSF Polysulfone (PSF) CMPSF Chloromethylated Polysulfone (CMPSF) PSF->CMPSF Chloromethylation CM_agent 1,4-bis(chloromethoxy)butane ZnCl2, Chloroform, 50°C PSF_g_AB15C5 PSF-g-AB15C5 CMPSF->PSF_g_AB15C5 Grafting Reaction AB15C5 4'-Aminobenzo-15-crown-5 (AB15C5) Grafting K2CO3, DMF, 80°C Grafting->PSF_g_AB15C5 Separation Solid-Liquid Extraction PSF_g_AB15C5->Separation Li_solution Lithium Isotope Solution (⁶Li⁺ and ⁷Li⁺) Li_solution->Separation Separated_Li Separated Isotopes Separation->Separated_Li

Caption: Workflow for the synthesis of PSF-g-AB15C5 and its application in lithium isotope separation.

Application Note 2: Proposed Formulation of Biocompatible Nanoparticles for Ion-Responsive Drug Delivery

This application note outlines a hypothetical protocol for the synthesis of biocompatible and biodegradable nanoparticles from a block copolymer functionalized with 4'-aminobenzo-15-crown-5 for potential use in ion-responsive drug delivery. The principle relies on the conformational changes of the polymer upon ion binding, which could trigger the release of an encapsulated drug. A common biocompatible polymer, such as polyethylene glycol-block-poly(lactic-co-glycolic acid) (PEG-PLGA), is proposed as the backbone.

Experimental Protocol

1. Synthesis of Amine-Terminated PEG-PLGA:

  • Synthesize or procure carboxyl-terminated PEG-PLGA.

  • Activate the carboxylic acid group using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like dichloromethane (DCM).

  • React the activated polymer with a large excess of a diamine (e.g., ethylenediamine) to yield amine-terminated PEG-PLGA.

  • Purify the polymer by dialysis to remove unreacted reagents.

2. Functionalization with 4'-Carboxybenzo-15-crown-5:

  • To facilitate conjugation to the amine-terminated polymer, a carboxyl derivative of the crown ether is proposed. Synthesize 4'-carboxybenzo-15-crown-5.

  • Activate the carboxylic acid group of 4'-carboxybenzo-15-crown-5 using EDC/NHS chemistry as described above.

  • React the activated crown ether with the amine-terminated PEG-PLGA in a suitable solvent like DMF with a base such as triethylamine.

  • Purify the resulting PEG-PLGA-g-AB15C5 by dialysis.

3. Preparation of Drug-Loaded Nanoparticles:

  • Dissolve the PEG-PLGA-g-AB15C5 polymer and a hydrophobic drug (e.g., a model anticancer drug like paclitaxel) in a water-miscible organic solvent such as acetone or acetonitrile.

  • Add this organic solution dropwise to a vigorously stirring aqueous solution.

  • The nanoparticles will self-assemble via nanoprecipitation.

  • Stir the suspension to allow for solvent evaporation and nanoparticle hardening.

  • Collect and wash the nanoparticles by centrifugation.

Characterization
  • ¹H NMR and FT-IR: To confirm the successful conjugation of the crown ether to the polymer.

  • Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index (PDI) of the nanoparticles.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.

  • Drug Loading Content and Encapsulation Efficiency: To quantify the amount of drug encapsulated within the nanoparticles using techniques like UV-Vis spectroscopy or HPLC after nanoparticle disruption.

Hypothetical Quantitative Data
ParameterRepresentative Value
Nanoparticle Size (DLS)100 - 200 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-10 to -25 mV
Drug Loading Content1 - 5% (w/w)
Encapsulation Efficiency60 - 80%

Proposed Workflow for Nanoparticle Formulation

G cluster_functionalization Polymer Functionalization cluster_nanoparticle_prep Drug-Loaded Nanoparticle Preparation PEG_PLGA Amine-Terminated PEG-PLGA Functionalized_Polymer PEG-PLGA-g-AB15C5 PEG_PLGA->Functionalized_Polymer Crown_Ether 4'-Carboxybenzo-15-crown-5 EDC_NHS EDC/NHS Activation Crown_Ether->EDC_NHS EDC_NHS->Functionalized_Polymer Conjugation Nanoprecipitation Nanoprecipitation Functionalized_Polymer->Nanoprecipitation Drug Hydrophobic Drug Solvent Organic Solvent Drug->Solvent Solvent->Nanoprecipitation Aqueous_Phase Aqueous Solution Aqueous_Phase->Nanoprecipitation Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Nanoparticles

Caption: Proposed workflow for the formulation of drug-loaded nanoparticles from PEG-PLGA functionalized with 4'-aminobenzo-15-crown-5.

Application Note 3: Development of an Ion-Selective Sensor

Polymers functionalized with 4'-aminobenzo-15-crown-5 can serve as the recognition element in ion-selective sensors. The selective binding of a target ion by the crown ether can induce a measurable change in the physical or chemical properties of the polymer, such as its fluorescence, conductivity, or swelling behavior. This application note provides a general framework for developing a fluorescent or electrochemical sensor.

Design Principles
  • Fluorescent Sensors: A fluorophore can be incorporated into the polymer backbone or attached to the crown ether. The binding of an ion to the crown ether can cause a change in the local environment of the fluorophore, leading to a change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" sensor).

  • Electrochemical Sensors: The functionalized polymer can be coated onto an electrode surface. The binding of ions can alter the polymer's conformation or charge distribution, leading to a change in the electrochemical signal (e.g., potentiometric, amperometric, or impedimetric response).

General Protocol for a Fluorescent Sensor

1. Synthesis of a Fluorescently Labeled Polymer:

  • Synthesize a polymer with reactive side groups (e.g., a copolymer containing acrylic acid or N-hydroxysuccinimide ester).

  • React the polymer with 4'-aminobenzo-15-crown-5 to introduce the ion-binding sites.

  • React the remaining functional groups with an amine- or hydroxyl-reactive fluorescent dye (e.g., a rhodamine or fluorescein derivative).

  • Purify the polymer by dialysis.

2. Sensor Fabrication and Testing:

  • Dissolve the fluorescently labeled polymer in a suitable buffer.

  • Record the baseline fluorescence spectrum.

  • Titrate the solution with a stock solution of the target ion (e.g., NaCl) and record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity against the ion concentration to generate a calibration curve.

  • Test the sensor's selectivity by performing similar titrations with other ions (e.g., KCl, CaCl₂, MgCl₂).

Quantitative Data for an Ion-Selective Sensor
ParameterRepresentative Value
Limit of Detection (LOD)10⁻⁶ - 10⁻⁵ M
Linear Dynamic Range10⁻⁵ - 10⁻² M
Selectivity Coefficient (K_Na,K)< 0.1
Response Time< 1 minute

Principle of an Ion-Selective Sensor

G cluster_sensor Ion-Selective Sensor Principle Polymer Functionalized Polymer (with Crown Ether) Complex Polymer-Ion Complex Polymer->Complex Selective Binding Ion Target Ion (e.g., Na⁺) Ion->Complex Signal Measurable Signal Change (e.g., Fluorescence, Potential) Complex->Signal Induces

Caption: The principle of an ion-selective sensor based on a polymer functionalized with 4'-aminobenzo-15-crown-5.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the direct involvement of polymers functionalized with this compound in specific cellular signaling pathways. The primary proposed biological applications are centered around the polymer's ability to act as a carrier for therapeutic agents or as an external sensor, rather than as a direct modulator of intracellular signaling cascades. The effects of ion concentration changes, which could be induced by these polymers, on cellular signaling are a broad area of cell biology but are not directly attributed to the functionalized polymer itself in the current literature.

Conclusion

The functionalization of polymers with this compound and its amino derivatives offers a versatile platform for creating advanced materials with tailored ion-binding properties. The well-documented application in ion separation demonstrates the potential of these materials. While their application in drug delivery and sensing is still an emerging area, the foundational principles of polymer chemistry and materials science provide a strong basis for their future development in these fields. The protocols and data presented here are intended to serve as a guide for researchers and scientists in exploring the full potential of these fascinating macromolecules.

References

Application Notes and Protocols: 4'-Amino-5'-nitrobenzo-15-crown-5 as a Ligand for Metal Ion Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Crown ethers are macrocyclic polyethers renowned for their ability to selectively form stable complexes with metal cations. The selectivity of a crown ether is primarily determined by the relative sizes of the cation and the cavity of the macrocycle. Benzo-15-crown-5, with its 15-membered ring containing five oxygen donor atoms, exhibits a high affinity for cations with an ionic diameter close to its cavity size (1.7–2.2 Å), such as Na⁺.

The introduction of substituent groups onto the benzene ring of benzo-15-crown-5 can significantly modulate its complexing and extraction properties. An amino (-NH₂) group, being an electron-donating group, can enhance the electron density on the oxygen atoms of the crown ether ring, potentially increasing the stability of the metal complexes. Conversely, a nitro (-NO₂) group is strongly electron-withdrawing, which can decrease the basicity of the ether oxygens and thus reduce the stability of the complexes.

The target molecule, 4'-Amino-5'-nitrobenzo-15-crown-5, possesses both an electron-donating and an electron-withdrawing group. This unique electronic arrangement suggests that its metal ion binding and extraction characteristics may be finely tuned, offering potential for novel selectivity and applications in metal ion separation, sensing, and targeted drug delivery.

Synthesis of Precursor Ligands

Detailed experimental protocols for the synthesis of 4'-Nitrobenzo-15-crown-5 and its subsequent reduction to 4'-Aminobenzo-15-crown-5 are available in the literature.

Synthesis of 4'-Nitrobenzo-15-crown-5

This procedure involves the nitration of benzo-15-crown-5.

Protocol:

  • In a flask, prepare a mixture of benzo-15-crown-5 (1.5 g, 5.6 mmol), acetic acid (18 mL), and chloroform (20 mL).

  • Slowly add nitric acid (5 mL, 70%) dropwise to the mixture over a period of 30 minutes while stirring.

  • Continue stirring the mixture at room temperature for 24 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer.

  • Extract the aqueous layer with chloroform.

  • Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and evaporate the solvent to dryness.

  • Recrystallize the resulting yellow residue from ethanol to obtain 4'-nitrobenzo-15-crown-5 as a white solid (yield: 1.3 g, 75%).[1]

Synthesis of 4'-Aminobenzo-15-crown-5

This protocol describes the reduction of the nitro group of 4'-Nitrobenzo-15-crown-5.

Protocol:

  • Prepare a mixture of 4'-nitrobenzo-15-crown-5 (1.1 g, 3.51 mmol) and 10% Palladium on carbon (Pd/C) (0.1 g) in 1,4-dioxane (20 mL).

  • Heat the mixture to reflux.

  • Add hydrazine hydrate (10 mL, 50-60%) dropwise to the refluxing solution.

  • Continue to reflux the resulting solution for 3 hours.

  • After cooling to room temperature, filter the solution through Celite.

  • Concentrate the filtrate to dryness to yield 4'-aminobenzo-15-crown-5 as a light brown viscous solid (yield: 0.9 g, 91%).[1]

Quantitative Data on Metal Ion Complexation and Extraction

While specific extraction data for this compound is unavailable, data for its precursors provide insight into their potential behavior.

Stability Constants of Metal Complexes

The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. Studies have been conducted on the complexation of 4'-nitrobenzo-15-crown-5 with various metal ions in different solvent systems. The stoichiometry of the complexes formed between 4'-nitrobenzo-15-crown-5 and Li⁺, Na⁺, K⁺, and NH₄⁺ cations is 1:1.[2] Similarly, it forms 1:1 complexes with Mg²⁺, Ca²⁺, and Sr²⁺, but a 1:2 (metal:ligand) complex with Ba²⁺.

Table 1: Stability Constants (log K) of 4'-Nitrobenzo-15-crown-5 Complexes

Metal Ion Solvent System Log K Reference
Li⁺ Acetonitrile-Methanol Data not available in snippets [2]
Na⁺ Acetonitrile-Methanol Data not available in snippets [2]
K⁺ Acetonitrile-Methanol Data not available in snippets [2]
NH₄⁺ Acetonitrile-Methanol Data not available in snippets [2]
Mg²⁺ Acetonitrile-Methanol Data not available in snippets
Ca²⁺ Acetonitrile-Methanol Data not available in snippets
Sr²⁺ Acetonitrile-Methanol Data not available in snippets

| Ba²⁺ | Acetonitrile-Methanol | Data not available in snippets | |

Note: The search results indicate that these stability constants have been determined, but the specific numerical values were not present in the provided snippets.

Metal Ion Extraction Data

Limited quantitative data is available for the extraction of metal ions using these ligands in standard liquid-liquid extraction systems. However, data from a solid-liquid extraction system using a polymer-grafted 4'-aminobenzo-15-crown-5 (PSF-g-AB15C5) for lithium isotope separation is available.

Table 2: Single-Stage Separation Factor for Lithium Isotopes using PSF-g-AB15C5

Extraction System Single-Stage Separation Factor (α) Reference
H₂O-LiCl / CHCl₃-AB15C5 (liquid-liquid) 1.002
CH₃OH-LiCl / PSF-g-AB15C5 1.003 - 1.015 (increases with ligand immobilization)

| CH₃NO₂-LiCl / PSF-g-AB15C5 | 1.031 | |

The separation factor (α) is a measure of the ability of the system to separate two species, in this case, lithium isotopes.

Experimental Protocols for Metal Ion Extraction

The following are generalized protocols for liquid-liquid extraction of metal ions using crown ethers, which can be adapted for this compound and its precursors.

General Liquid-Liquid Extraction Protocol

This protocol outlines the basic steps for extracting metal ions from an aqueous phase into an organic phase containing the crown ether ligand.

Materials:

  • Aqueous solution of the metal salt of known concentration.

  • Organic solvent (e.g., chloroform, dichloromethane, nitrobenzene).

  • Crown ether ligand (e.g., 4'-aminobenzo-15-crown-5 or 4'-nitrobenzo-15-crown-5).

  • Separatory funnel.

  • Shaker or vortex mixer.

  • Analytical instrument for metal ion concentration determination (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)).

Procedure:

  • Prepare a stock solution of the crown ether ligand in the chosen organic solvent.

  • Prepare an aqueous stock solution of the metal salt.

  • In a separatory funnel, add equal volumes of the aqueous metal ion solution and the organic ligand solution.

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

  • Allow the two phases to separate completely.

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

  • The concentration of the metal ion in the organic phase can be calculated by mass balance.

  • Calculate the distribution ratio (D) and the percentage of extraction (%E) using the following equations:

    • D = [M]org / [M]aq

    • %E = (D / (D + Vaq/Vorg)) * 100

    Where [M]org and [M]aq are the concentrations of the metal ion in the organic and aqueous phases, respectively, and Vorg and Vaq are the volumes of the organic and aqueous phases.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships relevant to the use of substituted benzo-15-crown-5 ethers in metal ion extraction.

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results A Aqueous Phase (Metal Salt Solution) C Mixing & Equilibration (e.g., Shaking) A->C B Organic Phase (Ligand in Solvent) B->C D Phase Separation C->D E Aqueous Phase Analysis (e.g., AAS, ICP-MS) D->E F Organic Phase Analysis (or by mass balance) D->F G Calculate Distribution Ratio (D) & Extraction Percentage (%E) E->G F->G

Caption: Experimental workflow for liquid-liquid metal ion extraction.

signaling_pathway cluster_ligand Ligand Properties cluster_effects Influence on Extraction L This compound NH2 Amino Group (Electron Donating) NO2 Nitro Group (Electron Withdrawing) ED Electron Density on Crown Ether Oxygens NH2->ED Increases NO2->ED Decreases SC Stability of Metal-Ligand Complex ED->SC EE Extraction Efficiency & Selectivity SC->EE

References

Application Notes and Protocols for Studying the Host-Guest Chemistry of 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for investigating the host-guest chemistry of 4'-Amino-5'-nitrobenzo-15-crown-5. While specific binding data for this particular crown ether is not extensively available in the public domain, this document outlines detailed protocols for key experiments based on established methodologies for analogous benzocrown ethers. These protocols will enable researchers to characterize the binding affinity and selectivity of this compound with various guest species, such as metal ions and organic molecules.

Introduction to Host-Guest Chemistry of Substituted Benzocrown Ethers

Benzocrown ethers are a class of macrocyclic polyethers that exhibit remarkable molecular recognition capabilities, allowing them to selectively bind specific cations and small organic molecules within their central cavity. This host-guest interaction is driven by non-covalent forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces. The presence of substituents on the benzene ring, such as the electron-donating amino group and the electron-withdrawing nitro group in this compound, is expected to significantly modulate the electronic properties and, consequently, the binding characteristics of the crown ether. The amino group can enhance the cation-binding ability through its electron-donating nature, while both substituents can influence the spectroscopic properties of the molecule upon complexation, providing a handle for monitoring the binding events.

Key Experimental Techniques

The study of host-guest interactions of this compound typically involves a combination of spectroscopic and calorimetric techniques to determine the stoichiometry, binding constants, and thermodynamic parameters of the resulting complexes. The most common methods include:

  • UV-Visible (UV-Vis) Spectroscopy: To monitor changes in the electronic absorption spectrum of the crown ether upon addition of a guest.

  • Fluorescence Spectroscopy: To observe changes in the fluorescence emission of the crown ether upon guest binding, which can be highly sensitive.

  • Nuclear Magnetic Resonance (NMR) Titration: To probe the changes in the chemical shifts of the host's protons upon complexation, providing detailed structural information about the interaction.

  • Isothermal Titration Calorimetry (ITC): To directly measure the heat changes associated with the binding event, allowing for the determination of all thermodynamic parameters (ΔH, ΔS, and K a ).

Experimental Protocols

General Considerations
  • Solvent Selection: The choice of solvent is critical and should be based on the solubility of both the host and guest, as well as its non-coordinating nature to avoid competition with the guest. Common solvents include acetonitrile, methanol, and chloroform.

  • Purity of Reagents: High-purity host, guest, and solvent are essential for accurate and reproducible results. The crown ether should be properly purified, and guest salts should be dried to remove any residual water.

  • Stock Solutions: Prepare accurate stock solutions of the host (this compound) and the guest (e.g., metal perchlorate or chloride salts).

UV-Visible (UV-Vis) Titration Protocol

This protocol is designed to determine the binding constant between the host and a guest molecule by monitoring changes in the UV-Vis absorption spectrum.

Materials:

  • This compound (Host)

  • Guest (e.g., NaClO₄, KCl, etc.)

  • Spectroscopic grade solvent (e.g., Acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the host (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

  • Prepare a concentrated stock solution of the guest (e.g., 1 x 10⁻² M) in the same solvent.

  • Place a known volume (e.g., 2.0 mL) of the host solution into a quartz cuvette.

  • Record the initial UV-Vis spectrum of the host solution.

  • Add small aliquots of the guest stock solution (e.g., 2-10 µL) to the cuvette containing the host solution.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed.

  • The collected data can be analyzed using non-linear regression fitting to a 1:1 or 1:2 binding model to determine the association constant (K a ).

Data Presentation:

The quantitative data obtained from UV-Vis titration experiments should be summarized in a table.

Guest CationSolventStoichiometry (Host:Guest)Association Constant (K a ) / M⁻¹
Na⁺Acetonitrile1:1Value to be determined
K⁺Acetonitrile1:1Value to be determined
Ca²⁺Acetonitrile1:1Value to be determined
Mg²⁺Acetonitrile1:1Value to be determined
Fluorescence Titration Protocol

This protocol is particularly useful if the crown ether exhibits fluorescence and its emission is sensitive to guest binding.

Materials:

  • This compound (Host)

  • Guest (e.g., Metal perchlorate salts)

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes

  • Fluorometer

Procedure:

  • Prepare a dilute stock solution of the host (e.g., 1 x 10⁻⁵ M). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Prepare a concentrated stock solution of the guest.

  • Record the fluorescence emission spectrum of the host solution by exciting at an appropriate wavelength (determined from the absorption spectrum).

  • Titrate the host solution with the guest stock solution in a similar manner to the UV-Vis titration.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity at a specific wavelength against the guest concentration.

  • Analyze the titration curve using a suitable binding isotherm to calculate the association constant.

Data Presentation:

Guest CationSolventStoichiometry (Host:Guest)Association Constant (K a ) / M⁻¹Quantum Yield (Φ) Change
Na⁺Acetonitrile1:1Value to be determinedValue to be determined
K⁺Acetonitrile1:1Value to be determinedValue to be determined
Pb²⁺Acetonitrile1:1Value to be determinedValue to be determined
¹H NMR Titration Protocol

NMR titration provides valuable information about the specific atoms of the host involved in the interaction with the guest.

Materials:

  • This compound (Host)

  • Guest (e.g., Metal perchlorate salts)

  • Deuterated solvent (e.g., CD₃CN)

  • NMR tubes

  • NMR Spectrometer

Procedure:

  • Prepare a solution of the host (e.g., 5 mM) in the deuterated solvent.

  • Record the ¹H NMR spectrum of the host.

  • Prepare a concentrated solution of the guest in the same deuterated solvent.

  • Add incremental amounts of the guest solution to the NMR tube containing the host solution.

  • Acquire a ¹H NMR spectrum after each addition.

  • Monitor the chemical shift changes (Δδ) of the host protons.

  • Plot Δδ for a specific proton against the guest/host molar ratio.

  • The titration data can be fitted to a suitable binding model to determine the association constant.

Data Presentation:

Guest CationSolventMonitored ProtonΔδ max (ppm)Association Constant (K a ) / M⁻¹
Na⁺CD₃CNe.g., Ar-HValue to be determinedValue to be determined
K⁺CD₃CNe.g., O-CH₂Value to be determinedValue to be determined
NH₄⁺CD₃CNe.g., Ar-HValue to be determinedValue to be determined

Visualizations

General Host-Guest Interaction

HostGuestInteraction Host Host (4'-Amino-5'-nitro- benzo-15-crown-5) Complex Host-Guest Complex Host->Complex Binding Guest Guest (e.g., Metal Ion) Guest->Complex Complex->Host Dissociation Complex->Guest

Caption: General principle of host-guest complexation.

Experimental Workflow for Spectroscopic Titration

SpectroscopicTitrationWorkflow cluster_prep 1. Sample Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_host Prepare Host Stock Solution initial_spec Record Initial Host Spectrum prep_host->initial_spec prep_guest Prepare Guest Stock Solution add_guest Add Aliquot of Guest Solution prep_guest->add_guest initial_spec->add_guest record_spec Record Spectrum add_guest->record_spec repeat Repeat until Saturation record_spec->repeat repeat->add_guest plot_data Plot ΔSignal vs. [Guest] repeat->plot_data fit_model Fit Data to Binding Model plot_data->fit_model calc_ka Calculate Association Constant (Ka) fit_model->calc_ka

Caption: Workflow for spectroscopic titration experiments.

Signaling Pathway for a Fluorescent Chemosensor

FluorescenceSensing Host_Free Host (Fluorescent) Host_Bound Host-Guest Complex (Altered Fluorescence) Host_Free->Host_Bound + Guest Host_Bound->Host_Free - Guest Signal_Change Change in Fluorescence (Signal On/Off) Host_Bound->Signal_Change Guest Guest Ion

Immobilization of 4'-Amino-5'-nitrobenzo-15-crown-5 on Solid Supports: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the immobilization of 4'-Amino-5'-nitrobenzo-15-crown-5 on various solid supports. The following sections offer step-by-step methodologies, data on immobilization efficiency, and potential applications in areas such as selective ion separation, catalysis, and sensing.

Introduction

This compound is a specialized crown ether derivative featuring a reactive primary amine group and an electron-withdrawing nitro group on the benzene ring. This unique structure allows for its covalent attachment to a variety of solid supports, enabling the development of functional materials with selective cation-binding properties. The 15-crown-5 cavity is particularly adept at complexing with sodium (Na⁺) and other similarly sized cations. Immobilization of this molecule onto solid matrices prevents its leaching into the surrounding medium, enhances its stability, and allows for its use in continuous flow systems, chromatographic applications, and as recoverable catalysts or sensors.

This guide details protocols for the immobilization of this compound onto three common solid supports: polymeric resins (polysulfone), silica gel, and gold nanoparticles.

Data Presentation: Immobilization Efficiency and Performance

The efficiency of immobilization and the performance of the resulting functionalized material are critical parameters. The following tables summarize quantitative data from studies on the immobilization of aminobenzo-crown ethers on various supports.

Solid SupportLigandImmobilization MethodImmobilization Yield/AmountApplicationKey FindingReference
Polysulfone4'-Aminobenzo-15-crown-5Nucleophilic substitution0.23 to 0.79 mmol/gLithium Isotope SeparationSeparation factor increased with higher crown ether loading.[1][1]
Polysulfone Porous Membrane4'-Aminobenzo-15-crown-5Grafting0.52 mmol/gLithium Isotope SeparationEfficient separation in a membrane chromatography system.[2][2]
Covalent Organic Framework4'-Aminobenzo-15-crown-5Post-synthetic modification57% to 108%Lithium Ion AdsorptionSaturation adsorption capacity of up to 8.1 mg/g.[3][3]
Amberlite XAD7 ResinDibenzo-18-crown-6FunctionalizationNot specifiedArsenic RemovalAdsorption capacity of 18.8 µg As(V)/g.[4]
Chloromethylated PolystyreneDibenzo-18-crown-6GraftingNot specifiedGadolinium Isotope EnrichmentAdsorption capacity of 1 mg/g for gadolinium.[5][5]

Experimental Protocols

Immobilization on a Polymeric Support (Polysulfone)

This protocol describes the grafting of this compound onto a chloromethylated polysulfone (CMPSF) backbone via a nucleophilic substitution reaction. This method is particularly useful for creating robust membranes and beads for separation applications.[1][6]

Workflow for Immobilization on Polysulfone:

cluster_0 Support Preparation cluster_1 Immobilization cluster_2 Final Product cluster_3 Post-Processing PSF Polysulfone (PSF) CMPSF Chloromethylated Polysulfone (CMPSF) PSF->CMPSF Chloromethylation Reaction Nucleophilic Substitution CMPSF->Reaction ANB15C5 4'-Amino-5'-nitrobenzo- 15-crown-5 ANB15C5->Reaction Final_Product PSF-g-ANB15C5 Reaction->Final_Product Washing Washing & Drying Final_Product->Washing

Caption: Workflow for grafting the crown ether onto polysulfone.

Materials:

  • Polysulfone (PSF)

  • Chloromethylating agent (e.g., paraformaldehyde and trimethylchlorosilane)

  • This compound

  • Dimethylformamide (DMF)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Ethanol

  • Deionized water

Protocol:

  • Chloromethylation of Polysulfone:

    • Dissolve polysulfone in a suitable solvent (e.g., chloroform).

    • Add the chloromethylating agent and a catalyst (e.g., SnCl₄) and stir at a controlled temperature (e.g., 50°C) for several hours.

    • Precipitate the chloromethylated polysulfone (CMPSF) by pouring the reaction mixture into a non-solvent like methanol.

    • Filter, wash thoroughly with methanol, and dry the CMPSF polymer under vacuum.

  • Grafting of this compound:

    • Dissolve the dried CMPSF in DMF.

    • In a separate flask, dissolve this compound and triethylamine in DMF.

    • Add the crown ether solution to the CMPSF solution dropwise with constant stirring.

    • Heat the reaction mixture (e.g., to 60-80°C) and allow it to react for 12-24 hours under an inert atmosphere (e.g., nitrogen).

    • After cooling, precipitate the functionalized polymer by pouring the solution into ethanol or water.

    • Filter the resulting solid, wash extensively with ethanol and deionized water to remove unreacted reagents, and dry under vacuum at an elevated temperature (e.g., 60°C).

  • Characterization:

    • The degree of immobilization can be quantified by elemental analysis (nitrogen content) or through spectroscopic methods such as FT-IR (appearance of nitro and ether peaks) and NMR.

Immobilization on Silica Gel

This protocol details the covalent attachment of this compound to a silica gel support. The process involves functionalizing the silica surface with an isocyanate linker, which then reacts with the amine group of the crown ether to form a stable urea linkage.[7]

Workflow for Immobilization on Silica Gel:

cluster_0 Support Preparation cluster_1 Linker Attachment cluster_2 Crown Ether Immobilization Silica Silica Gel APTES_Silica Aminopropyl- functionalized Silica Silica->APTES_Silica Silanization with APTES Isocyanate_Silica Isocyanate-activated Silica APTES_Silica->Isocyanate_Silica Reaction Isocyanate Diisocyanate Linker (e.g., TDI) Isocyanate->Isocyanate_Silica Final_Product Crown Ether- functionalized Silica Isocyanate_Silica->Final_Product Urea Bond Formation ANB15C5 4'-Amino-5'-nitrobenzo- 15-crown-5 ANB15C5->Final_Product

Caption: Immobilization of the crown ether on silica gel via a linker.

Materials:

  • Silica gel (chromatography grade)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Toluene, anhydrous

  • Toluene diisocyanate (TDI) or another suitable diisocyanate linker

  • This compound

  • Chloroform or Dichloromethane (DCM), anhydrous

  • Methanol

Protocol:

  • Activation of Silica Gel:

    • Activate the silica gel by heating at 120°C for 4 hours to remove adsorbed water.

    • Cool under a dry atmosphere.

  • Aminopropyl Functionalization:

    • Suspend the activated silica gel in anhydrous toluene.

    • Add APTES to the suspension and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Cool the mixture, filter the aminopropyl-functionalized silica, and wash thoroughly with toluene, ethanol, and finally methanol to remove excess silane.

    • Dry the functionalized silica under vacuum.

  • Attachment of Isocyanate Linker:

    • Suspend the aminopropyl-functionalized silica in anhydrous toluene.

    • Add an excess of TDI and stir the mixture at room temperature for 12 hours.

    • Filter the isocyanate-activated silica, wash with anhydrous toluene and DCM to remove unreacted TDI.

  • Immobilization of the Crown Ether:

    • Suspend the isocyanate-activated silica in anhydrous DCM.

    • Add a solution of this compound in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the final product, wash sequentially with DCM, methanol, and water.

    • Dry the crown ether-functionalized silica gel under vacuum.

Immobilization on Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of gold nanoparticles with this compound. It involves a two-step process where the amine group of the crown ether is first converted to a thiol-reactive group (e.g., a dithiocarbamate) which can then readily bind to the gold surface.[8]

Workflow for Immobilization on Gold Nanoparticles:

cluster_0 Ligand Synthesis cluster_1 Immobilization cluster_2 Purification ANB15C5 4'-Amino-5'-nitrobenzo- 15-crown-5 DTC_Ligand Dithiocarbamate- Crown Ether ANB15C5->DTC_Ligand CS2 Carbon Disulfide CS2->DTC_Ligand Functionalized_AuNPs Functionalized AuNPs DTC_Ligand->Functionalized_AuNPs Ligand Exchange AuNPs Gold Nanoparticles AuNPs->Functionalized_AuNPs Centrifugation Centrifugation & Washing Functionalized_AuNPs->Centrifugation

Caption: Functionalization of gold nanoparticles with the crown ether.

Materials:

  • Citrate-stabilized gold nanoparticles (synthesis via Turkevich method or commercially available)[9][10]

  • This compound

  • Carbon disulfide (CS₂)

  • Ammonium hydroxide solution

  • Ethanol

  • Deionized water

Protocol:

  • Synthesis of Dithiocarbamate-Crown Ether Ligand:

    • Dissolve this compound in ethanol.

    • Add a stoichiometric amount of ammonium hydroxide followed by an excess of carbon disulfide.

    • Stir the mixture at room temperature for 2-4 hours. The formation of the dithiocarbamate can be monitored by TLC or LC-MS.

    • The resulting ligand solution can often be used directly without purification.

  • Functionalization of Gold Nanoparticles:

    • To a solution of citrate-stabilized AuNPs, add the freshly prepared dithiocarbamate-crown ether ligand solution dropwise while stirring.

    • Allow the mixture to stir overnight at room temperature to facilitate ligand exchange on the nanoparticle surface.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution of functionalized AuNPs at a speed sufficient to pellet the nanoparticles (this will depend on the nanoparticle size).

    • Remove the supernatant containing unreacted ligand and byproducts.

    • Resuspend the nanoparticle pellet in deionized water or ethanol.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound molecules.

    • Finally, resuspend the purified functionalized AuNPs in the desired buffer or solvent.

  • Characterization:

    • Confirm functionalization using UV-Vis spectroscopy (a shift in the surface plasmon resonance peak is expected), FT-IR, and dynamic light scattering (DLS) to assess changes in size and surface charge.

Applications and Future Perspectives

The immobilization of this compound onto solid supports opens up a range of applications:

  • Selective Ion Separation and Preconcentration: The functionalized materials can be used as stationary phases in chromatography to separate alkali and alkaline earth metal cations.[11][12] They are particularly promising for the selective extraction of Na⁺ or for isotopic separation, such as that of lithium.[1][2]

  • Sensing and Diagnostics: When immobilized on conductive or optically active surfaces like gold nanoparticles, these materials can serve as the recognition element in chemical sensors for specific cations.

  • Catalysis: Immobilized crown ethers can act as solid-phase transfer catalysts, facilitating reactions between immiscible phases and simplifying catalyst recovery and reuse.

  • Drug Delivery: While less common for this specific crown ether, functionalized nanoparticles can be explored for targeted drug delivery systems, where the crown ether moiety could interact with specific biological ions.[13]

Future research may focus on developing novel solid supports with higher surface areas and tailored porosities to enhance the loading capacity and accessibility of the immobilized crown ether. Furthermore, the exploration of these functionalized materials in complex biological and environmental samples will be crucial for their real-world applications.

References

Application Notes and Protocols: Synthesis and Applications of 4'-Amino-5'-nitrobenzo-15-crown-5 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5 derivatives and their applications in ion sensing and drug delivery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate research and development in these areas.

Introduction

Crown ethers are a class of macrocyclic polyethers renowned for their ability to selectively bind cations. The benzo-15-crown-5 framework, in particular, exhibits a high affinity for sodium ions due to the complementary size of its cavity. Functionalization of the benzene ring of this crown ether with electron-withdrawing and electron-donating groups, such as nitro and amino moieties, can modulate its complexation properties and provide reactive sites for further derivatization. This compound is a versatile intermediate that allows for the synthesis of a wide range of derivatives with tailored functionalities for specific applications, including the development of highly selective ion sensors and targeted drug delivery systems.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically involves a multi-step process starting from benzo-15-crown-5. The general synthetic strategy involves the nitration of the benzene ring, followed by reduction of one nitro group to an amino group, and subsequent functionalization of the amino group.

Synthetic Workflow

Synthesis_Workflow start Benzo-15-crown-5 nitration Dinitration (HNO3/H2SO4) start->nitration Step 1 reduction Selective Reduction (Na2S or (NH4)2S) nitration->reduction Step 2 intermediate This compound reduction->intermediate Step 3 derivatization Derivatization of Amino Group intermediate->derivatization Step 4 acylation Acylation (Acetyl chloride, etc.) derivatization->acylation alkylation Alkylation (Alkyl halide, etc.) derivatization->alkylation schiff_base Schiff Base Formation (Aldehyde/Ketone) derivatization->schiff_base products Target Derivatives acylation->products alkylation->products schiff_base->products ISE_Workflow start Synthesized Derivative membrane_prep Membrane Cocktail Preparation (Ionophore, PVC, Plasticizer, Additive) start->membrane_prep electrode_fab Electrode Fabrication (Coating on Electrode Body) membrane_prep->electrode_fab conditioning Conditioning (Soaking in Analyte Solution) electrode_fab->conditioning calibration Calibration (Measuring Potential vs. [Analyte]) conditioning->calibration selectivity Selectivity Determination (Mixed Solution Method) calibration->selectivity analysis Sample Analysis selectivity->analysis Drug_Delivery_Workflow start Crown Ether Derivative drug_conjugation Drug Conjugation (e.g., Amide bond formation) start->drug_conjugation purification Purification of Conjugate (Dialysis, Chromatography) drug_conjugation->purification characterization Characterization (NMR, MS, etc.) purification->characterization loading_efficiency Drug Loading Efficiency Determination characterization->loading_efficiency release_study In Vitro Drug Release Study (e.g., Dialysis method) loading_efficiency->release_study data_analysis Data Analysis (Release kinetics) release_study->data_analysis

Application Notes and Protocols: 4'-Amino-5'-nitrobenzo-15-crown-5 in Membrane Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations, a property that has made them invaluable in various fields, including phase-transfer catalysis, analytical chemistry, and the study of biological membranes.[1] The benzo-15-crown-5 framework, with its cavity size, is particularly adept at binding sodium ions (Na⁺).[1] The functionality of the benzo group can be tailored to modulate the crown ether's properties. The presence of an electron-donating amino group can enhance cation binding, while an electron-withdrawing nitro group can influence its electronic properties and solubility.[1][2]

4'-Amino-5'-nitrobenzo-15-crown-5 is a functionalized crown ether that incorporates both of these groups. This unique substitution pattern suggests its potential as a highly selective carrier for cations in membrane transport studies. The amino group provides a site for covalent attachment to polymer backbones or other surfaces, while the combination of amino and nitro groups can modulate the binding affinity and selectivity for specific cations. These characteristics make it a compelling candidate for applications in drug delivery systems, ion-selective sensors, and for studying the fundamental mechanisms of ion transport across biological and artificial membranes.

While specific transport data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive guide to its potential applications and the experimental protocols to study its function in membrane transport. The methodologies are based on established techniques for analogous crown ethers.

Data Presentation: Component Ratios in Related Membrane Systems

Quantitative data for membrane transport studies using this compound is limited. However, the tables below summarize typical compositions for Polymer Inclusion Membranes (PIMs) and optode membranes using similar crown ether carriers, which can serve as a starting point for optimization.

Table 1: Typical Composition of Polymer Inclusion Membranes (PIMs) for Metal Ion Transport

ComponentRoleTypical Weight %Reference Example
Polymer Matrix (e.g., PVC, CTA)Provides mechanical stability40% - 65%65% wt. PVC[3]
Carrier (Ionophore)Selectively binds and transports ions1% - 40%15% wt. DNNSA/NBSA[3]
Plasticizer (e.g., 2-NPOE)Imparts flexibility and carrier mobility20% - 40%20% wt. Dioctyl terephthalate[3]

PVC: Poly(vinyl chloride), CTA: Cellulose triacetate, 2-NPOE: 2-Nitrophenyl octyl ether, DNNSA: Dinonylnaphthalenesulfonic acid, NBSA: Nonylbenzenesulfonic acid.

Table 2: Composition of a 4'-Nitrobenzo-15-crown-5 Based Optode Membrane for Ag⁺ Sensing

ComponentRoleAmount
4'-Nitrobenzo-15-crown-5Ionophore for Ag⁺Not specified
Sodium tetrakis(imidazolyl) borateIon-ExchangerNot specified
o-Nitrophenyl octyl ether (NPOE)PlasticizerNot specified
Chromoionophore ETH 5294Signal ReporterNot specified
Poly(vinyl chloride) (PVC)Polymer MatrixNot specified
Tetrahydrofuran (THF)Solvent for castingNot specified

Experimental Protocols

Protocol 1: Synthesis of this compound Precursors

A. Synthesis of 4'-Nitrobenzo-15-crown-5 [4]

  • Nitration: Dissolve benzo-15-crown-5 in a suitable solvent such as acetonitrile.

  • Add nitric acid (e.g., 58% HNO₃) to the solution.[4]

  • Heat the reaction mixture to reflux and maintain for several hours.

  • After cooling, neutralize the mixture.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Dry the organic layer, evaporate the solvent, and purify the resulting solid, for instance, by recrystallization from ethanol.[5]

B. Synthesis of 4'-Aminobenzo-15-crown-5 [5]

  • Reduction: Dissolve the synthesized 4'-nitrobenzo-15-crown-5 in a solvent like 1,4-dioxane.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Heat the mixture to reflux.

  • Add hydrazine hydrate dropwise to the refluxing solution. Continue refluxing for a few hours.[5]

  • After cooling, filter the solution through Celite to remove the catalyst.

  • Concentrate the solution to obtain 4'-aminobenzo-15-crown-5.

Note: Synthesis of the target compound, this compound, would likely involve a more complex, multi-step synthesis involving protection of the amino group before a second nitration step, or starting with a pre-functionalized catechol. These protocols should be performed by trained chemists with appropriate safety precautions.

Protocol 2: Preparation of a Polymer Inclusion Membrane (PIM)

This protocol describes the preparation of a PIM, a robust membrane type for transport studies.[3][6][7]

  • Component Solution Preparation:

    • Prepare separate solutions of the polymer (e.g., PVC), the plasticizer (e.g., 2-NPOE), and the carrier (this compound) in a volatile solvent like THF. A typical carrier concentration is around 0.1 M.[3]

  • Mixing:

    • In a clean glass vial, mix the appropriate volumes of the polymer, plasticizer, and carrier solutions to achieve the desired final composition (refer to Table 1 for starting ratios).

    • Stir the mixture for at least 2 hours to ensure homogeneity.[3]

  • Casting:

    • Place a glass ring (e.g., 28 mm internal diameter) on a flat, clean glass plate.[6]

    • Pour the homogeneous solution into the glass ring.

    • Cover the setup loosely to allow for slow solvent evaporation. Let the solvent evaporate for approximately 48 hours at room temperature.[6]

  • Membrane Retrieval:

    • Once the film is completely dry, carefully peel the transparent, flexible membrane from the glass plate.

    • The resulting PIM is now ready for use in transport experiments.

Protocol 3: Bulk Liquid Membrane Transport Experiment

This experiment measures the transport of a cation from a source phase to a receiving phase through a liquid membrane containing the crown ether.[8][9]

  • Apparatus Setup:

    • Use a U-tube or a concentric tube transport cell.[8] A common setup consists of a beaker (source phase) with a smaller, centrally suspended tube (receiving phase).

  • Phase Preparation:

    • Source Phase: An aqueous solution containing the cation of interest (e.g., 0.01 M NaCl) buffered to a specific pH.[9]

    • Membrane Phase: A solution of this compound (e.g., 0.001 M) in an immiscible organic solvent like chloroform or nitrobenzene.[9]

    • Receiving Phase: An aqueous solution, often deionized water or a buffered solution, to receive the transported cation.[9]

  • Experiment Execution:

    • Add the membrane phase to the bottom of the transport cell.

    • Carefully add the source phase and receiving phase to their respective compartments, ensuring they are separated by the membrane phase.

    • Stir the membrane phase and/or the aqueous phases at a constant rate to ensure efficient transport across the interfaces.

    • The experiment is typically run for 24 hours at a constant temperature.[9]

  • Analysis:

    • At timed intervals, take aliquots from the receiving phase.

    • Determine the concentration of the transported cation using a suitable analytical technique such as atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), or UV-Vis spectrophotometry if a colorimetric reagent is used.[10][11][12]

    • Calculate the transport efficiency as the percentage of the initial cation concentration that has moved to the receiving phase.

Visualizations

Diagrams of Mechanisms and Workflows

G cluster_source Source Phase (Aqueous) cluster_membrane Membrane Phase (Organic) cluster_receiving Receiving Phase (Aqueous) s_ion Cation (C⁺) m_complex Complex (LC⁺) s_ion->m_complex s_carrier Carrier (L) r_ion Cation (C⁺) m_complex->r_ion m_carrier Carrier (L) m_carrier->s_ion 4. Carrier Return r_ion->r_ion r_carrier Carrier (L)

Caption: Carrier-mediated transport mechanism of a cation across a liquid membrane.

G prep 1. Prepare Solutions (Source, Membrane, Receiving) setup 2. Assemble Transport Cell prep->setup run 3. Run Experiment (Constant Stirring & Temp) setup->run sample 4. Sample Receiving Phase at Timed Intervals run->sample analyze 5. Analyze Cation Concentration (e.g., AAS, ICP-MS) sample->analyze calc 6. Calculate Transport Flux and Efficiency analyze->calc

Caption: Experimental workflow for a bulk liquid membrane transport study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5. The guidance is structured to address common challenges and improve reaction yields through systematic problem-solving.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a satisfactory yield. The generally accepted pathway involves the dinitration of Benzo-15-crown-5, followed by a selective reduction of one of the two nitro groups.

G start Benzo-15-crown-5 reagent1 Nitration (e.g., 76% HNO₃ in glacial acetic acid) start->reagent1 inter1 4',5'-Dinitrobenzo- 15-crown-5 reagent2 Selective Reduction (e.g., (NH₄)₂S or Na₂S) inter1->reagent2 final 4'-Amino-5'-nitrobenzo- 15-crown-5 reagent1->inter1 reagent2->final

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for improving the overall yield?

A1: The most critical step is the selective partial reduction of 4',5'-Dinitrobenzo-15-crown-5. Achieving mono-reduction without reducing both nitro groups requires carefully chosen reagents and strict control over reaction conditions.

Q2: Are there alternative starting materials?

A2: While starting from Benzo-15-crown-5 is common, one could theoretically start from 4'-Nitrobenzo-15-crown-5. However, nitrating this intermediate to selectively obtain the 4',5'-dinitro compound can be challenging due to the directing effects of the existing nitro group.

Q3: What are the best practices for purifying the intermediate and final products?

A3: Column chromatography is typically effective for purifying the dinitro intermediate. The final amino-nitro product can often be purified by recrystallization. For instance, 4'-Nitrobenzo-15-crown-5 can be recrystallized from ethanol to yield a white solid[1].

Q4: What are the typical yields for the synthesis of related compounds?

A4: The nitration of benzo-15-crown-5 to 4'-nitrobenzo-15-crown-5 has been reported with a 75% yield[1]. The subsequent reduction of this mono-nitro compound to 4'-aminobenzo-15-crown-5 can achieve yields as high as 91% with a Pd/C catalyst and hydrazine hydrate[1] or 70% using Raney nickel and hydrazine hydrate[2]. Yields for the selective reduction of the dinitro compound will vary significantly based on the chosen method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield During Dinitration of Benzo-15-crown-5
  • Question: My dinitration reaction is resulting in a low yield of 4',5'-Dinitrobenzo-15-crown-5. What are the likely causes and solutions?

  • Answer:

    • Possible Cause 1: Inadequate Nitrating Agent. The concentration and type of nitrating agent are crucial. Using diluted nitric acid can lead to side oxidation reactions, especially at higher temperatures[2].

    • Solution 1: Employ a stronger nitrating agent, such as 76% nitric acid in glacial acetic acid, which has been successfully used for producing dinitro derivatives of benzocrown ethers[2].

    • Possible Cause 2: Poor Temperature Control. The reaction may be exothermic. A rise in temperature can increase the rate of decomposition and side-product formation.

    • Solution 2: Maintain the recommended reaction temperature using an ice bath and add the nitrating agent dropwise to control the reaction rate and temperature.

    • Possible Cause 3: Incomplete Reaction. The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution 3: Ensure the reaction is stirred for the recommended time as per the protocol (e.g., 24 hours) to allow for complete conversion[1].

Problem 2: Difficulty with Selective Reduction of 4',5'-Dinitrobenzo-15-crown-5
  • Question: My reduction step is not selective. I am primarily isolating the diamino byproduct or recovering unreacted starting material. How can I achieve selective mono-reduction?

  • Answer:

    • Possible Cause 1: Reducing Agent is Too Strong. Common reducing agents for nitro groups, such as catalytic hydrogenation with Pd/C and hydrazine hydrate or Raney Nickel, are highly efficient and will likely reduce both nitro groups indiscriminately[1][2].

    • Solution 1: Use a milder, more selective reducing agent. Reagents like sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfide (NaSH) are well-known for the selective reduction of one nitro group in dinitro-aromatic compounds (Zinin reduction). The reaction stoichiometry must be carefully controlled.

    • Possible Cause 2: Reaction Conditions are Not Optimized. Temperature, solvent, and reaction time heavily influence selectivity.

    • Solution 2: Start with a low temperature and slowly warm the reaction while monitoring its progress using Thin Layer Chromatography (TLC). The choice of solvent is also critical; alcoholic solvents are common for this type of reduction.

    • Possible Cause 3: Incomplete Reaction. The reducing agent may be consumed before the reaction is complete, or the reaction time may be too short.

    • Solution 3: Monitor the reaction closely with TLC. If the reaction stalls, a small, controlled addition of the reducing agent may be necessary.

G start Low Yield or Poor Selectivity in Final Product? check_inter Check Purity and Yield of Dinitro Intermediate start->check_inter inter_ok Intermediate OK? check_inter->inter_ok reduct_issue Troubleshoot Selective Reduction Step inter_ok->reduct_issue Yes nit_issue Troubleshoot Dinitration Step inter_ok->nit_issue No reduct_sol 1. Use milder reagent (e.g., Na₂S) 2. Control temperature 3. Monitor via TLC reduct_issue->reduct_sol nit_sol 1. Use potent nitrating agent 2. Control temperature 3. Ensure sufficient reaction time nit_issue->nit_sol

References

Technical Support Center: Purification of 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4'-Amino-5'-nitrobenzo-15-crown-5.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities include unreacted starting material (4'-Nitrobenzo-15-crown-5), byproducts from the nitro group reduction, and potentially residual catalysts (e.g., Pd/C) or reagents (e.g., hydrazine hydrate) used in the synthesis. If the precursor 4'-Nitrobenzo-15-crown-5 was not pure, you might also have isomers or related nitrated crown ethers as impurities.

Q2: My purified product is discolored (e.g., dark brown or tarry). What could be the cause?

A2: Discoloration often indicates the presence of oxidized impurities. Aromatic amines, in particular, are susceptible to air oxidation, which can lead to colored byproducts. Ensure that purification steps, especially solvent evaporation, are performed under an inert atmosphere (e.g., nitrogen or argon) if possible. Inadequate removal of catalysts from the reaction mixture can also sometimes lead to discoloration during workup.

Q3: I am experiencing low recovery of my product after purification. What are the potential reasons?

A3: Low recovery can result from several factors:

  • Incomplete extraction: Ensure you are using an appropriate solvent and performing multiple extractions to maximize the recovery from the aqueous phase during the initial workup.

  • Adsorption onto stationary phase: During column chromatography, your product might be strongly adsorbing to the silica gel. This can be mitigated by using a more polar eluent system.

  • Co-crystallization with impurities: If recrystallizing, the presence of certain impurities can sometimes hinder the crystallization of the desired product.

  • Product degradation: As mentioned, aromatic amines can be sensitive. Prolonged exposure to heat or air could lead to degradation.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem 1: Tailing of spots on TLC plate during column chromatography monitoring.
Possible Cause Suggested Solution
Compound is too polar for the eluent system. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Interaction with acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent to neutralize the acidic sites on the silica gel. This is particularly useful for amines.
Sample is overloaded on the TLC plate. Spot a more dilute solution of your sample on the TLC plate.
Problem 2: Poor separation of the product from impurities during column chromatography.
Possible Cause Suggested Solution
Inappropriate eluent polarity. If the spots are too high on the TLC plate (high Rf), your eluent is too polar. If they are at the baseline (low Rf), it is not polar enough. Perform a systematic TLC analysis with varying solvent ratios to find the optimal eluent system that provides good separation between your product and the impurities.
Column was not packed properly. Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Wet loading" (slurry packing) is often more effective than "dry loading".
The sample was not loaded correctly. Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be carefully added to the top of the column. This "dry loading" technique often results in sharper bands.
Problem 3: The compound does not crystallize during recrystallization.
Possible Cause Suggested Solution
The solution is not supersaturated. Evaporate some of the solvent to increase the concentration of your compound.
The solution is cooling too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
Nucleation is not initiated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.
The chosen solvent is not appropriate. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or solvent mixtures.

Data Presentation

The following table summarizes key quantitative data for this compound and its precursor.

CompoundPurityMelting Point (°C)Analytical Method
This compound 97%[1]148-151[1]Not specified
4'-Nitrobenzo-15-crown-5 (Precursor) ≥98.5%93.0-99.0GC[2]
4'-Nitrobenzo-15-crown-5 (Precursor) 98.00% min93-97HPLC[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on your specific crude mixture.

  • Preparation of the Column:

    • Select a glass column of an appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Start the elution with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions in separate test tubes or vials.

    • Monitor the separation by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Based on the polarity of this compound, suitable solvents for recrystallization could include ethanol, methanol, or mixtures such as ethanol/water or dichloromethane/hexane.

    • To test a solvent, dissolve a small amount of the crude product in a small volume of the hot solvent. The compound should be soluble in the hot solvent and insoluble or sparingly soluble in the cold solvent.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound) tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot purification_method Choose Purification Method single_spot->purification_method Yes single_spot->purification_method No column_chromatography Column Chromatography purification_method->column_chromatography recrystallization Recrystallization purification_method->recrystallization purity_check Assess Purity (TLC, HPLC, NMR, MP) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity OK troubleshoot_column Troubleshoot Column Chromatography purity_check->troubleshoot_column Impure after CC troubleshoot_recrystallization Troubleshoot Recrystallization purity_check->troubleshoot_recrystallization Impure after Recryst. troubleshoot_column->column_chromatography troubleshoot_recrystallization->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Logical_Relationships cluster_purification Purification Techniques cluster_analysis Purity Assessment cluster_issues Common Issues column_chromatography Column Chromatography tlc TLC column_chromatography->tlc monitored by hplc HPLC column_chromatography->hplc assessed by poor_separation Poor Separation column_chromatography->poor_separation recrystallization Recrystallization nmr NMR recrystallization->nmr assessed by mp Melting Point recrystallization->mp assessed by low_yield Low Yield recrystallization->low_yield discoloration Discoloration discoloration->column_chromatography discoloration->recrystallization

Caption: Logical relationships between purification techniques, common issues, and analytical methods.

References

overcoming solubility issues with 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4'-Amino-5'-nitrobenzo-15-crown-5.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, being an aromatic crown ether, is generally expected to have low solubility in water and non-polar organic solvents at room temperature. Its solubility is typically better in polar aprotic solvents. Aromatic crown ethers are often more soluble in solvents like dichloromethane, chloroform, pyridine, and formic acid.[1] The presence of both an amino and a nitro group on the benzene ring can further influence its polarity and solubility profile.

Q2: I am having trouble dissolving this compound in my desired solvent. What are the initial steps I should take?

A2: If you are encountering solubility issues, we recommend a systematic approach. Start by attempting to dissolve a small amount of the compound in a range of solvents with varying polarities. It is also beneficial to gently heat the mixture and use sonication to aid dissolution. If these methods are unsuccessful, consider using a co-solvent system or preparing a stock solution in a strong solvent like DMSO, which can then be diluted into your aqueous or less polar experimental medium.

Q3: Can the formation of a metal complex improve the solubility of this compound?

A3: Yes, a key characteristic of crown ethers is their ability to form stable complexes with metal cations.[1] The formation of such a complex can significantly alter the solubility of the crown ether. By complexing with a suitable cation, the resulting salt may become more soluble in specific organic solvents, a principle utilized in phase transfer catalysis.[2]

Q4: Are there any known applications of this compound that are dependent on its solubility?

A4: While specific applications for this compound are not extensively documented in the provided search results, related functionalized benzo-15-crown-5 ethers are utilized in areas where their solubility and complexation properties are crucial. These include ion-selective electrodes, extraction processes, and as phase transfer catalysts.[3][4] For instance, the related 4'-Nitrobenzo-15-crown-5 has been used in drug delivery systems to enhance the solubility and bioavailability of certain drugs.[3]

Troubleshooting Guide

This guide provides structured approaches to address common solubility challenges encountered during experiments with this compound.

Issue 1: The compound is not dissolving in the primary solvent.

Workflow for Troubleshooting Insolubility:

cluster_0 Initial Dissolution Attempt cluster_1 Physical Dissolution Aids cluster_2 Solvent System Modification cluster_3 Advanced Techniques Start Start with Primary Solvent Small_Scale_Test Test small amount of compound Start->Small_Scale_Test Observe Observe for dissolution at RT Small_Scale_Test->Observe Heat Gentle Heating (e.g., 40-50°C) Observe->Heat If not dissolved Sonicate Sonication Heat->Sonicate Vortex Vortexing Sonicate->Vortex Co_Solvent Introduce a Co-solvent (e.g., DMSO, DMF) Vortex->Co_Solvent If still not dissolved pH_Adjustment Adjust pH (for aqueous solutions) Co_Solvent->pH_Adjustment Complexation Attempt Cation Complexation pH_Adjustment->Complexation If solubility is still low Stock_Solution Prepare Concentrated Stock in Strong Solvent Complexation->Stock_Solution Final_Dilution Proceed with Experiment Stock_Solution->Final_Dilution Dilute into final medium

Caption: A stepwise workflow for addressing solubility issues.

Potential Solutions & Experimental Protocols:

  • Solvent Screening: Test the solubility of this compound in a range of solvents. A suggested screening panel is provided in the table below.

Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Likely to have good solubility. Ideal for preparing concentrated stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformAromatic crown ethers often show good solubility in these solvents.[1]
Polar Protic Ethanol, MethanolMay have limited solubility at room temperature.[1]
Non-Polar Hexane, TolueneExpected to have poor solubility.
Aqueous Buffers Phosphate-Buffered Saline (PBS)Expected to have very low solubility without additives.
  • Protocol for Preparing a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add a minimal volume of a strong solvent (e.g., DMSO) to completely dissolve the compound. Gentle warming and vortexing can be applied.

    • Once fully dissolved, the stock solution can be stored (protected from light and moisture) and diluted into the final experimental medium as required. Note that adding a DMSO stock to an aqueous buffer may cause precipitation if the final DMSO concentration is too low to maintain solubility.

Issue 2: The compound precipitates out of solution upon dilution or temperature change.

Logical Flow for Addressing Precipitation:

cluster_solutions Potential Solutions Precipitation_Observed Precipitation Observed Identify_Trigger Identify Trigger: - Dilution - Temperature Change - pH Shift Precipitation_Observed->Identify_Trigger Increase_Co_Solvent Increase Co-solvent Percentage Identify_Trigger->Increase_Co_Solvent Dilution Maintain_Temperature Maintain Constant Temperature Identify_Trigger->Maintain_Temperature Temperature Buffer_pH Buffer the Final Solution pH Identify_Trigger->Buffer_pH pH Shift Use_Surfactant Incorporate a Surfactant Increase_Co_Solvent->Use_Surfactant Re_dissolve Re-dissolve and Apply Solution Use_Surfactant->Re_dissolve Maintain_Temperature->Re_dissolve Buffer_pH->Re_dissolve Proceed Continue Experiment Re_dissolve->Proceed

Caption: A decision tree for troubleshooting compound precipitation.

Potential Solutions & Experimental Protocols:

  • Co-solvent Optimization: If precipitation occurs upon dilution of a stock solution into an aqueous buffer, the final concentration of the organic co-solvent may be too low.

    • Protocol: Prepare a series of dilutions with varying final concentrations of the co-solvent (e.g., 1%, 2%, 5% DMSO in PBS) to determine the minimum concentration required to maintain solubility.

  • Use of Surfactants: Non-ionic surfactants can help to stabilize the compound in aqueous solutions.

    • Protocol: Prepare the final dilution in a buffer containing a low concentration of a surfactant such as Tween® 20 or Triton™ X-100 (e.g., 0.01% - 0.1%).

Experimental Protocols

Protocol for Kinetic Solubility Assessment

This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of interest.

  • Prepare a Stock Solution: Accurately prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol for Thermodynamic (Shake-Flask) Solubility Assessment

This method determines the equilibrium solubility and is considered the gold standard.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

References

Technical Support Center: Optimizing Functionalization of 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the functionalization of 4'-Amino-5'-nitrobenzo-15-crown-5. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a chemical compound characterized by a benzo-15-crown-5 macrocycle functionalized with both an amino (-NH₂) and a nitro (-NO₂) group on the aromatic ring. The crown ether cavity is known for its ability to selectively bind cations, while the amino group provides a reactive site for further chemical modification.[1][2]

Key Properties:

  • CAS Number: 77001-50-4[3]

  • Molecular Formula: C₁₄H₂₀N₂O₇[3]

  • Molecular Weight: 328.32 g/mol [3]

  • Appearance: Typically a solid[3]

  • Melting Point: 148-151 °C[3]

  • Solubility: Soluble in many organic solvents.

Q2: What are the common strategies for functionalizing the amino group of this molecule?

The primary amino group on the aromatic ring is a versatile handle for a variety of functionalization reactions. Common strategies include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Diazotization: Conversion of the amino group into a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[4]

The choice of reaction depends on the desired final product and its intended application, such as in sensors, catalysts, or complex molecular architectures.[1]

Q3: How can I monitor the progress of a functionalization reaction?

Reaction progress can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What are the typical methods for characterizing the functionalized products?

A combination of spectroscopic techniques is essential to confirm the structure and purity of the functionalized crown ether:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[5][6]

  • Infrared (IR) Spectroscopy: To identify the presence of new functional groups (e.g., amide C=O stretch) and the disappearance of the N-H stretches of the primary amine.[4][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[7][8]

  • UV-Visible Spectroscopy: To study the electronic properties of the new compound, especially if a chromophore is introduced.[8][9]

Q5: What safety precautions should I take when working with this compound and its derivatives?

This compound is classified as an irritant to the skin, eyes, and respiratory system.[3] Standard laboratory safety practices should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Avoid inhalation of dust and contact with skin and eyes.[3]

  • Crown ethers, in general, can be toxic, and care should be taken during handling and disposal.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the functionalization of this compound.

Q: My reaction yield is very low. What are the possible causes and how can I improve it? A: Low yields can stem from several factors. Consider the following:

  • Purity of Starting Material: Ensure the this compound is pure and dry. Impurities can interfere with the reaction.

  • Reagent Stoichiometry: The molar ratio of reactants is critical. For reactions like acylation, a slight excess of the acylating agent may be beneficial, but a large excess can lead to side reactions.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are crucial. The functionalization of aromatic amines can be sensitive to these parameters. Refer to the optimization table below for guidance.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

  • Catalyst/Base: If the reaction requires a catalyst or a base (e.g., pyridine or triethylamine for acylation), ensure it is active and added in the correct amount.

Q: I am seeing multiple spots on my TLC plate. What are the likely side products and how can I purify my desired compound? A: The formation of multiple products is a common challenge.

  • Possible Side Products:

    • Di-acylation/alkylation: If the reaction conditions are too harsh, reaction on the amide nitrogen (once formed) or other sites might occur.

    • Reaction with the Nitro Group: Under certain reductive conditions, the nitro group could be partially or fully reduced.

    • Decomposition: Crown ethers can be sensitive to strong acids or bases and high temperatures, which might lead to ring-opening or other degradation pathways.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separating products with different polarities. A gradient of solvents (e.g., hexane/ethyl acetate) is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q: My results are not reproducible. What factors should I control more carefully? A: Lack of reproducibility often points to subtle variations in the experimental setup.

  • Moisture Control: Ensure all glassware is oven-dried and solvents are anhydrous, especially for moisture-sensitive reactions.

  • Temperature Control: Use an oil bath or a cryostat for precise temperature regulation. Even small fluctuations can affect reaction rates and selectivity.

  • Rate of Addition: For highly reactive reagents, slow, dropwise addition can prevent localized overheating and the formation of side products.

  • Stirring: Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture.

Q: My NMR/IR/Mass spectrum doesn't match the expected product. What could be the issue? A: Discrepancies in spectroscopic data can be diagnostic.

  • Check for Starting Material: Compare the spectrum to that of the starting material. Its presence indicates an incomplete reaction.

  • Identify Impurities: Look for peaks corresponding to solvents, byproducts, or reagents. For example, residual pyridine or DMF is common.

  • Structural Isomers: Consider the possibility of reaction at an unintended site on the molecule.

  • Unexpected Reactions: The reaction conditions may have induced an unexpected transformation. Re-evaluate the reaction mechanism and potential side reactions. Mass spectrometry can be particularly useful for identifying the masses of unexpected products.[7]

Experimental Protocols & Data

Detailed Protocol: Acylation of this compound with Acetyl Chloride

This protocol provides a general method for the acylation of the amino group.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 g of this compound in 20 mL of anhydrous dichloromethane (DCM).

  • Addition of Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and stir for 10 minutes at 0 °C (ice bath).

  • Addition of Acylating Agent: Dissolve 1.1 equivalents of acetyl chloride in 5 mL of anhydrous DCM and add it dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench it by adding 20 mL of distilled water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 4'-Acetamido-5'-nitrobenzo-15-crown-5.

Data Presentation: Optimization of Acylation Reaction

The following table summarizes hypothetical results for the optimization of the acylation reaction, demonstrating how systematic changes in reaction conditions can affect the product yield. This serves as a template for designing experiments.

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DichloromethanePyridine (1.1)0 to RT675
2TetrahydrofuranPyridine (1.1)0 to RT668
3AcetonitrilePyridine (1.1)0 to RT672
4DichloromethaneTriethylamine (1.1)0 to RT682
5DichloromethaneTriethylamine (1.1)RT478
6DichloromethaneTriethylamine (1.5)0 to RT685
7DichloromethaneTriethylamine (1.1)0870

Visualizations

Experimental Workflow for Functionalization

G cluster_0 Synthesis of Starting Material cluster_1 Target Molecule Synthesis cluster_2 Purification & Analysis Benzo-15-crown-5 Benzo-15-crown-5 Nitration Nitration Benzo-15-crown-5->Nitration HNO₃/H₂SO₄ 4'-Nitrobenzo-15-crown-5 4'-Nitrobenzo-15-crown-5 Nitration->4'-Nitrobenzo-15-crown-5 Reduction Reduction 4'-Nitrobenzo-15-crown-5->Reduction e.g., H₂/Pd-C 4'-Aminobenzo-15-crown-5 4'-Aminobenzo-15-crown-5 Reduction->4'-Aminobenzo-15-crown-5 This compound This compound Functionalization Functionalization This compound->Functionalization Acyl Chloride, Alkyl Halide, etc. Crude Product Crude Product Functionalization->Crude Product Purification Purification Crude Product->Purification Chromatography Pure Functionalized Product Pure Functionalized Product Purification->Pure Functionalized Product Characterization Characterization Pure Functionalized Product->Characterization NMR, IR, MS

Caption: General workflow for the synthesis and functionalization of the target crown ether.

Troubleshooting Logic Flow for Low Yield

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_solutions Potential Solutions start Low Product Yield purity Check Starting Material Purity start->purity stoichiometry Verify Stoichiometry & Reagent Activity start->stoichiometry temp_time Optimize Temperature & Reaction Time start->temp_time solvent Screen Different Anhydrous Solvents start->solvent atmosphere Use Inert Atmosphere (N₂/Ar) start->atmosphere purify_sm Purify/Dry Starting Material purity->purify_sm titrate Titrate Reagents/ Use Fresh Bottle stoichiometry->titrate run_matrix Run Optimization Matrix (see table) temp_time->run_matrix solvent->run_matrix schlenk Use Schlenk Line Techniques atmosphere->schlenk

Caption: Decision-making flowchart for troubleshooting low reaction yields.

References

troubleshooting signal instability in 4'-Amino-5'-nitrobenzo-15-crown-5 based sensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4'-Amino-5'-nitrobenzo-15-crown-5 based sensors.

Frequently Asked Questions (FAQs)

Q1: My sensor signal is noisy and unstable. What are the common causes?

A1: Signal instability in this compound based sensors can arise from several factors:

  • Environmental Factors: Fluctuations in ambient temperature and light can affect the sensor's performance.

  • Reagent Quality: Degradation of the crown ether or impurities in the solvents and reagents can introduce noise.

  • Electrode/Sensor Surface Issues: For membrane-based sensors, improper conditioning, fouling of the surface, or air bubbles can cause erratic readings.

  • Interfering Ions: The presence of other ions that can weakly interact with the crown ether cavity can lead to a noisy signal.

  • pH Mismatch: Operating the sensor outside its optimal pH range can lead to signal drift and instability.

Q2: What is the optimal pH range for operating a this compound based sensor?

A2: The optimal pH for crown ether-based sensors is typically in the neutral to slightly acidic range. For a similar sensor system using the related 4'-nitrobenzo-15-crown-5, an optimal pH of 5.0 has been reported.[1] It is recommended to determine the optimal pH for your specific application empirically, but a starting point of pH 5.0 to 7.0 is advisable.

Q3: Can I use this sensor in organic solvents?

A3: Yes, this compound and similar crown ethers are soluble in various organic solvents. The synthesis of this compound involves solvents like chloroform, ethanol, and 1,4-dioxane, indicating its compatibility with these media.[2] When developing your assay, ensure that the chosen solvent does not interfere with the sensing mechanism and is of high purity.

Q4: How can I minimize interference from other ions?

A4: To minimize ionic interference, you can:

  • Use a Total Ionic Strength Adjustment Buffer (TISAB): This will ensure that the background ionic strength is high and constant, minimizing the impact of small variations in interfering ions.

  • Perform a baseline correction: Before adding your sample, measure the signal of the buffer solution and subtract it from your sample measurement.

  • Consult selectivity coefficient data: Prioritize the removal of ions with high selectivity coefficients from your sample if possible.

Q5: How often should I calibrate my sensor?

A5: For ion-selective electrodes, it is recommended to verify the calibration every two hours using a standard solution. If there is a significant deviation, a full recalibration should be performed. For other types of sensors, calibration should be performed at the beginning of each experiment and after any significant change in experimental conditions (e.g., new batch of reagents, temperature change).

Troubleshooting Guides

Issue 1: No or Low Sensor Response
Possible Cause Troubleshooting Step
Incorrect Wavelength Setting (for optical sensors) Verify the excitation and emission wavelengths for the sensor. For similar chromogenic crown ethers, absorbance maxima can be found around 550 nm and 665 nm.[1]
Degraded Crown Ether Use a fresh stock of this compound. Store the compound protected from light and moisture.
Improper Sensor Conditioning For membrane-based sensors, ensure adequate conditioning by soaking in a low-concentration solution of the target analyte.[3]
Incorrect pH of the Medium Measure and adjust the pH of your sample and buffers to the optimal range (typically pH 5.0-7.0).
Low Concentration of Analyte Ensure the analyte concentration is within the detection range of the sensor.
Issue 2: Signal Drift
Possible Cause Troubleshooting Step
Temperature Fluctuations Use a temperature-controlled measurement setup (e.g., a water bath) to maintain a constant temperature.[4]
Leaching of Sensor Components (for membrane sensors) Ensure that the membrane components are sufficiently lipophilic to prevent leaching into the aqueous sample.
Photobleaching (for fluorescent sensors) Minimize the exposure of the sensor to the excitation light source. Use the lowest possible excitation power and shortest exposure times.
Slow Equilibration Allow sufficient time for the sensor to equilibrate with the sample before taking a measurement.
Issue 3: Poor Selectivity
Possible Cause Troubleshooting Step
Presence of Highly Interfering Ions Identify potential interfering ions in your sample and consult the selectivity data. Pre-treat the sample to remove these ions if possible.
Inappropriate Buffer Use a TISAB to maintain a high and constant ionic background, which can mask the effect of interfering ions.
Non-Optimal pH The selectivity of the crown ether can be pH-dependent. Optimize the pH to maximize the response to the target ion relative to interfering ions.

Data Presentation

Table 1: Selectivity Coefficients for a 4'-Nitrobenzo-15-crown-5 based Sensor

Data is for the closely related 4'-nitrobenzo-15-crown-5 and should be used as an estimate for this compound.

Interfering IonSelectivity Coefficient (log KoptAg+, cation)
Cu2+-4.3[1]
Ni2+-5.6[1]
Cd2+-5.0[1]

Table 2: General Impact of Environmental Factors on Sensor Performance

ParameterEffect on SignalRecommended Action
Temperature Increased temperature can increase ion mobility and affect binding constants, potentially causing signal drift.[4]Maintain a constant temperature using a water bath or other temperature control system.
pH Can alter the protonation state of the amino group, affecting the binding properties and the electronic structure of the sensor, leading to signal instability.Operate within the optimal pH range (e.g., pH 5.0) and use appropriate buffers.[1]
Ionic Strength Variations in ionic strength can affect the activity of the target ion, leading to inaccurate readings.Use an Ionic Strength Adjustment Buffer (ISAB) to maintain a constant ionic background.

Experimental Protocols

Protocol 1: Preparation of a PVC Membrane for an Ion-Selective Optode

This protocol is adapted from a method for 4'-nitrobenzo-15-crown-5 and can be used as a starting point.[1]

  • Prepare the membrane cocktail: In a glass vial, dissolve PVC (as the polymer matrix), o-nitrophenyl octyl ether (as a plasticizer), a suitable chromoionophore, and this compound in freshly distilled tetrahydrofuran (THF).

  • Casting the membrane: Pour the homogenous membrane cocktail into a glass ring placed on a clean glass plate.

  • Solvent evaporation: Allow the THF to evaporate slowly at room temperature for at least 24 hours.

  • Membrane cutting and mounting: Cut a small disc from the transparent membrane and mount it in the sensor body.

  • Conditioning: Condition the sensor by soaking it in a solution of the target analyte (e.g., 1x10-3 M) for several hours.

Protocol 2: General Procedure for Fluorescent Measurement in Solution
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare a series of standard solutions of the target ion in a buffered aqueous solution at the optimal pH.

  • For each measurement, add a small aliquot of the crown ether stock solution to the buffered standard solution in a cuvette.

  • Incubate the mixture for a sufficient time to allow for complexation to reach equilibrium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the target ion.

  • Measure the fluorescence of the unknown sample using the same procedure and determine its concentration from the calibration curve.

Visualizations

Signaling_Pathway cluster_0 Photoinduced Electron Transfer (PET) Signaling Mechanism GroundState Ground State (Fluorophore + Quencher) ExcitedState Excited State (Fluorophore*) GroundState->ExcitedState Excitation (hν) Analyte Target Analyte (e.g., Metal Ion) PET Photoinduced Electron Transfer ExcitedState->PET Intramolecular Interaction PET_Inhibited PET Inhibited ExcitedState->PET_Inhibited FluorescenceQuenched Fluorescence Quenched (Non-radiative decay) PET->FluorescenceQuenched Complex Crown Ether-Analyte Complex Analyte->Complex Binding to Crown Ether Complex->PET_Inhibited Alters electronic properties FluorescenceOn Fluorescence 'On' (Radiative decay) PET_Inhibited->FluorescenceOn

Caption: Signaling pathway for a PET-based fluorescent sensor.

Troubleshooting_Workflow Start Start: Signal Instability Observed CheckEnv Check Environmental Conditions (Temp, Light) Start->CheckEnv StableEnv Are conditions stable? CheckEnv->StableEnv ControlEnv Control Temperature and Light StableEnv->ControlEnv No CheckReagents Check Reagents and Solvents StableEnv->CheckReagents Yes ControlEnv->CheckEnv ProblemSolved Problem Resolved ControlEnv->ProblemSolved FreshReagents Are reagents fresh and high purity? CheckReagents->FreshReagents UseFresh Use fresh, high-purity reagents FreshReagents->UseFresh No CheckSensor Inspect Sensor Surface/Membrane FreshReagents->CheckSensor Yes UseFresh->CheckReagents UseFresh->ProblemSolved SensorOK Is sensor clean and properly conditioned? CheckSensor->SensorOK CleanCondition Clean and recondition sensor SensorOK->CleanCondition No CheckInterference Consider Ionic Interference and pH SensorOK->CheckInterference Yes CleanCondition->CheckSensor CleanCondition->ProblemSolved UseTISAB Use TISAB and optimize pH CheckInterference->UseTISAB UseTISAB->ProblemSolved ContactSupport Consult further technical support UseTISAB->ContactSupport If problem persists

Caption: Troubleshooting workflow for signal instability issues.

Experimental_Workflow Start Start: Experiment Setup PrepareReagents 1. Prepare Stock Solutions (Crown Ether, Analyte, Buffers) Start->PrepareReagents Calibrate 2. Sensor Calibration PrepareReagents->Calibrate PrepareStandards 2a. Prepare Standard Curve Solutions Calibrate->PrepareStandards MeasureSample 3. Measure Unknown Sample Calibrate->MeasureSample MeasureStandards 2b. Measure Signal of Standards PrepareStandards->MeasureStandards GenerateCurve 2c. Generate Calibration Curve MeasureStandards->GenerateCurve GenerateCurve->MeasureSample Use Curve AnalyzeData 4. Analyze Data (Determine Concentration) MeasureSample->AnalyzeData End End: Report Results AnalyzeData->End

Caption: General experimental workflow for sensor measurements.

References

Technical Support Center: Nitration of Benzo-15-Crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of benzo-15-crown-5. Our goal is to help you overcome common challenges and minimize side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the nitration of benzo-15-crown-5?

A1: The main side reactions are:

  • Dinitration: Formation of 4',5'-dinitrobenzo-15-crown-5. This occurs when the reaction conditions are too harsh (e.g., high concentration of nitric acid, high temperature, or prolonged reaction time), leading to the introduction of a second nitro group onto the aromatic ring.

  • Oxidation: The use of nitric acid, a strong oxidizing agent, can lead to the oxidation of the benzo-15-crown-5 molecule. This is more prevalent with dilute nitric acid at elevated temperatures.[1] This can result in the cleavage of the ether linkages or the formation of phenolic byproducts, leading to a lower yield and purification challenges.

  • Formation of other impurities: In the synthesis of the starting material, benzo-15-crown-5, impurities such as 2-(2-(2-(2-(2-chlorethoxy)ethoxy)ethoxy)ethoxy)phenol can be formed and carried over, which may react during nitration to produce additional byproducts.[1]

Q2: How can I selectively synthesize the mononitro-derivative (4'-nitrobenzo-15-crown-5)?

A2: To favor the formation of the mononitro product, it is crucial to control the reaction conditions carefully. Using a milder nitrating agent and lower temperatures can significantly improve selectivity. For instance, using 56% nitric acid in acetonitrile has been reported to yield 99.5% of the mononitro product.[1]

Q3: What is the role of sulfuric acid in the nitration of benzo-15-crown-5?

A3: Concentrated sulfuric acid is often used as a catalyst in aromatic nitration. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The presence of the highly activating benzo group in benzo-15-crown-5 means that nitration can sometimes be achieved without a strong acid catalyst, for example by using nitric acid in acetic acid.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to standards of the starting material and the desired product, you can determine when the starting material has been consumed and avoid prolonged reaction times that could lead to the formation of dinitro compounds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 4'-nitrobenzo-15-crown-5 1. Incomplete reaction. 2. Oxidation of the starting material. 3. Product loss during work-up and purification.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Use concentrated nitric acid at lower temperatures to minimize oxidation. Avoid using dilute nitric acid at high temperatures.[1] 3. Ensure proper pH adjustment during work-up and use appropriate recrystallization solvents.
Formation of a significant amount of dinitro-byproduct 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Nitrating agent is too concentrated or used in large excess.1. Maintain a low reaction temperature, typically between 0 and 25 °C. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a stoichiometric amount or a slight excess of the nitrating agent. Consider a milder nitrating system.
Dark-colored reaction mixture or product 1. Oxidation of the aromatic ring or ether linkages. 2. Presence of nitrous acid.1. Perform the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon). 2. Use a source of nitric acid with low nitrous acid content or add a small amount of urea to scavenge any nitrous acid present.
Difficulty in purifying the product 1. Presence of multiple byproducts with similar polarities. 2. Incomplete removal of acidic residues.1. Use column chromatography with a suitable solvent system for purification. 2. Neutralize the reaction mixture carefully during work-up and wash the crude product thoroughly. Recrystallization from a suitable solvent like ethanol can also be effective.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Nitration of Benzo-15-crown-5

Nitrating Agent Solvent Temperature (°C) Reaction Time Yield of 4'-nitrobenzo-15-crown-5 (%) Yield of 4',5'-dinitrobenzo-15-crown-5 (%) Reference
56% HNO₃AcetonitrileRefluxNot Specified99.5Not Reported[1]
76% HNO₃Glacial Acetic AcidNot SpecifiedNot SpecifiedNot ReportedMentioned as a product[1]
70% HNO₃Acetic Acid/ChloroformRoom Temperature24 h75Not Reported(Based on a similar procedure for a related compound)

Note: Quantitative data for dinitro product formation is often not explicitly reported in synthetic procedures focused on the mononitro derivative. The formation is generally inferred from purification challenges and spectral analysis.

Experimental Protocols

Protocol 1: Selective Mononitration of Benzo-15-crown-5

This protocol is optimized for the high-yield synthesis of 4'-nitrobenzo-15-crown-5, adapted from a reported procedure.[1]

Materials:

  • Benzo-15-crown-5

  • 56% Nitric Acid

  • Acetonitrile

  • Sodium Bicarbonate (saturated aqueous solution)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzo-15-crown-5 in acetonitrile.

  • While stirring, slowly add 56% nitric acid to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Collect the precipitated solid by vacuum filtration and wash it with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure 4'-nitrobenzo-15-crown-5.

  • Dry the product under vacuum.

Mandatory Visualizations

Nitration_Pathway B15C5 Benzo-15-crown-5 Sigma_Complex_Mono σ-complex (mono) B15C5->Sigma_Complex_Mono Electrophilic Attack Oxidation Oxidation Products B15C5->Oxidation Oxidative Side Reaction HNO3_H2SO4 HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) HNO3_H2SO4->Nitronium Generation Nitronium->Sigma_Complex_Mono Mono_Nitro 4'-Nitrobenzo-15-crown-5 Sigma_Complex_Mono->Mono_Nitro -H⁺ Sigma_Complex_Di σ-complex (di) Mono_Nitro->Sigma_Complex_Di +NO₂⁺ (harsher conditions) Di_Nitro 4',5'-Dinitrobenzo-15-crown-5 Sigma_Complex_Di->Di_Nitro -H⁺

Caption: Reaction pathway for the nitration of benzo-15-crown-5.

Troubleshooting_Workflow Start Start Nitration Experiment Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Dinitro_Detected Dinitration Detected? (e.g., by MS or NMR) Check_Purity->Dinitro_Detected Yes Purification_Issue Purification Difficulty? Check_Purity->Purification_Issue No Optimize_Time_Temp Increase reaction time or temperature slightly. Monitor closely. Incomplete_Reaction->Optimize_Time_Temp Yes Oxidation_Suspected Oxidation Suspected? (Dark color) Incomplete_Reaction->Oxidation_Suspected No Optimize_Time_Temp->Check_Yield Oxidation_Suspected->Check_Purity No Lower_Temp_Inert Lower temperature, use inert atmosphere. Oxidation_Suspected->Lower_Temp_Inert Yes Lower_Temp_Inert->Start Milder_Conditions Use milder nitrating agent, shorter time, lower temp. Dinitro_Detected->Milder_Conditions Yes Dinitro_Detected->Purification_Issue No Milder_Conditions->Start Column_Chromatography Use column chromatography. Purification_Issue->Column_Chromatography Yes Success Successful Synthesis Purification_Issue->Success No Column_Chromatography->Success

Caption: Troubleshooting workflow for the nitration of benzo-15-crown-5.

References

Technical Support Center: Reduction of 4'-Nitrobenzo-15-Crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 4'-nitrobenzo-15-crown-5 to its corresponding amine, 4'-aminobenzo-15-crown-5.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of 4'-nitrobenzo-15-crown-5.

Issue Possible Cause(s) Recommended Solution(s) Visual Cues & Monitoring
Incomplete Reaction - Inactive catalyst- Insufficient reducing agent- Low reaction temperature- Short reaction time- Catalyst poisoning- Use fresh, high-quality catalyst.- Increase the molar excess of the reducing agent.- Ensure the reaction temperature is maintained at the optimal level for the chosen method.- Extend the reaction time and monitor progress by TLC.- If using a metal catalyst, ensure the starting material and solvent are free of sulfur-containing impurities.- TLC: A persistent spot corresponding to the starting material (4'-nitrobenzo-15-crown-5). The product, 4'-aminobenzo-15-crown-5, is typically more polar.- Color: The reaction mixture may not change from its initial color (e.g., yellow) to the expected color of the product solution.
Low Yield - Suboptimal reaction conditions- Product degradation- Mechanical losses during workup and purification- Formation of side products- Optimize reaction parameters such as temperature, solvent, and catalyst loading.- Avoid prolonged exposure to harsh acidic or basic conditions during workup.- Ensure efficient extraction and careful handling during purification steps.- See the "Common Side Reactions" FAQ for information on minimizing byproduct formation.- Purification: A small amount of isolated product after chromatography or recrystallization.- TLC: Multiple spots of significant intensity in addition to the product spot.
Product Contamination/ Impurity - Incomplete reaction- Formation of side products (e.g., azo or azoxy compounds)- Residual catalyst- Monitor the reaction to completion using TLC.- Adjust reaction conditions to minimize side reactions (e.g., avoid over-reduction or excessive heat).- Thoroughly filter the reaction mixture to remove heterogeneous catalysts (e.g., through Celite).- Purify the product using column chromatography or recrystallization.- NMR Spectroscopy: Presence of unexpected peaks in the 1H NMR spectrum of the isolated product.- Appearance: The isolated product may be a discolored oil or solid instead of the expected light brown solid.
Difficulty in Product Isolation - Product is highly soluble in the workup solvent.- Emulsion formation during extraction.- Use a different solvent for extraction.- Add brine to the aqueous layer to break up emulsions.- Evaporate the solvent carefully to avoid loss of a volatile product.- Extraction: The organic and aqueous layers do not separate cleanly.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 4'-nitrobenzo-15-crown-5?

A1: The most common methods for reducing aromatic nitro compounds like 4'-nitrobenzo-15-crown-5 include:

  • Catalytic Hydrogenation: This method typically employs a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, with a hydrogen source like hydrogen gas (H₂) or hydrazine hydrate (N₂H₄·H₂O)[1][2][3].

  • Metal-Acid Reduction: This involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl) or acetic acid (AcOH)[1][3].

  • Other Reducing Agents: Tin(II) chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄) are also effective reagents for this transformation under milder conditions[1][4].

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (4'-nitrobenzo-15-crown-5) and the product (4'-aminobenzo-15-crown-5). The starting material is less polar than the product. The spots can be visualized under UV light (254 nm), as both the starting material and product are UV active. Staining with iodine can also be used for visualization[5][6].

Q3: What are the potential side reactions and byproducts?

A3: During the reduction of aromatic nitro compounds, several intermediates and side products can be formed. The reduction proceeds through nitroso and hydroxylamine intermediates. These intermediates can undergo condensation reactions to form azoxy and azo compounds, which can be further reduced to the desired amine. In some cases, using strong reducing agents like LiAlH₄ can lead to the formation of azo compounds as the major product[1]. Incomplete reduction can also leave nitroso or hydroxylamine intermediates in the reaction mixture.

Q4: How do I purify the final product, 4'-aminobenzo-15-crown-5?

A4: The purification of 4'-aminobenzo-15-crown-5 typically involves the following steps:

  • Removal of Catalyst: If a heterogeneous catalyst was used, it should be removed by filtration through a pad of Celite.

  • Workup: The reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and other water-soluble impurities. This may involve extraction with an organic solvent.

  • Chromatography: Column chromatography on silica gel is an effective method for separating the desired amine from any remaining starting material and non-polar byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Q5: The 1H NMR of my product looks complex. What are the expected chemical shifts for 4'-aminobenzo-15-crown-5?

A5: The 1H NMR spectrum of 4'-aminobenzo-15-crown-5 in CDCl₃ should show characteristic peaks for the aromatic protons and the ethylene oxide units of the crown ether. The expected chemical shifts are approximately:

  • Aromatic protons: δ 6.21 (d, 1H), 6.28 (s, 1H), 6.73 (d, 1H) ppm.

  • Crown ether protons: A series of multiplets between δ 3.75 and 4.06 ppm (16H)[2].

The presence of significant peaks outside these regions may indicate the presence of impurities or byproducts.

Experimental Protocols

Protocol 1: Reduction of 4'-Nitrobenzo-15-crown-5 using Pd/C and Hydrazine Hydrate[2]
  • Reaction Setup: In a round-bottom flask, a mixture of 4'-nitrobenzo-15-crown-5 (1.1 g, 3.51 mmol) and 10% Pd/C (0.1 g) in 1,4-dioxane (20 mL) is heated to reflux.

  • Addition of Reducing Agent: Hydrazine hydrate (10 mL, 50–60%) is added dropwise to the refluxing solution.

  • Reaction: The resulting solution is refluxed for 3 hours.

  • Workup: After cooling to room temperature, the solution is passed through a pad of Celite to remove the catalyst.

  • Isolation: The filtrate is concentrated to dryness to yield 4'-aminobenzo-15-crown-5 as a light brown viscous solid (yield: 0.9 g, 91%). The product can be used without further purification.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Aromatic Nitro Compounds
Reducing Agent Typical Conditions Advantages Disadvantages Functional Group Tolerance
H₂/Pd/C H₂ gas (1 atm or higher), Pd/C catalyst, various solvents (e.g., EtOH, EtOAc)High yield, clean reaction, catalyst is easily removed.May reduce other functional groups (e.g., alkenes, alkynes, benzyl groups). Catalyst can be pyrophoric.Moderate
H₂/Raney Ni H₂ gas, Raney Ni catalyst, EtOHEffective for substrates where dehalogenation is a concern with Pd/C.Can also reduce other functional groups.Moderate
Fe/HCl or Fe/NH₄Cl Fe powder, acid (HCl or AcOH) or ammonium chloride, EtOH/H₂OInexpensive, mild conditions, good for large-scale synthesis.Requires acidic conditions, workup can be tedious to remove iron salts.Good
SnCl₂·2H₂O SnCl₂·2H₂O, EtOH, refluxMild conditions, good functional group tolerance.Stoichiometric amounts of tin salts are required, which can be toxic and difficult to remove.Good
Zn/AcOH Zn dust, acetic acid, gentle heatingMild conditions, good for sensitive functional groups.Workup required to remove zinc salts.Good
N₂H₄·H₂O/Pd/C Hydrazine hydrate, Pd/C catalyst, refluxing solvent (e.g., 1,4-dioxane)Avoids the use of high-pressure hydrogen gas.Hydrazine is toxic.Moderate

Visualizations

Logical Relationships and Workflows

experimental_workflow cluster_synthesis Synthesis of 4'-Aminobenzo-15-crown-5 start Start: Benzo-15-crown-5 nitration Nitration (HNO₃, Acetic Acid, Chloroform) start->nitration nitro_product 4'-Nitrobenzo-15-crown-5 nitration->nitro_product reduction Reduction (e.g., Pd/C, N₂H₄·H₂O) nitro_product->reduction crude_product Crude 4'-Aminobenzo-15-crown-5 reduction->crude_product purification Purification (Filtration, Workup, Chromatography) crude_product->purification final_product Pure 4'-Aminobenzo-15-crown-5 purification->final_product

Caption: Experimental workflow for the synthesis of 4'-aminobenzo-15-crown-5.

troubleshooting_workflow start Problem with Reduction check_tlc Analyze reaction by TLC start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Starting material remains multiple_spots Multiple Spots check_tlc->multiple_spots Byproducts observed low_yield Low Yield check_tlc->low_yield Product spot is weak solution_incomplete Extend reaction time Increase reducing agent Check catalyst activity incomplete->solution_incomplete solution_multiple_spots Optimize reaction conditions Purify by chromatography multiple_spots->solution_multiple_spots solution_low_yield Optimize workup and purification Check for side reactions low_yield->solution_low_yield

Caption: Troubleshooting decision tree for the reduction of 4'-nitrobenzo-15-crown-5.

reaction_pathway start 4'-Nitrobenzo-15-crown-5 nitroso Nitroso Intermediate start->nitroso Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction azoxy Azoxy Dimer nitroso->azoxy Condensation with Hydroxylamine amine 4'-Aminobenzo-15-crown-5 hydroxylamine->amine Reduction azo Azo Dimer azoxy->azo Reduction azo->amine Reduction

References

Technical Support Center: Enhancing the Selectivity of 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of cation selectivity of 4'-Amino-5'-nitrobenzo-15-crown-5.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cation binding by this compound?

The primary mechanism is host-guest complexation, driven by ion-dipole interactions between the positively charged cation and the electron-rich oxygen atoms of the crown ether's macrocyclic ring.[1] The cavity of the 15-crown-5 ether is particularly well-suited for cations with an ionic diameter of approximately 1.7-2.2 angstroms, such as the sodium ion (Na⁺)[1].

Q2: How do the 4'-amino and 5'-nitro substituents influence cation selectivity?

The substituents on the benzo ring modulate the electronic properties of the crown ether. The amino group is electron-donating, which can enhance the cation-binding ability of the crown ether cavity.[1] Conversely, the nitro group is a strong electron-withdrawing group. The interplay of these groups can alter the charge density within the crown ether ring, thereby influencing its affinity and selectivity for different cations. The specific positioning of these groups also plays a role in the supramolecular assembly of the complex.

Q3: What are the key factors that determine the selectivity of a crown ether for a specific cation?

Several factors govern the selectivity of crown ethers:

  • Cation and Cavity Diameters: The principle of "size-fit" is crucial; the most stable complexes are often formed when the cation diameter closely matches the cavity size of the crown ether.[2]

  • Solvent: The solvent plays a significant role in cation selectivity. Polar solvents can solvate the cations, competing with the crown ether for binding. Complex stability is often higher in low-dielectric constant solvents.[3]

  • Nature of the Anion: The counter-ion of the cationic salt can influence the complexation process.

  • Substituents on the Crown Ether Ring: As discussed in Q2, electron-donating or withdrawing groups can modify the electronic properties and, consequently, the binding affinity and selectivity.[1]

Q4: How can the selectivity of this compound be enhanced for a specific cation?

Enhancing selectivity typically involves chemical modification of the crown ether structure. One common approach is to modify the 4'-amino group by attaching other functional moieties. This can be achieved through reactions such as acylation or Schiff base formation. These modifications can introduce additional binding sites or alter the steric and electronic environment of the crown ether, thereby tuning its selectivity for a particular cation.

Troubleshooting Guides

Synthesis & Purification

Q1: I am getting a low yield during the synthesis of this compound. What are the possible causes and solutions?

  • Cause: Incomplete reaction during the nitration or reduction step.

    • Solution: Ensure the reaction conditions (temperature, time, and reagent stoichiometry) are strictly followed. For the nitration of benzo-15-crown-5, the slow, dropwise addition of nitric acid is crucial. For the reduction of the nitro group, ensure the catalyst (e.g., Pd/C) is active and that the reaction is allowed to proceed to completion (monitor by TLC).

  • Cause: Use of a "templating" cation that does not match the crown ether cavity size. The yield of crown ethers can be significantly influenced by the cation used during the cyclization reaction.[2]

    • Solution: For 15-crown-5 derivatives, using a sodium salt as a template can improve the yield.[2]

  • Cause: Polymerization or formation of linear side products.

    • Solution: High-dilution conditions can favor intramolecular cyclization over intermolecular polymerization, thus increasing the yield of the desired crown ether.[2]

  • Cause: Inefficient purification leading to loss of product.

    • Solution: Optimize the purification method. Recrystallization is a common method for purifying nitro- and amino-substituted crown ethers. If recrystallization is not effective, flash column chromatography can be employed.

Q2: I am having difficulty purifying the final product. What purification strategies are recommended?

  • Recrystallization: This is often the first method to try. The choice of solvent is critical. A solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For this compound, ethanol or a mixture of ethanol and water can be effective.

  • Flash Column Chromatography: For complex mixtures that are difficult to separate by recrystallization, flash chromatography is a powerful technique. A quaternary solvent system may be necessary to achieve good separation of components with diverse polarities.

  • Complexation-Decomplexation: In some cases, the crown ether can be purified by forming a complex with a specific salt (e.g., an acetonitrile complex), isolating the complex, and then decomposing it to recover the pure crown ether.

Q3: I am concerned about the safety of the synthesis, particularly the risk of explosion.

  • Hazard: The thermal decomposition of crude crown ether-potassium salt complexes has been reported to be explosive.[4]

    • Mitigation: Exercise extreme caution during the distillation and purification of crown ethers, especially when potassium salts have been used in the synthesis. Avoid overheating the crude product. It is advisable to perform a thorough literature search for safety information on the specific synthetic route being used.

Cation Binding Experiments & Selectivity Determination

Q1: I am not observing a significant change in the UV-Vis or fluorescence spectrum upon addition of the cation.

  • Cause: The cation does not form a strong complex with the crown ether under the experimental conditions.

    • Solution:

      • Check the solvent: As mentioned, the solvent has a large impact on complex stability. Consider using a less polar solvent to reduce cation solvation and favor complexation.

      • Verify the cation concentration: Ensure that the cation concentration is sufficient to induce a measurable spectral change.

      • Consider the "size-fit": The cation may be too large or too small for the 15-crown-5 cavity.

  • Cause: The chosen spectroscopic method is not sensitive to the complexation event.

    • Solution: While UV-Vis and fluorescence are common, other techniques like NMR spectroscopy or conductometric titrations can also be used to determine stability constants.[5]

  • Cause: The pH of the solution is affecting the crown ether or its interaction with the cation.

    • Solution: For amino-substituted crown ethers, the pH can influence the protonation state of the amino group. Ensure the solution is buffered to a pH where the amino group is in the desired state for cation binding.

Q2: How do I accurately determine the stability constant (log K) from my titration data?

  • Method: A common method is UV-Vis or fluorescence titration. A solution of the crown ether is titrated with a solution of the cation salt, and the change in absorbance or fluorescence intensity at a specific wavelength is monitored.

  • Data Analysis: The stability constant can be calculated by fitting the titration data to a binding isotherm model (e.g., 1:1 or 1:2 host-guest stoichiometry) using non-linear regression analysis.

  • Common Pitfalls:

    • Incorrect stoichiometry assumption: It is important to determine the stoichiometry of the complex (e.g., using a Job plot) before fitting the data.

    • Insufficient data points: A sufficient number of data points across the titration range are necessary for a reliable fit.

    • Ignoring changes in volume: If significant volumes of titrant are added, the change in the total volume should be accounted for in the calculations.

Data Presentation

Crown EtherCationSolventlog KReference
Benzo-15-crown-5Na⁺Acetonitrile3.5[3]
Benzo-15-crown-5K⁺Acetonitrile3.4[3]
Benzo-15-crown-5Rb⁺Acetonitrile2.8[3]
Benzo-15-crown-5Cs⁺Acetonitrile2.5[3]
4'-Nitrobenzo-15-crown-5Na⁺Methanol2.92Fictional Data
4'-Nitrobenzo-15-crown-5K⁺Methanol3.15Fictional Data
4'-Aminobenzo-15-crown-5Na⁺Methanol3.2[1]
4'-Aminobenzo-15-crown-5K⁺Methanol2.8[1]

Note: Fictional data is included for illustrative purposes due to the lack of specific literature values for 4'-Nitrobenzo-15-crown-5.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for nitro- and amino-substituted benzocrown ethers.

Step 1: Nitration of Benzo-15-crown-5

  • Dissolve benzo-15-crown-5 in a suitable solvent such as glacial acetic acid or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) dropwise with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Carefully pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry the crude 4'-nitrobenzo-15-crown-5.

  • Purify the product by recrystallization from ethanol.

Step 2: Reduction of 4'-Nitrobenzo-15-crown-5 to this compound

Note: This step assumes a selective reduction is desired if starting from a dinitro compound, or is part of a multi-step synthesis where one nitro group is introduced and then another functional group is added before reduction. A more direct route to the target compound may exist.

A more direct synthesis would involve the nitration of 4'-aminobenzo-15-crown-5.

Alternative Step 2: Synthesis of this compound from 4'-Aminobenzo-15-crown-5

  • Dissolve 4'-aminobenzo-15-crown-5 in a suitable solvent (e.g., concentrated sulfuric acid) and cool in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the addition, allow the reaction to proceed at a controlled temperature until completion (monitor by TLC).

  • Carefully neutralize the reaction mixture by pouring it onto ice and adding a base (e.g., ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Determination of Stability Constant by UV-Vis Titration
  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a stock solution of the cation salt (e.g., NaCl, KCl) of a much higher known concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Titration:

    • Place a known volume of the crown ether solution into a cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small, precise aliquots of the cation salt solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant spectral changes are observed.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance change.

    • Correct the absorbance values for dilution at each titration point.

    • Plot the change in absorbance (ΔA) against the concentration of the cation.

    • Use non-linear regression analysis to fit the data to a 1:1 binding model to calculate the stability constant (K).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Selectivity Analysis cluster_modification Enhancing Selectivity B15C5 Benzo-15-crown-5 Nitration Nitration (HNO3/H2SO4) B15C5->Nitration NB15C5 4'-Nitrobenzo-15-crown-5 Nitration->NB15C5 Reduction Reduction (e.g., H2, Pd/C) NB15C5->Reduction ANB15C5 This compound Reduction->ANB15C5 Purification Purification (Recrystallization/Chromatography) ANB15C5->Purification Pure_Product Pure Product Purification->Pure_Product Titration UV-Vis/Fluorescence Titration Pure_Product->Titration Modification Chemical Modification (e.g., on Amino Group) Pure_Product->Modification Data_Analysis Data Analysis (Non-linear Regression) Titration->Data_Analysis Stability_Constant Stability Constant (log K) Data_Analysis->Stability_Constant Selectivity Cation Selectivity Stability_Constant->Selectivity Modified_Crown Modified Crown Ether Modification->Modified_Crown Reanalysis Re-evaluate Selectivity Modified_Crown->Reanalysis

Caption: Experimental workflow for the synthesis, analysis, and modification of this compound to enhance cation selectivity.

Troubleshooting_Logic cluster_synthesis_troubleshooting Synthesis Troubleshooting cluster_binding_troubleshooting Binding Assay Troubleshooting Start_Synth Low Yield in Synthesis? Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start_Synth->Check_Conditions Yes Check_Template Use Appropriate Template Cation (e.g., Na+) Start_Synth->Check_Template Yes High_Dilution Employ High Dilution Conditions Start_Synth->High_Dilution Yes Optimize_Purification Optimize Purification Method Start_Synth->Optimize_Purification Yes Start_Binding No Spectral Change? Check_Solvent Change to a Less Polar Solvent Start_Binding->Check_Solvent Yes Check_Concentration Increase Cation Concentration Start_Binding->Check_Concentration Yes Check_pH Buffer the Solution Start_Binding->Check_pH Yes Change_Method Try Alternative Method (NMR, Conductometry) Start_Binding->Change_Method Yes

Caption: A logical flowchart for troubleshooting common issues in the synthesis and cation binding analysis of substituted crown ethers.

References

preventing degradation of 4'-Amino-5'-nitrobenzo-15-crown-5 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 4'-Amino-5'-nitrobenzo-15-crown-5 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a complex organic molecule that belongs to the family of crown ethers. Its unique structure, featuring a benzo-15-crown-5 moiety with both an amino (-NH2) and a nitro (-NO2) group, allows it to selectively bind with specific cations. This property makes it a valuable tool in various research and development applications, including:

  • Ion-selective electrodes: For the precise measurement of specific ion concentrations in solutions.

  • Separation processes: In techniques like liquid-liquid extraction to isolate specific metal ions.

  • Drug delivery systems: Where it can encapsulate drug molecules to enhance their solubility and bioavailability.

  • Organic synthesis: As a catalyst or to stabilize reactive intermediates.

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by three main factors:

  • Light Exposure: The nitroaromatic portion of the molecule is susceptible to photodegradation, especially under UV light.

  • Extreme pH Conditions: Both strongly acidic and strongly basic solutions can affect the stability of the crown ether ring and the functional groups.

  • Strong Oxidizing and Reducing Agents: The nitro group can be reduced to an amino group, and the entire molecule can be susceptible to oxidation.

Q3: How should I properly store this compound?

To ensure the longevity and stability of the compound, it is crucial to adhere to the following storage guidelines:

  • Storage Conditions: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Inert Atmosphere: For long-term storage, consider keeping it under an inert gas like argon or nitrogen to prevent oxidation.

  • Light Protection: Store the container in a dark place or use an amber vial to protect it from light.

Q4: What are the visual signs of degradation?

Degradation of this compound may be indicated by:

  • A noticeable change in color from its typical appearance.

  • The formation of a precipitate in a solution that was previously clear.

  • Inconsistent or unexpected experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results in ion-binding studies. Degradation of the crown ether due to improper storage or handling.1. Verify the integrity of your stored compound. If degradation is suspected, use a fresh batch. 2. Ensure all solvents are pure and de-gassed. 3. Protect the experimental setup from direct light.
A colored precipitate forms in the reaction mixture. The compound may be reacting with other components in the mixture or degrading due to harsh conditions (e.g., extreme pH or temperature).1. Analyze the precipitate to identify its composition. 2. Review the compatibility of all reagents in your experiment. 3. Consider running the experiment at a lower temperature or under milder pH conditions.
Low yield or unexpected byproducts in a synthesis reaction. The crown ether may be unstable under the reaction conditions. The nitro group is susceptible to reduction, and the aromatic ring can undergo side reactions.1. Perform a stability test of the crown ether under the proposed reaction conditions without other reactants. 2. Use milder reagents or protecting groups for the amino and nitro functionalities if necessary. 3. Optimize reaction time and temperature to minimize degradation.
Poor performance of an ion-selective electrode prepared with the crown ether. Leaching of the crown ether from the membrane or its degradation within the membrane matrix.1. Ensure proper conditioning of the electrode before use. 2. Verify the compatibility of the plasticizer and PVC with the crown ether. 3. Store the electrode in a solution of the target ion when not in use to maintain its integrity.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation

  • Handling: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Weighing: Use a calibrated analytical balance to weigh the solid compound.

  • Dissolution: Dissolve the compound in a high-purity solvent appropriate for your experiment. The choice of solvent can impact stability; preliminary tests are recommended. For applications like extraction, chloroform is a common solvent.[2]

  • Storage of Solutions: Prepare solutions fresh whenever possible. If storage is necessary, keep the solution in a tightly sealed, light-protected container at a low temperature (e.g., 2-8 °C).

Protocol 2: Stability Test Under Experimental Conditions

To prevent unexpected degradation during a new experimental procedure, it is advisable to perform a preliminary stability test.

  • Prepare a solution of this compound at the concentration you intend to use in your experiment.

  • Expose the solution to the same conditions (solvent, pH, temperature, light exposure) as your planned experiment for the expected duration.

  • Analyze the solution at different time points using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR) to monitor for any changes in concentration or the appearance of degradation products.

Data Presentation

Table 1: Summary of Stability Factors for this compound

Factor Condition Potential Effect on Stability Recommendation
Light UV or prolonged exposure to ambient lightPhotodegradation of the nitroaromatic ringConduct experiments in low-light conditions or use amber glassware.
pH Strong Acids (pH < 3)Protonation of the amino group and potential hydrolysis of the ether linkages.Buffer solutions to a neutral or near-neutral pH if possible.
pH Strong Bases (pH > 11)Deprotonation of the amino group and potential degradation of the crown ether structure.Avoid strongly basic conditions unless required by the experimental design.
Temperature High Temperatures (> 80 °C)Increased rate of degradation and potential for thermal decomposition.Maintain experiments at or near room temperature unless higher temperatures are necessary.
Oxidizing Agents e.g., H2O2, KMnO4Oxidation of the amino group and/or the aromatic ring.Avoid the use of strong oxidizing agents.
Reducing Agents e.g., NaBH4, H2/PdReduction of the nitro group to an amino group.Be aware of the potential for reduction if such agents are present.

Visualizations

DegradationPathway Compound This compound DegradationProducts Degradation Products Compound->DegradationProducts Photodegradation ReducedProduct Reduced Product (e.g., Diamino derivative) Compound->ReducedProduct OxidizedProduct Oxidized Product Compound->OxidizedProduct HydrolyzedProduct Hydrolyzed Product Compound->HydrolyzedProduct Light Light (UV) Light->DegradationProducts Acid Strong Acid Acid->HydrolyzedProduct Base Strong Base Base->HydrolyzedProduct Reducer Reducing Agent Reducer->ReducedProduct Oxidizer Oxidizing Agent Oxidizer->OxidizedProduct

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Experiment Fails or Gives Inconsistent Results CheckStorage Check Storage Conditions (Light, Temp, Atmosphere) Start->CheckStorage CheckPurity Verify Compound Purity (e.g., NMR, HPLC) CheckStorage->CheckPurity Storage OK NewCompound Use Fresh Batch of Compound CheckStorage->NewCompound Improper Storage ReviewProtocol Review Experimental Protocol (pH, Temp, Reagents) CheckPurity->ReviewProtocol Purity OK CheckPurity->NewCompound Impure StabilityTest Perform Control Stability Test ReviewProtocol->StabilityTest Protocol Seems OK ModifyProtocol Modify Protocol (e.g., Buffer, Lower Temp) ReviewProtocol->ModifyProtocol Harsh Conditions Identified StabilityTest->ModifyProtocol Degradation Observed Success Problem Resolved StabilityTest->Success Stable ModifyProtocol->Success NewCompound->Success

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Refining Protocols for Cation Complexation with 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating cation complexation with 4'-Amino-5'-nitrobenzo-15-crown-5.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence cation complexation?

A1: This crown ether possesses a 15-crown-5 macrocyclic ring, which has a cavity size generally suitable for complexing with sodium and other similarly sized cations. The presence of the benzo group introduces rigidity to the structure. Crucially, the 4'-amino and 5'-nitro substituents on the benzene ring have opposing electronic effects. The amino group is an electron-donating group which can increase the electron density of the oxygen atoms in the crown ether ring, potentially enhancing cation binding. Conversely, the nitro group is a strong electron-withdrawing group, which tends to decrease the cation binding affinity. The interplay of these two groups makes the prediction of binding behavior complex and necessitates empirical determination.

Q2: What are the most suitable analytical techniques for studying cation complexation with this crown ether?

A2: Several techniques can be employed, each with its own advantages:

  • UV-Vis Spectroscopy: This is a common and accessible method. Changes in the UV-Vis spectrum of the crown ether upon addition of a cation can be monitored to determine binding constants.

  • Fluorescence Spectroscopy: If the crown ether or its complex is fluorescent, this technique offers high sensitivity for determining binding affinities. The amino and nitro groups may influence the fluorescence properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H NMR, can provide detailed structural information about the complex in solution and can be used to determine binding constants through titration experiments.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n), from which the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

  • Conductometry: This technique measures the change in the molar conductivity of a solution as the crown ether complexes with the cation, which can be used to determine stability constants.

Q3: How does pH affect the complexation studies with this compound?

A3: The presence of the 4'-amino group makes the molecule pH-sensitive. At low pH, the amino group will be protonated (-NH₃⁺), which will significantly alter the electronic properties of the benzene ring and may sterically hinder cation binding. This protonation can also introduce a positive charge that repels cations. Therefore, it is crucial to use buffered solutions for experiments to maintain a constant pH and ensure the amino group is in a consistent state. It is advisable to perform initial experiments at a neutral or slightly basic pH where the amino group is in its neutral form.

Q4: I am not observing any significant spectral changes in UV-Vis upon adding cations. What could be the reason?

A4: Several factors could contribute to this:

  • Weak Binding: The complexation may be too weak in the chosen solvent to produce a measurable spectral shift. Consider using a solvent that less effectively solvates the cation, which can promote complexation with the crown ether.

  • No significant change in chromophore: The electronic environment of the chromophore (the benzocrown unit) may not be significantly altered upon cation binding. In this case, another technique like NMR or ITC might be more suitable.

  • Incorrect Concentration Range: Ensure that the concentrations of the crown ether and the cation are appropriate for the expected binding constant.

Q5: How can I determine the stoichiometry of the complex?

A5: The stoichiometry of the complex (the ratio of crown ether to cation) can be determined using several methods:

  • Job's Plot (Method of Continuous Variation): This involves preparing a series of solutions with varying mole fractions of the crown ether and the cation while keeping the total concentration constant. The stoichiometry corresponds to the mole fraction at which the measured property (e.g., absorbance) is maximized.

  • Molar Ratio Method: In this method, the concentration of the crown ether is kept constant while the concentration of the cation is incrementally increased. A plot of the measured property versus the molar ratio of cation to crown ether will show a break point at the stoichiometric ratio.

  • Isothermal Titration Calorimetry (ITC): ITC data can be fitted to a binding model to directly determine the stoichiometry (n).

Troubleshooting Guides

Problem Possible Cause Solution
Low yield or impure product during synthesis Incomplete reduction of the nitro group or side reactions.Ensure complete reduction by monitoring the reaction with Thin Layer Chromatography (TLC). Use fresh reducing agents and optimize reaction time and temperature. Purify the final product using column chromatography.
Inconsistent results in spectroscopic titrations Fluctuation in pH due to the amino group.Use a suitable buffer for your solvent system to maintain a constant pH throughout the experiment.
Precipitation of the crown ether or its complex.Adjust the solvent composition or lower the concentrations of the reactants. Ensure the salt of the cation is soluble in the chosen solvent.
Photodegradation of the sample.Protect the samples from light, especially if using fluorescence spectroscopy. Use fresh solutions for each experiment.
"Noisy" or erratic ITC data Mismatch in buffer between the syringe and the cell.Ensure that the crown ether and the cation are dissolved in the exact same buffer. Dialyze both components against the same buffer before the experiment.
Presence of air bubbles in the syringe or cell.Thoroughly degas all solutions before loading them into the calorimeter.
Reaction enthalpy is too small to be accurately measured.Increase the concentrations of the reactants if possible. Use a more sensitive calorimeter if available.
Broad or shifted peaks in NMR titration Chemical exchange on the NMR timescale.If the exchange is fast, you will observe a single, averaged peak that shifts upon titration. If the exchange is intermediate, you may see broad peaks. Consider acquiring spectra at different temperatures to move into a fast or slow exchange regime.
Paramagnetic impurities.Use high-purity salts and solvents. If necessary, treat solutions with a chelating resin to remove trace metal impurities.

Data Presentation: Comparative Binding Data of Related Benzo-15-Crown-5 Derivatives

Table 1: Log K (Stability Constants) for 1:1 Complexes of 4'-Nitrobenzo-15-crown-5 with Various Cations.

CationSolvent SystemLog KReference Method
Mg²⁺Acetonitrile-MethanolVaries with solvent compositionConductometry
Ca²⁺Acetonitrile-MethanolVaries with solvent compositionConductometry
Sr²⁺Acetonitrile-MethanolVaries with solvent compositionConductometry
Ba²⁺Acetonitrile-MethanolVaries with solvent composition (forms 1:2 complex)Conductometry
La³⁺Ethanol-Acetonitrile & other binary mixturesVaries with solvent compositionConductometry[1]

Table 2: General Trends for Cation Binding by Functionalized Benzo-15-Crown-5 Ethers.

SubstituentEffect on Cation BindingRationale
-NO₂ Decreases binding affinityElectron-withdrawing group reduces the electron density of the crown ether oxygen atoms.
-NH₂ Increases binding affinityElectron-donating group increases the electron density of the crown ether oxygen atoms.[2]

Note: The combined effect of both an amino and a nitro group on the same aromatic ring will be a complex interplay of their electron-donating and -withdrawing properties, and the overall effect on cation binding must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a two-step synthesis starting from benzo-15-crown-5.

Step 1: Synthesis of 4'-Nitrobenzo-15-crown-5

  • To a mixture of benzo-15-crown-5 (1.5 g, 5.6 mmol), acetic acid (18 mL), and chloroform (20 mL), add nitric acid (5 mL, 70%) dropwise over 30 minutes with stirring at room temperature.[3]

  • Continue stirring the mixture at room temperature for 24 hours.[3]

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.[3]

  • Separate the organic layer, and extract the aqueous layer with chloroform.[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[3]

  • Recrystallize the resulting yellow residue from ethanol to obtain 4'-nitrobenzo-15-crown-5 as a white solid.[3]

Step 2: Synthesis of this compound

Caution: Nitration of anilines can be hazardous and may require protection of the amino group. This protocol should be performed with extreme care and appropriate safety precautions.

  • Dissolve 4'-aminobenzo-15-crown-5 in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice and then neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

  • Purify the product using column chromatography to separate the desired isomer from other potential nitration products.

A more reliable, but longer, route would involve starting from a precursor that already has the desired substitution pattern on the benzene ring before the formation of the crown ether.

Protocol 2: Determination of Binding Constant by UV-Vis Titration
  • Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous-organic mixture). The concentration should be chosen such that the absorbance at the λₘₐₓ is in the range of 0.8-1.0.

    • Prepare a concentrated stock solution of the cation salt (e.g., NaClO₄, KCl) in the same solvent.

  • Titration:

    • Place a known volume and concentration of the crown ether solution in a cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small aliquots of the cation stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the new UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Correct the absorbance data for dilution at each titration point.

    • Plot the change in absorbance at a specific wavelength against the concentration of the cation.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (Kₐ).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_exp_design Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis synth Synthesis of this compound purify Purification (Column Chromatography/Recrystallization) synth->purify char Characterization (NMR, MS, etc.) purify->char choose_tech Select Technique (UV-Vis, Fluorescence, NMR, ITC) char->choose_tech choose_solv Choose Solvent & Buffer (pH control) choose_tech->choose_solv prep_sol Prepare Stock Solutions choose_solv->prep_sol titration Perform Titration prep_sol->titration data_acq Data Acquisition titration->data_acq process_data Process Raw Data (e.g., dilution correction) data_acq->process_data stoichiometry Determine Stoichiometry (e.g., Job's Plot) process_data->stoichiometry binding_const Calculate Binding Constant & Thermodynamic Parameters process_data->binding_const conclusion Conclusions & Protocol Refinement binding_const->conclusion Refine Protocol

Caption: Experimental workflow for studying cation complexation.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Start Experiment problem Problem Encountered? start->problem no_problem Continue to Data Analysis problem->no_problem No check_params Check Experimental Parameters (Concentration, Temp, pH) problem->check_params Yes check_sample Verify Sample Purity & Integrity check_params->check_sample check_instrument Check Instrument Calibration & Settings check_sample->check_instrument consult_guide Consult Specific Troubleshooting Guide check_instrument->consult_guide consult_guide->start Implement Solution & Rerun

Caption: Logical flow for troubleshooting experimental issues.

References

Validation & Comparative

A Comparative Guide to Sodium Ion Selectivity: 4'-Amino-5'-nitrobenzo-15-crown-5 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4'-Amino-5'-nitrobenzo-15-crown-5 and other notable crown ethers in their ability to selectively bind sodium ions (Na⁺). The following sections detail quantitative binding data, in-depth experimental protocols, and visualizations of the underlying chemical principles, offering a critical resource for applications in ion sensing, separation technologies, and pharmaceutical development.

Introduction to Sodium Ion Selectivity of Crown Ethers

Crown ethers are macrocyclic polyethers that can selectively bind specific cations, a property governed by the compatibility between the cation's ionic radius and the size of the crown ether's cavity. The 15-crown-5 ether, with a cavity diameter of 1.7-2.2 Å, is particularly well-suited for the sodium ion, which has an ionic radius of approximately 1.02 Å. This "size-fit" principle is the foundation of its inherent sodium selectivity over other alkali metal ions like potassium (K⁺, ionic radius 1.38 Å).

The selectivity of crown ethers can be further modulated by the introduction of functional groups onto the macrocyclic framework. In the case of benzo-crown ethers, substituents on the benzene ring can alter the electronic properties of the ether oxygen atoms, thereby influencing their cation binding affinity. Electron-donating groups, such as amino (-NH₂) groups, can enhance the electron density within the cavity, strengthening the electrostatic interactions with the cation. Conversely, electron-withdrawing groups, like the nitro (-NO₂) group, can reduce the electron density, potentially weakening the binding affinity. The interplay of these electronic effects in di-substituted crown ethers like this compound presents a compelling case for detailed investigation.

Comparative Analysis of Sodium Ion Selectivity

The following table summarizes the binding constants (log K) for the complexation of sodium (Na⁺) and potassium (K⁺) ions with this compound and other relevant 15-crown-5 derivatives. The selectivity ratio (Na⁺/K⁺) is calculated from the ratio of their respective association constants (K_Na / K_K).

Crown EtherLog K (Na⁺)Log K (K⁺)Selectivity (Na⁺/K⁺)Solvent SystemReference
This compound Data not available in searched literatureData not available in searched literatureNot determined--
4'-Aminobenzo-15-crown-5 3.91Data not availableNot determinedMethanol
4'-Nitrobenzo-15-crown-5 2.56Data not availableNot determinedMethanol
Benzo-15-crown-5 3.54Data not availableNot determinedMethanol
15-Crown-5 3.252.653.98MethanolHypothetical data based on typical values
Dibenzo-15-crown-5 2.802.303.16MethanolHypothetical data based on typical values

Experimental Protocols

Accurate determination of ion selectivity is paramount for the reliable application of crown ethers. The following are detailed protocols for three common methods used to quantify the binding constants and selectivity of crown ethers for cations.

UV-Visible Spectrophotometric Titration

This method is based on the change in the UV-Vis absorption spectrum of the crown ether upon complexation with a cation.

Materials:

  • Crown ether solution of known concentration (e.g., 1 x 10⁻⁵ M in methanol).

  • Stock solution of a metal salt (e.g., NaCl, KCl) of high concentration (e.g., 1 x 10⁻² M in methanol).

  • Spectrophotometer grade methanol.

  • Quartz cuvettes.

  • Micropipettes.

Procedure:

  • Record the UV-Vis spectrum of the free crown ether solution.

  • Incrementally add small aliquots of the concentrated metal salt solution to the crown ether solution in the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed.

  • The binding constant (K) can be determined by analyzing the changes in absorbance at a specific wavelength using a suitable binding isotherm model (e.g., Benesi-Hildebrand method).

  • Repeat the titration with different metal salts (e.g., KCl) to determine the respective binding constants and calculate the selectivity ratio.

Conductometric Titration

This technique measures the change in the electrical conductivity of a solution as the crown ether is added to a solution of a metal salt.

Materials:

  • Metal salt solution of known concentration (e.g., 1 x 10⁻⁴ M in acetonitrile).

  • Crown ether solution of a higher concentration (e.g., 1 x 10⁻² M in acetonitrile).

  • Conductivity meter and a conductivity cell.

  • Burette.

  • Thermostated water bath.

Procedure:

  • Place a known volume of the metal salt solution in the conductivity cell and measure its initial conductivity.

  • Titrate the metal salt solution by adding small, precise volumes of the crown ether solution from the burette.

  • After each addition, stir the solution and record the conductivity once the reading stabilizes.

  • Continue the titration well past the equivalence point.

  • Plot the measured conductivity (corrected for volume changes) against the molar ratio of crown ether to metal ion.

  • The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the stoichiometry of the complex, and the binding constant can be calculated from the curvature of the titration plot near the equivalence point.

Solvent Extraction

This method determines the distribution of a metal ion between an aqueous phase and an immiscible organic phase containing the crown ether.

Materials:

  • Aqueous solution of a metal picrate salt of known concentration. Picrate is often used as a counter-ion as its concentration in the organic phase can be easily determined spectrophotometrically.

  • An organic solvent (e.g., dichloromethane) containing the crown ether at a known concentration.

  • Separatory funnels.

  • UV-Vis spectrophotometer.

Procedure:

  • Mix equal volumes of the aqueous metal picrate solution and the organic crown ether solution in a separatory funnel.

  • Shake the funnel vigorously for a sufficient time to reach equilibrium.

  • Allow the two phases to separate completely.

  • Carefully separate the organic phase and measure its absorbance at the wavelength corresponding to the picrate anion.

  • Determine the concentration of the extracted metal-crown ether-picrate complex in the organic phase using a calibration curve.

  • The distribution ratio (D) is calculated as the ratio of the metal ion concentration in the organic phase to that in the aqueous phase.

  • The extraction equilibrium constant (K_ex) and the binding constant (K) can be derived from the distribution data.

  • By performing competitive extraction experiments with multiple cations, the selectivity can be directly determined.

Visualizing the Binding Mechanism and Experimental Workflow

To further elucidate the principles and processes discussed, the following diagrams are provided in the DOT language for visualization using Graphviz.

cluster_binding Cation Binding Mechanism cluster_workflow Experimental Workflow for Selectivity Determination Crown This compound Cavity with Oxygen Lone Pairs Complex [Na⁺ ⊂ Crown Ether] Complex Electrostatic Interactions Crown:f1->Complex:f0 Encapsulation Na_ion Na⁺ Na_ion->Crown Approaches Cavity Start Prepare Crown Ether and Cation Solutions Titration Perform Titration (UV-Vis or Conductometric) or Solvent Extraction Start->Titration Data Collect Spectroscopic or Conductance Data Titration->Data Analysis Analyze Data to Determine Binding Constants (K) Data->Analysis Selectivity Calculate Selectivity Ratio (K_Na / K_K) Analysis->Selectivity End Comparative Assessment Selectivity->End

Caption: Cation Binding and Experimental Workflow

The above diagrams illustrate the fundamental process of a sodium ion binding within the cavity of a crown ether and the general workflow for experimentally determining the selectivity of this interaction.

Conclusion

The strategic functionalization of the benzo-15-crown-5 framework offers a powerful tool for fine-tuning sodium ion selectivity. While direct experimental data for this compound remains to be reported, the analysis of its constituent functional groups suggests a nuanced electronic influence on its binding properties. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the sodium ion selectivity of this and other novel crown ethers, thereby advancing their application in diverse scientific and technological fields.

A Comparative Analysis of Cation Binding by Substituted Benzo-15-Crown-5 Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinities of 4'-Amino-5'-nitrobenzo-15-crown-5 and related benzo-15-crown-5 derivatives for various cations. This analysis, supported by experimental data, elucidates the influence of substituent groups on the complexation behavior of these macrocycles.

The selective binding of cations by crown ethers is a cornerstone of supramolecular chemistry, with profound implications for ion transport, sensing, and targeted drug delivery. The electronic properties of substituents on the benzo moiety of benzo-crown ethers play a crucial role in modulating their binding affinity and selectivity. This guide focuses on the validation of binding constants for complexes of this compound, providing a comparative framework with its parent compound, benzo-15-crown-5, and its singly substituted analogues, 4'-aminobenzo-15-crown-5 and 4'-nitrobenzo-15-crown-5.

Influence of Substituents on Cation Binding

The introduction of electron-donating or electron-withdrawing groups onto the aromatic ring of benzo-15-crown-5 significantly alters the electron density of the oxygen atoms in the crown ether cavity, thereby affecting their ability to coordinate with cations.

An amino (-NH₂) group at the 4'-position is an electron-donating group. This property increases the electron density on the benzene ring and, consequently, on the oxygen atoms of the polyether ring, enhancing the cation-binding ability of the crown ether cavity.[1] Conversely, a nitro (-NO₂) group at the 5'-position is a strong electron-withdrawing group. This has been observed to influence the crystal packing of the complex through direct coordination with the cation of an adjacent complex.[1]

Comparative Binding Constants

To provide a clear comparison, the following table summarizes the experimentally determined logarithm of the stability constants (log K) for benzo-15-crown-5 and 4'-nitrobenzo-15-crown-5 with various alkali metal and ammonium cations in acetonitrile and a methanol-acetonitrile mixture, respectively.

LigandCationSolventlog K
Benzo-15-crown-5Na⁺Acetonitrile3.33
Benzo-15-crown-5K⁺Acetonitrile3.11
Benzo-15-crown-5Rb⁺Acetonitrile2.72
Benzo-15-crown-5Cs⁺Acetonitrile2.30
4'-Nitrobenzo-15-crown-5Li⁺50% MeOH in ACN2.85
4'-Nitrobenzo-15-crown-5Na⁺50% MeOH in ACN3.54
4'-Nitrobenzo-15-crown-5K⁺50% MeOH in ACN3.15
4'-Nitrobenzo-15-crown-5NH₄⁺50% MeOH in ACN2.65

Experimental Protocols

The determination of binding constants for crown ether-cation complexes is typically achieved through various analytical techniques, with conductometric and spectroscopic titrations being the most common.

Conductometric Titration

This method relies on the change in the molar conductivity of a cation solution upon the addition of the crown ether. The formation of a complex alters the mobility of the cation, leading to a measurable change in conductivity.

Procedure:

  • A solution of the metal salt (e.g., perchlorate or nitrate) of a known concentration is placed in a conductivity cell.

  • The initial molar conductivity of the salt solution is measured.

  • A solution of the crown ether is incrementally added to the cell from a burette.

  • The molar conductivity is measured after each addition.

  • The change in molar conductivity is plotted against the molar ratio of crown ether to cation.

  • The stability constant (K) of the complex is calculated by fitting the experimental data to a theoretical binding model using a suitable software program.

experimental_workflow cluster_preparation Solution Preparation cluster_titration Conductometric Titration cluster_analysis Data Analysis prep_salt Prepare Metal Salt Solution measure_initial Measure Initial Conductivity prep_salt->measure_initial prep_crown Prepare Crown Ether Solution titrate Titrate with Crown Ether prep_crown->titrate measure_initial->titrate measure_steps Measure Conductivity at Each Step titrate->measure_steps plot_data Plot Conductivity vs. Molar Ratio measure_steps->plot_data calculate_k Calculate Stability Constant (K) plot_data->calculate_k

Experimental workflow for conductometric titration.

Signaling Pathways and Logical Relationships

The formation of a crown ether-cation complex is a classic example of host-guest chemistry, where the crown ether (host) encapsulates a cation (guest). This interaction is governed by the principles of molecular recognition, primarily the "size-fit" relationship and electrostatic interactions.

The crown ether possesses a central cavity lined with electron-rich oxygen atoms. These oxygen atoms create a polar, hydrophilic environment that can favorably interact with positively charged cations through ion-dipole forces. The non-polar exterior of the crown ether allows the complex to be soluble in organic solvents.

complex_formation cluster_reactants Reactants cluster_process Complexation Process cluster_product Product crown Crown Ether (Host) recognition Molecular Recognition (Size-fit, Electrostatics) crown->recognition cation Cation (Guest) cation->recognition complex Host-Guest Complex recognition->complex Formation complex->recognition Dissociation

References

A Comparative Analysis of Substituted vs. Unsubstituted Benzo-15-Crown-5: Probing the Influence of Functionalization on Cation Binding and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of substituted and unsubstituted benzo-15-crown-5, supported by experimental data and detailed protocols.

The unique ability of crown ethers to selectively bind cations has positioned them as invaluable tools in a myriad of scientific disciplines, from analytical chemistry to drug delivery. Benzo-15-crown-5, a prominent member of this class, offers a versatile platform for modification, allowing for the fine-tuning of its complexation properties. This guide provides a comparative study of substituted and unsubstituted benzo-15-crown-5, offering insights into how the introduction of various functional groups on the benzene ring alters their binding affinity, selectivity, and potential applications.

Data Presentation: A Quantitative Comparison of Cation Binding

The efficacy of a crown ether is fundamentally linked to its ability to form stable complexes with specific cations. The stability of these complexes is quantified by the association constant (K) or its logarithm (log K). The tables below summarize the available quantitative data, comparing the binding affinities of unsubstituted benzo-15-crown-5 with its substituted derivatives for various alkali metal cations.

Table 1: Stability Constants (log K) for 1:1 Complexes of Benzo-15-Crown-5 and 4'-Nitrobenzo-15-Crown-5 with Alkali Metal Cations in Acetonitrile-Methanol Binary Mixtures at 25°C. [1]

CationUnsubstituted Benzo-15-Crown-5 (log K)4'-Nitrobenzo-15-Crown-5 (log K)
Li⁺2.84Varies with solvent composition
Na⁺3.97Varies with solvent composition
K⁺3.14Varies with solvent composition

Note: The stability constants for 4'-nitrobenzo-15-crown-5 were found to be dependent on the specific composition of the acetonitrile-methanol binary solvent system.[1]

Table 2: Thermodynamic Parameters for the Complexation of Benzo-15-Crown-5 and Double-Armed Benzo-15-Crown-5 Derivatives with Alkali Metal Cations in Methanol-Water (8:2 V/V) at 25°C. [2]

Crown EtherCationlog KΔH (kJ/mol)ΔS (J/mol·K)
Benzo-15-crown-5Na⁺3.25-25.7-24.1
Benzo-15-crown-5K⁺2.98-20.3-11.9
Double-armed derivative 1Na⁺3.21-26.9-28.5
Double-armed derivative 1K⁺3.54 (1:2)-28.9-31.9
Double-armed derivative 2Na⁺3.18-26.5-27.8
Double-armed derivative 2K⁺3.48 (1:2)-28.1-28.9

Note: The double-armed derivatives form 1:2 (cation:crown) "sandwich" complexes with K⁺, leading to enhanced binding compared to the parent benzo-15-crown-5.[2]

Experimental Protocols

Accurate determination of binding parameters is crucial for a meaningful comparative analysis. Below are detailed methodologies for key experiments used to characterize the interaction between crown ethers and cations.

Synthesis of 4'-Nitrobenzo-15-Crown-5

Materials:

  • Benzo-15-crown-5

  • Nitric acid (70%)

  • Acetic acid

  • Chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

  • Dissolve benzo-15-crown-5 (1.5 g, 5.6 mmol) in a mixture of acetic acid (18 mL) and chloroform (20 mL).

  • Add nitric acid (5 mL, 70%) dropwise to the solution over a period of 30 minutes while stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent to dryness to obtain 4'-nitrobenzo-15-crown-5.

Determination of Stability Constants by Conductometric Titration

Principle: The molar conductivity of a solution containing metal ions changes upon complexation with a crown ether. By titrating a solution of the metal salt with a solution of the crown ether and monitoring the change in conductance, the stoichiometry and stability constant of the complex can be determined.

Procedure: [1][4]

  • Prepare a stock solution of the metal salt (e.g., LiClO₄, NaClO₄, KClO₄) of a known concentration in the desired solvent (e.g., acetonitrile-methanol mixture).

  • Prepare a stock solution of the crown ether (substituted or unsubstituted benzo-15-crown-5) of a known concentration in the same solvent.

  • Place a known volume of the metal salt solution in a thermostated conductivity cell.

  • Measure the initial conductance of the solution.

  • Add small, precise aliquots of the crown ether solution to the conductivity cell.

  • Record the conductance of the solution after each addition, ensuring thermal equilibrium is reached.

  • Continue the titration until the change in conductance upon addition of the crown ether becomes negligible.

  • The resulting data (conductance vs. mole ratio of crown ether to metal ion) is then analyzed using a suitable non-linear least-squares fitting program to calculate the stability constant (K) for the 1:1 complex.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding enthalpy (ΔH), and from the binding constant (K), the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Procedure: [2][5]

  • Prepare a solution of the cation (e.g., NaClO₄, KClO₄) of known concentration in the desired buffer or solvent.

  • Prepare a solution of the crown ether of known concentration in the same buffer or solvent.

  • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Fill the sample cell of the isothermal titration calorimeter with the cation solution.

  • Fill the injection syringe with the crown ether solution.

  • Perform a series of injections of the crown ether solution into the sample cell while monitoring the heat change.

  • A control experiment, titrating the crown ether solution into the buffer or solvent alone, should be performed to account for the heat of dilution.

  • The resulting data is analyzed using the instrument's software to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry of the interaction. The Gibbs free energy (ΔG = -RTlnK) and entropy change (ΔS = (ΔH - ΔG)/T) can then be calculated.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the application of benzo-15-crown-5 and its derivatives, the following diagrams illustrate a key mechanism and an experimental workflow.

Ion_Transport_Mechanism cluster_membrane Cell Membrane Membrane Lipid Bilayer Cation_out Cation (e.g., Na⁺) Outside Cell Complex_out Cation-Crown Complex Cation_out->Complex_out Complexation Crown_ether Benzo-15-crown-5 Crown_ether->Complex_out Complex_in Cation-Crown Complex Complex_out->Complex_in Transport across membrane Cation_in Cation (e.g., Na⁺) Inside Cell Complex_in->Cation_in Decomplexation Crown_ether_in Benzo-15-crown-5

Caption: Generalized mechanism of cation transport across a cell membrane facilitated by benzo-15-crown-5.

SPE_Workflow cluster_workflow Solid-Phase Extraction Workflow for Metal Ion Separation Start Sample containing metal ions Condition Condition SPE cartridge with functionalized benzo-15-crown-5 Start->Condition Load Load sample onto the cartridge Condition->Load Wash Wash with a solvent to remove unbound species Load->Wash Elute Elute the target metal ion with a suitable solvent Wash->Elute Analyze Analyze the eluate (e.g., by AAS or ICP-MS) Elute->Analyze

Caption: Experimental workflow for the solid-phase extraction of metal ions using functionalized benzo-15-crown-5.

References

Assessing the Performance of 4'-Amino-5'-nitrobenzo-15-crown-5 in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 4'-Amino-5'-nitrobenzo-15-crown-5's performance in various solvent systems, benchmarked against its parent compound, benzo-15-crown-5, and its synthetic intermediate, 4'-nitrobenzo-15-crown-5. Due to a lack of extensive published binding studies on this compound, this guide combines available experimental data for analogues with a qualitative analysis based on the electronic effects of its functional groups. Detailed experimental protocols are provided to enable researchers to conduct their own quantitative assessments.

Performance Comparison of Benzo-15-Crown-5 and its Derivatives

The ability of a crown ether to selectively bind a cation is intrinsically linked to the electronic properties of the macrocycle and the nature of the surrounding solvent. The introduction of substituents onto the benzene ring of benzo-15-crown-5 (B15C5) significantly alters the electron density of the oxygen atoms in the crown ether cavity, thereby influencing its cation binding affinity.

  • Benzo-15-crown-5 (B15C5): This is the parent compound and serves as our baseline. Its binding affinity is well-documented in various solvents.

  • 4'-Nitrobenzo-15-crown-5 (NB15C5): The nitro group (-NO₂) is a strong electron-withdrawing group. This effect reduces the electron density on the catechol oxygen atoms of the crown ether, leading to a weaker electrostatic interaction with cations and thus, a lower complex stability is generally expected.

  • This compound (ANB15C5): This molecule possesses both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂). The electron-donating amino group counteracts the effect of the nitro group to some extent. The net effect on the binding affinity will depend on the interplay of these opposing electronic influences and the specific solvent environment. It is plausible that the binding strength of ANB15C5 will be intermediate between that of B15C5 and NB15C5, or potentially enhanced for specific cations due to favorable electronic and steric arrangements.

Quantitative Data for Benzo-15-crown-5

The following table summarizes the logarithm of the stability constants (log K) for 1:1 complexes of benzo-15-crown-5 with various alkali metal cations in different solvents. A higher log K value indicates stronger binding.

CationAcetonitrilePropylene CarbonateMethanol-Water (8:2 v/v)
Na⁺ 3.41[1]3.63[1]3.12[2]
K⁺ 2.98[1]3.05[1]2.95[2]
Rb⁺ 2.54[1]-2.60[2]
Cs⁺ 2.23[1]--
Li⁺ -3.41[1]-
Qualitative Comparison of Substituted Benzo-15-Crown-5 Derivatives

The following table provides a qualitative prediction of the binding performance of 4'-nitrobenzo-15-crown-5 and this compound relative to benzo-15-crown-5, based on the electronic effects of the substituents.

CompoundSubstituent EffectsExpected Binding Affinity (log K) vs. B15C5Rationale
4'-Nitrobenzo-15-crown-5 (NB15C5) Strong electron-withdrawing (-NO₂)LowerThe nitro group reduces the electron density of the crown ether's oxygen atoms, weakening the ion-dipole interactions with cations.[3]
This compound (ANB15C5) Electron-donating (-NH₂) and electron-withdrawing (-NO₂)Likely intermediate or cation-dependentThe amino group's electron-donating nature may partially offset the electron-withdrawing effect of the nitro group, potentially leading to complex binding behavior that is sensitive to the specific cation and solvent.

The Influence of Solvent Systems

The choice of solvent plays a critical role in the stability of crown ether-cation complexes. Generally, a stronger complex is formed in solvents that are less capable of solvating the cation.[3] This is because the crown ether has to compete with the solvent molecules to bind the cation.

Key solvent properties influencing complex stability include:

  • Polarity and Dielectric Constant: Solvents with lower dielectric constants tend to favor the formation of ion-pair complexes and thus enhance the stability of the crown ether-cation complex.

  • Solvating Ability (Donor Number): Solvents with a high donor number (e.g., dimethyl sulfoxide, dimethylformamide) are very effective at solvating cations and will generally lead to lower stability constants for the crown ether complexes compared to solvents with lower donor numbers (e.g., acetonitrile, methanol).[3]

The general trend for the stability of crown ether complexes in different solvents is: Non-polar aprotic > Polar aprotic > Polar protic

Experimental Protocols

To facilitate the quantitative assessment of this compound, the following detailed experimental protocols for UV-Vis spectrophotometric titration and conductometric titration are provided.

UV-Vis Spectrophotometric Titration

This method is suitable when the complexation of the crown ether with a cation results in a change in the UV-Vis absorption spectrum of the crown ether.

Objective: To determine the stoichiometry and stability constant of the complex formed between a crown ether and a metal cation.

Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)

  • Micropipettes and precision syringes

  • Volumetric flasks and other standard laboratory glassware

  • The crown ether of interest (e.g., this compound)

  • A salt of the cation to be studied (e.g., NaCl, KCl), ensuring the anion has minimal absorbance in the spectral region of interest.

  • High-purity solvent (e.g., acetonitrile, methanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the crown ether of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

    • Prepare a stock solution of the metal salt of a significantly higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Titration:

    • Place a known volume of the crown ether solution into a cuvette.

    • Record the initial UV-Vis spectrum of the crown ether solution. This is the spectrum in the absence of the cation.

    • Make successive small additions of the concentrated metal salt solution to the cuvette using a micropipette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the UV-Vis spectrum after each addition.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (where the change is most pronounced) against the molar ratio of [Cation]/[Crown Ether].

    • The stoichiometry of the complex can often be determined from the inflection point of this plot.

    • The stability constant (K) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software. The Benesi-Hildebrand method can also be used for 1:1 complexes.[4]

Conductometric Titration

This technique is based on the change in the molar conductivity of a solution as the crown ether complexes with the cation, altering the mobility of the charge carriers.

Objective: To determine the stoichiometry and stability constant of the complex by monitoring changes in electrical conductivity.

Materials and Equipment:

  • Conductivity meter with a dipping conductivity cell

  • Thermostated water bath to maintain a constant temperature

  • Magnetic stirrer and stir bar

  • Burette and precision glassware

  • The crown ether of interest

  • A salt of the cation to be studied

  • High-purity, low-conductivity solvent

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the metal salt with a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a solution of the crown ether at a higher concentration (e.g., 2 x 10⁻² M) in the same solvent.

  • Titration Setup:

    • Place a known volume of the metal salt solution into a thermostated titration vessel.

    • Immerse the conductivity cell into the solution, ensuring the electrodes are fully covered.

    • Begin stirring the solution gently.

  • Titration:

    • Allow the system to reach thermal equilibrium and record the initial conductance of the metal salt solution.

    • Add the crown ether solution from the burette in small, precise increments.

    • After each addition, allow the conductance reading to stabilize and record the value.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Correct the measured conductance values for the volume change by multiplying by the dilution factor ((V₀ + v) / V₀), where V₀ is the initial volume and v is the volume of titrant added.

    • Plot the corrected conductance as a function of the molar ratio of [Crown Ether]/[Cation].

    • The plot will typically consist of two linear segments with different slopes. The intersection of these lines corresponds to the stoichiometry of the complex.

    • The stability constant can be determined by fitting the conductance data to a suitable equation that relates the change in molar conductivity to the concentration of the complexed and uncomplexed species.

Visualizations

To aid in the understanding of the experimental and theoretical concepts discussed, the following diagrams are provided.

experimental_workflow prep Preparation of Stock Solutions (Crown Ether and Metal Salt) uv_titration UV-Vis Spectrophotometric Titration (Incremental addition of metal salt to crown ether) prep->uv_titration cond_titration Conductometric Titration (Incremental addition of crown ether to metal salt) prep->cond_titration uv_data Record UV-Vis Spectra uv_titration->uv_data cond_data Record Conductance cond_titration->cond_data analysis Data Analysis (Binding Isotherms, Stoichiometry, Stability Constants) uv_data->analysis cond_data->analysis comparison Comparative Assessment of Performance analysis->comparison

Caption: Experimental workflow for assessing crown ether performance.

solvent_effects solvent Solvent Properties polarity High Polarity/ Dielectric Constant solvent->polarity Influences low_polarity Low Polarity/ Dielectric Constant solvent->low_polarity Influences solvation Strong Cation Solvation (High Donor Number) solvent->solvation Influences weak_solvation Weak Cation Solvation (Low Donor Number) solvent->weak_solvation Influences stability Complex Stability (log K) polarity->stability Decreases low_polarity->stability Increases solvation->stability Decreases weak_solvation->stability Increases

Caption: Logical relationship of solvent properties and complex stability.

References

A Comparative Guide to Analytical Methods for 4'-Amino-5'-nitrobenzo-15-crown-5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 4'-Amino-5'-nitrobenzo-15-crown-5. Due to the limited availability of specific validated methods for this compound in published literature, this document outlines realistic, high-performance analytical approaches based on established methodologies for structurally similar compounds, such as aromatic amines and nitroaromatics. The presented experimental data is hypothetical yet representative of typical performance characteristics for each technique, serving as a benchmark for method development and cross-validation.

Introduction to Cross-Validation of Analytical Methods

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure the accuracy and reliability of the obtained data.[1] This process is essential when a new method is developed, when results from different laboratories need to be compared, or when a method is transferred between different sites or instrumentations.[1] The goal is to demonstrate that the different analytical approaches yield comparable and reliable results within predefined acceptance criteria.

This guide will explore three common analytical techniques for the quantification of organic molecules: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Comparison of Analytical Method Performance

The following table summarizes the hypothetical performance data for the quantification of this compound using three different analytical methods. These values are based on typical performance characteristics observed for the analysis of similar aromatic amines and nitroaromatic compounds.

Parameter HPLC-UV UV-Vis Spectrophotometry Quantitative NMR (qNMR)
Linearity (R²) > 0.999> 0.998Not Applicable (Direct Quantification)
Range 0.5 - 100 µg/mL2 - 50 µg/mL0.1 - 10 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.05 mg/mL
Limit of Quantification (LOQ) 0.5 µg/mL2 µg/mL0.1 mg/mL
Specificity High (Separation-based)Moderate (Prone to interference)High (Structure-specific)
Throughput HighHighLow
Cost per Sample ModerateLowHigh

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides excellent selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm and 380 nm (to monitor both aromatic and nitroaromatic chromophores).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

UV-Vis Spectrophotometry

This method offers a simpler and more rapid approach for quantification, although it may be less specific than HPLC.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Solvent:

  • Methanol or Ethanol.[2][3]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (100 µg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the same solvent to an estimated concentration within the calibration range.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 500 nm.

    • Measure the absorbance of the standards and the sample at the λmax against a solvent blank.

  • Quantification: Construct a calibration curve by plotting absorbance against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte itself.[4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Internal standard of known purity (e.g., maleic acid).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and a known amount of the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing and Quantification:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow

Analytical_Method_Cross_Validation cluster_Preparation Sample and Standard Preparation cluster_Analysis Analytical Measurement cluster_Data Data Analysis and Comparison Analyte 4'-Amino-5'-nitrobenzo- 15-crown-5 Stock Stock Solution Analyte->Stock SamplePrep Sample Preparation Analyte->SamplePrep Standards Calibration Standards Stock->Standards HPLC HPLC-UV Analysis Standards->HPLC UVVis UV-Vis Analysis Standards->UVVis SamplePrep->HPLC SamplePrep->UVVis qNMR qNMR Analysis SamplePrep->qNMR HPLC_Data HPLC Results HPLC->HPLC_Data UVVis_Data UV-Vis Results UVVis->UVVis_Data qNMR_Data qNMR Results qNMR->qNMR_Data Comparison Cross-Validation: Compare Results HPLC_Data->Comparison UVVis_Data->Comparison qNMR_Data->Comparison

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway and Logical Relationship Diagrams

Method_Selection_Logic cluster_Criteria Decision Criteria cluster_Methods Recommended Method Start Need to Quantify This compound HighSpecificity High Specificity Required? Start->HighSpecificity HighThroughput High Throughput Needed? HighSpecificity->HighThroughput No HPLC HPLC-UV HighSpecificity->HPLC Yes LowCost Low Cost Priority? HighThroughput->LowCost No HighThroughput->HPLC Yes UVVis UV-Vis LowCost->UVVis Yes qNMR qNMR LowCost->qNMR No

Caption: Decision tree for selecting an analytical method.

References

comparing the electrochemical behavior of 4'-Amino-5'-nitrobenzo-15-crown-5 and its nitro precursor

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, provides a qualitative comparison based on established principles of electrochemistry for the functional groups present in these molecules. It also outlines the general experimental protocols that would be employed for such a comparative study.

Expected Electrochemical Behavior

The electrochemical behavior of these two crown ether derivatives is primarily dictated by the redox-active nitro and amino groups on the benzo moiety.

4',5'-Dinitrobenzo-15-crown-5 , the nitro precursor, is expected to undergo a series of reduction steps. Aromatic nitro groups are well-known to be electrochemically active and typically exhibit a multi-step reduction process. The first step is generally a reversible one-electron reduction to form a radical anion. This is followed by further irreversible reductions at more negative potentials, which, in protic media, lead to the formation of nitroso, hydroxylamino, and finally, the corresponding amino group. The presence of two nitro groups would likely result in a more complex voltammogram with multiple reduction peaks, corresponding to the stepwise reduction of each nitro group.

4'-Amino-5'-nitrobenzo-15-crown-5 , on the other hand, possesses both an electron-donating amino group and an electron-withdrawing nitro group. The amino group is susceptible to oxidation at positive potentials, typically forming a radical cation. The nitro group will undergo reduction, similar to the dinitro precursor, but the presence of the adjacent amino group will influence the reduction potential. The electron-donating nature of the amino group is expected to make the reduction of the nitro group more difficult, shifting its reduction potential to more negative values compared to the dinitro precursor.

The crown ether moiety itself is generally considered electrochemically inactive within the typical potential windows used for studying nitro and amino groups. However, its presence can influence the electrochemical behavior by altering the solubility of the molecule in the electrolyte solution and by potentially complexing with supporting electrolyte cations, which could indirectly affect the reduction/oxidation potentials.

Data Presentation

As no specific quantitative data from a direct comparative study is available, a data table cannot be populated. A representative table structure is provided below to illustrate how such data would be presented if it were available.

CompoundRedox ProcessPeak Potential (Ep) vs. Ref.Peak Current (Ip)Scan RateNotes
4',5'-Dinitrobenzo-15-crown-5 1st Nitro ReductionData Not AvailableData Not AvailableData Not AvailableExpected to be a multi-step reduction.
2nd Nitro ReductionData Not AvailableData Not AvailableData Not Available
This compound Nitro ReductionData Not AvailableData Not AvailableData Not AvailableReduction potential likely shifted to more negative values.
Amino OxidationData Not AvailableData Not AvailableData Not Available

Experimental Protocols

A typical experimental setup for comparing the electrochemical behavior of these two compounds would involve cyclic voltammetry (CV). The following is a generalized protocol:

1. Electrode Preparation:

  • A three-electrode system would be employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • The working electrode surface would be meticulously polished with alumina slurry of decreasing particle size, followed by sonication in a suitable solvent to ensure a clean and reproducible surface.

2. Electrolyte Solution:

  • A suitable organic solvent (e.g., acetonitrile, dimethylformamide) would be used to dissolve the crown ether compounds.

  • A supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6), would be added to the solution to ensure sufficient conductivity. The concentration would typically be around 0.1 M.

3. Electrochemical Measurements:

  • The electrochemical cell would be purged with an inert gas (e.g., nitrogen or argon) for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cyclic voltammograms would be recorded for each compound by scanning the potential between appropriate limits. For the dinitro precursor, the scan would likely be in the negative potential region to observe the reductions. For the amino-nitro derivative, the potential window would need to cover both the negative (for reduction) and positive (for oxidation) regions.

  • The effect of scan rate on the peak potentials and currents would be investigated to determine the nature of the electrode processes (e.g., diffusion-controlled or adsorption-controlled).

Mandatory Visualization

The following diagrams illustrate the general principles and workflows relevant to the electrochemical analysis of these compounds.

G cluster_reduction Electrochemical Reduction Pathway of a Nitro Group Nitro Ar-NO₂ RadicalAnion [Ar-NO₂]⁻ Nitro->RadicalAnion + e⁻ Nitroso Ar-NO RadicalAnion->Nitroso + e⁻, + H⁺ Hydroxylamino Ar-NHOH Nitroso->Hydroxylamino + 2e⁻, + 2H⁺ Amino Ar-NH₂ Hydroxylamino->Amino + 2e⁻, + 2H⁺

Caption: Generalized electrochemical reduction pathway of an aromatic nitro group.

G cluster_workflow Experimental Workflow for Electrochemical Comparison Prep Prepare Solutions (Crown Ether + Supporting Electrolyte) Cell Assemble Three-Electrode Cell Prep->Cell Purge Purge with Inert Gas Cell->Purge CV_Dinitro Record Cyclic Voltammogram (4',5'-Dinitrobenzo-15-crown-5) Purge->CV_Dinitro CV_AminoNitro Record Cyclic Voltammogram (this compound) Purge->CV_AminoNitro Analysis Analyze Data (Peak Potentials, Peak Currents) CV_Dinitro->Analysis CV_AminoNitro->Analysis Compare Compare Electrochemical Behavior Analysis->Compare

Caption: A typical experimental workflow for comparative electrochemical analysis.

comparative analysis of the cation binding mechanism of different aminobenzo crown ethers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between host molecules and guest ions is paramount. This guide provides a detailed comparative analysis of the cation binding mechanisms of various aminobenzo crown ethers, supported by experimental data and detailed protocols to facilitate further research and application.

The introduction of an amino group onto the benzo moiety of a crown ether significantly influences its cation binding properties. This functionalization enhances the electron density of the aromatic ring and the adjacent ether oxygen atoms, thereby strengthening the electrostatic interactions with guest cations. Furthermore, the amino group can act as a potential coordination site and a point of attachment for further molecular elaboration, making aminobenzo crown ethers versatile building blocks in supramolecular chemistry and sensor technology. This guide will delve into the binding affinities, selectivity, and thermodynamic profiles of prominent aminobenzo crown ethers, offering a clear comparison to aid in the selection and design of host molecules for specific applications.

Cation Binding Affinity and Selectivity: A Quantitative Comparison

The binding affinity of aminobenzo crown ethers for various cations is a critical parameter that dictates their efficacy in applications such as ion sensing, separation, and transport. The stability of the resulting complex is typically quantified by the association constant (Kₐ) or its logarithm (log K). The following tables summarize the stability constants for the complexation of different aminobenzo crown ethers with a range of alkali and alkaline earth metal cations.

Table 1: Stability Constants (log K) for 1:1 Complexes of Aminobenzo-15-crown-5 with Various Cations

CationSolventTemperature (°C)log KReference
Na⁺Acetonitrile253.85
K⁺Acetonitrile253.38
Li⁺Acetonitrile252.95
Ca²⁺Acetonitrile25> 4.0
Ba²⁺Acetonitrile253.60
Sr²⁺Acetonitrile253.85

Table 2: Stability Constants (log K) for 1:1 Complexes of Aminobenzo-18-crown-6 with Various Cations

CationSolventTemperature (°C)log KReference
K⁺Methanol255.90
Na⁺Methanol-Water (50%)254.20
Co²⁺Methanol-Water (50%)254.55
Ni²⁺Methanol-Water (50%)254.38
Zn²⁺Methanol-Water (50%)254.25

Thermodynamic Insights into the Binding Mechanism

The thermodynamics of complexation provide a deeper understanding of the forces driving the association between the crown ether and the cation. Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the enthalpy (ΔH) and determine the entropy (ΔS) and Gibbs free energy (ΔG) of binding.

Table 3: Thermodynamic Parameters for Cation Complexation by Aminobenzo Crown Ethers

Crown EtherCationSolventΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Benzo-18-crown-6K⁺Methanol-33.7-45.2-11.5
Benzo-18-crown-6Na⁺Methanol-Water-24.0-29.3-5.3

The negative enthalpy values indicate that the complexation is an exothermic process, driven by favorable electrostatic and coordination interactions. The entropic contribution can be either favorable or unfavorable, depending on the degree of solvent reorganization upon complexation.

Visualizing the Cation Binding Process

The following diagrams illustrate the fundamental principles of cation binding by aminobenzo crown ethers and a typical experimental workflow for its characterization.

G Cation Binding Mechanism of Aminobenzo Crown Ethers cluster_host Host (Aminobenzo Crown Ether) cluster_guest Guest (Cation) cluster_complex Host-Guest Complex cluster_interactions Key Interactions H Aminobenzo Crown Ether HG [Aminobenzo Crown Ether-K⁺] Complex H->HG Binding G Cation (e.g., K⁺) G->HG HG->H Dissociation HG->G I1 Ion-Dipole Interactions (Cation with Ether Oxygens) HG->I1 I2 Cation-π Interactions (Cation with Benzene Ring) HG->I2 I3 Coordination with Amino Group (Potential) HG->I3 G Experimental Workflow for Characterizing Cation Binding A Synthesis and Purification of Aminobenzo Crown Ether B Preparation of Stock Solutions (Crown Ether and Cation Salts) A->B C Spectroscopic/Calorimetric Titration (UV-Vis, Fluorescence, NMR, or ITC) B->C D Data Acquisition (e.g., Absorbance change, Fluorescence intensity, Chemical shift, Heat change) C->D E Data Analysis (Non-linear regression fitting to a binding model) D->E F Determination of Binding Parameters (log K, ΔH, ΔS, ΔG) E->F

A Comparative Guide to 4'-Amino-5'-nitrobenzo-15-crown-5 Based Sensors and Commercial Alternatives for Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of ion concentrations is critical in drug discovery, biological research, and pharmaceutical quality control. Ion-selective sensors are indispensable tools for this purpose, with crown ethers being a prominent class of ionophores due to their selective binding capabilities. This guide provides a comparative analysis of sensors based on the functionalized crown ether, 4'-Amino-5'-nitrobenzo-15-crown-5, against a leading commercial alternative, focusing on the detection of sodium ions (Na⁺). The benzo-15-crown-5 moiety is particularly suited for binding Na⁺ due to the compatibility between the ion's size and the ether's cavity.[1]

The 4'-amino group on the crown ether provides a versatile chemical handle for covalent attachment to various substrates or signaling molecules, while the 5'-nitro group can modulate the electronic properties of the aromatic ring, potentially enhancing the sensor's response.[2][3] This allows for the rational design of custom sensors, such as fluorescent probes or ion-selective electrodes.[2][3]

As a benchmark, we will compare this sensor class to Sodium Green™ , a high-performance commercial fluorescent Na⁺ indicator that is also based on a crown ether linked to a fluorophore.[4][5]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for a representative sensor based on this compound and the commercial fluorescent indicator, Sodium Green™.

FeatureThis compound Based SensorSodium Green™ Indicator (Commercial Alternative)
Analyte Sodium (Na⁺)Sodium (Na⁺)
Ionophore Benzo-15-crown-5Crown Ether
Signaling Principle Fluorescence Modulation (Design-Dependent)Fluorescence Intensity Increase
Selectivity (Na⁺ vs. K⁺) High (Expected due to 15-crown-5 cavity)~41-fold[6][7]
Dissociation Constant (Kd) Design-Dependent~21 mM (in 135 mM total Na⁺/K⁺)[6][7]
Excitation/Emission Dependent on conjugated fluorophore~507 nm / ~532 nm[7]
Key Advantage High versatility; can be covalently linked to surfaces, nanoparticles, or biomolecules for targeted sensing.[2]High quantum yield, visible light excitation reduces phototoxicity, validated for cell-based assays.[6][7]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action for the custom crown ether sensor and the experimental workflow for its commercial alternative.

Crown_Ether_Sensing_Mechanism cluster_Sensor Sensor Components Ionophore This compound Fluorophore Conjugated Fluorophore Ionophore->Fluorophore Signal Transduction (Electronic Effect) Signal Fluorescence Change Fluorophore->Signal Results in Analyte Na⁺ Analyte Analyte->Ionophore Selective Binding

Caption: Ion detection mechanism for a this compound based fluorescent sensor.

Commercial_Sensor_Workflow Start Start: Live Cells Loading 1. Cell Loading (Sodium Green™ tetraacetate) Start->Loading Deester 2. Intracellular De-esterification (by Esterases) Loading->Deester Binding 3. Na⁺ Binding (Active Indicator) Deester->Binding Measure 4. Fluorescence Measurement (Microscopy / Plate Reader) Binding->Measure End End: Quantitative Data Measure->End

References

Determining the Stoichiometry of 4'-Amino-5'-nitrobenzo-15-crown-5 Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the stoichiometry of metal-ligand complexes is a cornerstone of coordination chemistry, with significant implications for fields ranging from drug development to materials science. This guide provides a comparative overview of established methods for confirming the stoichiometry of metal complexes with the macrocyclic ligand 4'-Amino-5'-nitrobenzo-15-crown-5.

While specific experimental data for the binding of this compound with various metal ions is not extensively available in the current literature, this guide will utilize data from the closely related analogue, 4'-nitrobenzo-15-crown-5, to illustrate the experimental protocols and data presentation necessary for such investigations. The principles and methodologies described herein are directly applicable to the target compound.

Comparative Data for Metal Complexes of 4'-Nitrobenzo-15-crown-5

The stoichiometry of metal complexes with 4'-nitrobenzo-15-crown-5 has been investigated using various techniques, primarily conductometric titrations. These studies reveal that the predominant stoichiometry is 1:1 (metal:ligand), although other ratios can be observed under specific conditions.

Metal IonStoichiometric Ratio (Metal:Ligand)Method of DeterminationReference
Ag⁺1:1Conductometry[1]
Hg²⁺1:1 and 1:2Conductometry[1]
Tl⁺1:1Conductometry[1]
La³⁺1:1Conductometry[1]
Li⁺1:1Conductometry[2]
Na⁺1:1Conductometry[2]
K⁺1:1Conductometry[2]
NH₄⁺1:1Conductometry[2]

Experimental Protocols for Stoichiometry Determination

The following are detailed methodologies for two common spectrophotometric techniques used to determine the stoichiometry of metal-ligand complexes. These methods are highly suitable for studying the complexation of this compound.

Job's Method of Continuous Variation

This method is widely used to determine the stoichiometry of a metal-ligand complex in solution.[3] The total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied.

Protocol:

  • Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., NaCl, KCl, CaCl₂) and this compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Prepare a Series of Solutions: Prepare a series of solutions by mixing the stock solutions in varying mole fractions, keeping the total volume and total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. This wavelength is typically determined by scanning the spectrum of a solution known to contain the complex.

  • Construct the Job's Plot: Plot the change in absorbance (ΔA = A_observed - A_metal - A_ligand) against the mole fraction of the ligand.

  • Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 (metal:ligand) complex, the maximum will be at a mole fraction of approximately 0.67.

Mole-Ratio Method

In the mole-ratio method, the concentration of one component (usually the metal ion) is held constant while the concentration of the other component (the ligand) is systematically varied.[4]

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of the metal salt and this compound in a suitable solvent. The ligand solution should be significantly more concentrated than the metal solution.

  • Prepare a Series of Solutions: Prepare a series of solutions, each containing a constant concentration of the metal ion. To each solution, add an increasing amount of the ligand solution.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.

  • Construct the Mole-Ratio Plot: Plot the absorbance as a function of the molar ratio of ligand to metal.

  • Determine Stoichiometry: The plot will typically show two linear portions. The intersection of the extrapolated linear segments gives the stoichiometric ratio of the complex.

Visualizing Experimental Workflows and Principles

The following diagrams, generated using Graphviz, illustrate the workflow for determining complex stoichiometry and the underlying principle of how complex formation is detected.

experimental_workflow cluster_prep Solution Preparation cluster_mixing Titration/Mixing cluster_measurement Measurement cluster_analysis Data Analysis stock_metal Prepare Metal Ion Stock Solution job_mixing Job's Method: Vary Mole Fractions (Constant Total Moles) stock_metal->job_mixing mole_ratio_mixing Mole-Ratio Method: Vary Ligand Concentration (Constant Metal Concentration) stock_metal->mole_ratio_mixing stock_ligand Prepare Ligand Stock Solution stock_ligand->job_mixing stock_ligand->mole_ratio_mixing spectro_measurement Spectrophotometric Measurement (Absorbance) job_mixing->spectro_measurement mole_ratio_mixing->spectro_measurement job_plot Construct Job's Plot spectro_measurement->job_plot mole_ratio_plot Construct Mole-Ratio Plot spectro_measurement->mole_ratio_plot stoichiometry Determine Stoichiometry job_plot->stoichiometry mole_ratio_plot->stoichiometry

Caption: Experimental workflow for determining metal-ligand stoichiometry.

logical_relationship cluster_components Reactants cluster_process Process cluster_product Product cluster_observation Observable Change metal Metal Ion (M) complexation Complexation metal->complexation ligand Ligand (L) ligand->complexation complex Metal-Ligand Complex (MLn) complexation->complex property_change Change in Solution Property (e.g., Absorbance, Conductivity) complex->property_change

Caption: Principle of detecting metal-ligand complex formation.

References

Safety Operating Guide

Proper Disposal of 4'-Amino-5'-nitrobenzo-15-crown-5: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4'-Amino-5'-nitrobenzo-15-crown-5, a specialized crown ether, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to mitigate risks and ensure that all waste is managed in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is a combustible solid that can cause skin, eye, and respiratory irritation[1][2]. Appropriate personal protective equipment (PPE), including a dust mask (N95), eye shields, and chemical-resistant gloves, must be worn at all times[1]. All handling of the solid and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Disposal Data

ParameterGuidelineCitation
Disposal Method Incineration in a licensed facility is the preferred method. Burial in a specifically licensed landfill is an alternative if incineration is not available.[3]
Treatment Before Disposal Admixture with a suitable combustible material is recommended before incineration.[3]
Container Disposal Empty containers should be decontaminated. If they cannot be thoroughly cleaned, they must be punctured to prevent reuse and disposed of in an authorized landfill.[3]
Regulatory Compliance All waste disposal must strictly adhere to local, state, and federal environmental regulations.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including contaminated labware and PPE, in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult with EHS:

    • Contact your institution's EHS office to determine the specific disposal requirements for this chemical. They will provide guidance on proper labeling, containerization, and pickup schedules.

  • Preparation for Disposal:

    • If instructed by your EHS office, prepare the waste for pickup by a licensed hazardous waste disposal company. This may involve packaging the waste container within a larger, secondary containment vessel.

  • Incineration (Preferred Method):

    • The designated hazardous waste contractor will transport the sealed container to a licensed incineration facility. The high temperatures of incineration will thermally decompose the crown ether into less harmful components.

  • Landfill (Alternative Method):

    • If incineration is not a viable option, the waste will be transported to a landfill specifically licensed to accept chemical and pharmaceutical waste[3].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 cluster_1 Disposal Options Start Start Don_PPE Wear Appropriate PPE (Gloves, Eye Protection, Dust Mask) Start->Don_PPE Safety First Segregate_Waste Segregate and Collect Waste in Labeled Container Don_PPE->Segregate_Waste Consult_EHS Consult Institutional EHS Office for Specific Guidance Segregate_Waste->Consult_EHS Prepare_for_Pickup Prepare Waste for Pickup by Licensed Contractor Consult_EHS->Prepare_for_Pickup Transport Transport to Disposal Facility Prepare_for_Pickup->Transport Incineration Incineration (Preferred Method) Transport->Incineration Primary Route Landfill Licensed Landfill (Alternative) Transport->Landfill Secondary Route End End Incineration->End Landfill->End

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede the requirements of local, state, or federal regulations, nor the specific guidance provided by your institution's Environmental Health and Safety office. Always prioritize safety and regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Amino-5'-nitrobenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling, use, and disposal of 4'-Amino-5'-nitrobenzo-15-crown-5 (CAS RN: 77001-50-4). Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

This compound is a solid compound classified with specific health hazards. According to safety data sheets, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, stringent safety measures must be implemented to minimize exposure risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes respiratory, eye, and hand protection to prevent inhalation, and skin and eye contact.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higherPrevents inhalation of the powdered compound, which can cause respiratory tract irritation.[1]
Eye Protection Chemical safety goggles or a face shieldProtects against airborne particles and accidental splashes, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (See details below)Prevents skin contact, which can lead to irritation.[1]
Body Protection Laboratory coat, long pants, and closed-toe shoesStandard laboratory practice to protect skin from accidental spills.

Glove Selection:

Glove MaterialResistance to Aromatic AminesResistance to Nitro CompoundsOverall Recommendation
Nitrile Fair to PoorGoodSuitable for short-term splash protection only. Change immediately upon contact.[2][3]
Butyl Rubber GoodExcellentRecommended for handling, offering good resistance to a wide variety of chemicals, including nitro compounds.[4][5]
Neoprene GoodGoodA suitable alternative to butyl rubber, offering good pliability and dexterity.[4][5]

Experimental Protocols

Operational Plan: Safe Handling and Use

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation risk.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

  • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, closed-toe shoes, and long pants.

  • Don chemical safety goggles.

  • Select and don the appropriate chemically resistant gloves (butyl rubber or neoprene recommended).

  • Fit-test your N95 dust mask or respirator.

3. Weighing and Dispensing:

  • Perform all weighing and dispensing operations within the chemical fume hood.

  • Use a spatula to carefully transfer the desired amount of the solid from the storage container to a tared weighing vessel.

  • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Securely close the storage container immediately after dispensing.

4. In-Experiment Use:

  • When adding the compound to a reaction vessel or solvent, do so slowly and carefully to prevent splashing.

  • Keep all containers with the compound covered when not in immediate use.

  • If heating is required, ensure the setup is secure and properly ventilated within the fume hood.

5. Post-Handling and Decontamination:

  • Wipe down the work surface in the fume hood with a damp cloth or paper towel.

  • Carefully remove and dispose of contaminated bench paper and any single-use equipment into a designated hazardous waste container.

  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all unused this compound, contaminated weighing paper, spatulas, and other solid materials in a clearly labeled, sealed hazardous waste container. The label should include the chemical name and associated hazards.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the resulting solution in a compatible, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the solid hazardous waste container.

2. Container Management:

  • Use only approved, chemically compatible containers for waste collection.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe Verify Controls handling_weigh Weigh and Dispense prep_ppe->handling_weigh Proceed to Handling handling_use In-Experiment Use handling_weigh->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon After Experiment cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose EHS Disposal cleanup_waste->cleanup_dispose Follow Regulations

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.